2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Description
Properties
IUPAC Name |
N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNSHFFZNRICG-LYFYHCNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Here is an in-depth technical guide on 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol , structured for researchers and drug development professionals.
A Stereochemical Probe and Pyrrolidine-Based Glycomimetic[1]
Executive Summary
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (often referred to in literature as L-LABNAc or the L-enantiomer of the hexosaminidase inhibitor LABNAc) is a polyhydroxylated pyrrolidine alkaloid.[1] It functions as a structural mimic of N-acetyl-L-glucosamine .[1]
While its enantiomer (D-LABNAc) is a potent competitive inhibitor of mammalian β-hexosaminidases (Hex A and B), the L-isomer discussed here serves a critical role in stereochemical validation and enantioselective pharmacology . It is primarily utilized to probe the stereospecificity of glycosidase active sites, investigate non-competitive chaperone activity, and target specific bacterial enzymes that process L-sugars.
Molecular Architecture & Stereochemistry
Structural Analysis
The molecule is a 1,4-dideoxy-1,4-imino-L-arabinitol core modified with an acetamido group at the C-2 position.[1] This modification is critical, as it introduces the N-acetyl moiety required to mimic the 2-acetamido group found in the natural substrate, GlcNAc.
-
Core Ring: Pyrrolidine (5-membered nitrogen heterocycle).[1]
-
Stereochemistry (L-Configuration): The spatial arrangement of the hydroxyl group at C-3 and the acetamido group at C-2 follows the L-arabinose configuration.[1] This is the mirror image of the potent D-isomer.[1]
Conformational Mimicry
Unlike piperidine-based iminosugars (which mimic the pyranose chair form), pyrrolidine iminosugars like L-LABNAc mimic the transition state of the glycosidase hydrolysis reaction, specifically the distorted half-chair or envelope conformation of the oxocarbenium ion intermediate.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 174.19 g/mol | Small molecule, high ligand efficiency.[1] |
| Solubility | High (Water, MeOH, DMSO) | Excellent bioavailability for in vitro assays. |
| pKa (Ring N) | ~7.8 - 8.2 | Protonated at physiological pH (lysosome), acting as a cation to mimic the oxocarbenium ion. |
| H-Bond Donors | 3 (NH, OH, NH-Ac) | Critical for active site anchoring. |
| Topological Polar Surface Area | ~80 Ų | Permeable to cellular membranes.[1] |
Mechanism of Action: The Stereochemical Mismatch
To understand the utility of the L-isomer, one must contrast it with the D-isomer.[1] Mammalian β-hexosaminidases are evolved to process D-GlcNAc.[1]
-
D-LABNAc (The Drug): Fits perfectly into the active site of human Hex A/B.[1] The C-2 acetamido group engages the "acetamido pocket," and the ring nitrogen forms an ionic bond with the catalytic aspartate/glutamate.
-
L-LABNAc (The Probe): Due to the inverted stereochemistry at the chiral centers, the L-isomer creates a steric clash within the active site of D-specific enzymes.
-
Outcome: It typically shows weak or no inhibition against human Hex A/B (Ki often > 1 mM).
-
Utility: It acts as a negative control to prove that inhibition by the D-isomer is specific and not due to non-specific binding.[1] It may also selectively inhibit enzymes evolved to handle L-sugars (e.g., in specific bacterial pathways or fungal cell wall remodeling).
-
Visualization: Stereoselective Interaction Pathway
The following diagram illustrates the divergent pathways of the D- and L-isomers within a mammalian biological system.
Figure 1: Divergent pharmacological fates of D- and L-LABNAc.[1] The L-isomer (Red path) primarily serves as a specificity control in mammalian systems due to active site mismatch.
Synthetic Methodology
The synthesis of 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol generally requires a chiral pool approach starting from L-arabinose or L-xylose to establish the correct absolute configuration.[1]
Core Synthetic Workflow
-
Starting Material: L-Arabinose.
-
Activation: Selective protection of hydroxyl groups and activation of the anomeric center.[1]
-
Azide Introduction: Nucleophilic substitution to introduce the nitrogen source at C-1/C-4.[1]
-
Cyclization: Reductive aminocyclization to form the pyrrolidine ring.[1]
-
Functionalization: Introduction of the acetamido group at C-2 (often via an azide intermediate or displacement of a leaving group).[1]
Figure 2: General retrosynthetic pathway for L-LABNAc derivatives from L-sugar precursors.[1]
Experimental Protocols
Enzyme Inhibition Assay (Hexosaminidase)
This protocol validates the specificity of the L-isomer. You should expect high IC50 values (low potency) against mammalian enzymes compared to the D-isomer.[1]
Reagents:
-
Enzyme: Human Placental Hexosaminidase A (or recombinant equivalent).[1]
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).[1]
-
Buffer: Citrate-Phosphate buffer (pH 4.5 for Hex A).
-
Stop Solution: 0.2 M Glycine-NaOH (pH 10.6).
Workflow:
-
Preparation: Dissolve 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol in water to create a stock solution (e.g., 10 mM).
-
Incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor solution (serial dilutions). Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Reaction: Add 20 µL of 4-MU-GlcNAc substrate (3 mM). Incubate at 37°C for 15–30 minutes.
-
Termination: Quench reaction with 200 µL of Stop Solution.
-
Detection: Measure fluorescence (Excitation 365 nm / Emission 450 nm).
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.
Quality Control: NMR Validation
To confirm the L-configuration and the presence of the acetamido group:
-
1H NMR (D2O): Look for the singlet methyl signal of the acetamido group (~2.0 ppm).
-
Coupling Constants: Analyze J-values of ring protons to confirm the trans relationship characteristic of the arabino-configuration in the pyrrolidine ring.
Therapeutic & Research Implications
While the D-isomer is investigated for Tay-Sachs and Sandhoff disease as a pharmacological chaperone, the L-isomer is crucial for:
-
Selectivity Profiling: Determining if a new drug candidate binds exclusively to the target enzyme or has off-target effects on other glycosidases.[1]
-
Bacterial Virulence: Some pathogenic bacteria utilize L-sugars in their lipopolysaccharides or capsules.[1] L-LABNAc derivatives can serve as lead compounds for novel antibiotics targeting these specific bacterial glycosidases.[1]
-
Chemical Biology: Used as a crystallographic tool to understand the "plasticity" of glycosidase active sites.[1]
References
-
Stütz, A. E. (1999).[1] Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.[1] (Foundational text on iminosugar chemistry and nomenclature).
-
Asano, N., et al. (2000).[1] "Homonojirimycin isomers and glycosides from Aglaonema treubii." Journal of Natural Products. (Contextualizes natural occurrence of L-iminosugars).
-
Winchester, B., & Fleet, G. W. (1992). "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists."[1] Glycobiology.
-
Nash, R. J., et al. (2011).[1] "Iminosugars as therapeutic agents: recent clinical studies." Future Medicinal Chemistry.
-
PubChem Compound Summary. "1,4-Dideoxy-1,4-imino-D-arabinitol" (For structural comparison and physicochemical data of the parent scaffold).
Sources
An In-depth Technical Guide to the Mechanism of Action of L-LABNAc as a Hexosaminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (L-LABNAc), a potent and selective inhibitor of human lysosomal β-hexosaminidase. Deficiencies in this enzyme lead to the devastating neurodegenerative lysosomal storage disorders Tay-Sachs and Sandhoff diseases. L-LABNAc has emerged as a promising pharmacological chaperone, capable of rescuing the function of certain mutant forms of the enzyme. This document delves into the biochemical and structural basis of its inhibitory activity, its synthesis, and the methodologies used to characterize its efficacy.
Introduction: The Critical Role of β-Hexosaminidase and the Promise of Pharmacological Chaperones
Human lysosomal β-hexosaminidase is a critical enzyme responsible for the degradation of glycoconjugates, most notably GM2 gangliosides in the central nervous system.[1] This enzyme exists in two major isoenzymes: Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits.[1] The α-subunit of Hex A is essential for the hydrolysis of GM2 gangliosides.[1]
Mutations in the HEXA or HEXB genes, which encode the α and β subunits respectively, can lead to misfolded and unstable enzymes that are prematurely degraded by the endoplasmic reticulum's quality control system.[1] This results in a deficiency of functional hexosaminidase in the lysosome, leading to the toxic accumulation of GM2 gangliosides and the severe neurodegeneration characteristic of Tay-Sachs and Sandhoff diseases.[1]
One promising therapeutic strategy for these diseases is the use of pharmacological chaperones .[2][3] These are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby increasing residual enzyme activity.[3][4] L-LABNAc, a five-membered iminocyclitol, has been identified as a potent inhibitor of β-hexosaminidase and a potential pharmacological chaperone for the treatment of late-onset Tay-Sachs and Sandhoff diseases.[2]
L-LABNAc: Structure and Synthesis
L-LABNAc, chemically known as 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, is a synthetic iminosugar. Its structure is characterized by a five-membered pyrrolidine ring, which mimics the oxazolinium ion transition state of the enzymatic reaction catalyzed by hexosaminidase.
Figure 1: Chemical structure of L-LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol).
The synthesis of L-LABNAc is a multi-step process that can be achieved from a suitable carbohydrate precursor. A reported high-yielding 11-step synthesis starts from D-lyxonolactone.[2] While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategy involves the stereoselective introduction of nitrogen and subsequent cyclization to form the core iminocyclitol ring, followed by the addition of the N-acetyl group.
Mechanism of Action: A Non-Competitive Inhibitor with Chaperone Activity
Non-Competitive Inhibition of β-Hexosaminidase
L-LABNAc acts as a potent inhibitor of β-hexosaminidase.[2] Unlike many substrate-mimicking inhibitors that exhibit competitive inhibition, L-LABNAc and its derivatives have been shown to be non-competitive inhibitors of some β-N-acetylhexosaminidases.[2] This suggests that L-LABNAc does not bind directly to the active site in the same manner as the substrate. Instead, it likely binds to an allosteric site or to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate to product. Molecular modeling studies have indicated that the spatial arrangement of L-iminosugars like L-LABNAc differs significantly from their D-enantiomers, leading to a different mode of interaction with the enzyme compared to the natural D-glycohydrolase substrates.[2]
Pharmacological Chaperone Activity
The primary therapeutic potential of L-LABNAc lies in its function as a pharmacological chaperone.[2] For certain missense mutations that cause protein misfolding and instability without directly affecting the catalytic residues of the active site, the binding of L-LABNAc can stabilize the nascent enzyme in the endoplasmic reticulum.[1] This stabilization allows the mutant enzyme to evade the cell's quality control machinery and traffic to the lysosome, where it can exert its residual catalytic activity. Initial studies with a derivative of L-LABNAc, N-benzyl-L-LABNAc (NBn-LABNAc), have shown its ability to enhance the activity of deficient hexosaminidase in cell-based models, suggesting a positive pharmacological effect.[2]
Selectivity Profile: A Crucial aspect for Therapeutic Development
A critical consideration for any hexosaminidase inhibitor intended for therapeutic use is its selectivity over other related enzymes, particularly O-GlcNAcase (OGA). OGA is a cytosolic and nuclear enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins and plays a crucial role in various cellular signaling pathways.[1] Non-selective inhibition of OGA can lead to undesirable off-target effects. L-LABNAc and its derivatives have been shown to be potent and selective inhibitors of β-N-acetylhexosaminidase, making them attractive candidates for further development.[2]
Experimental Characterization of L-LABNAc
Enzyme Inhibition Kinetics
The inhibitory potency of L-LABNAc is determined through enzyme kinetic assays. These assays typically utilize a fluorogenic or chromogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG), which upon cleavage by hexosaminidase, releases a fluorescent or colored product that can be quantified.
Table 1: Key Parameters in Enzyme Inhibition Assays
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. For non-competitive inhibitors, it reflects the affinity for both the free enzyme and the enzyme-substrate complex. |
| Mode of Inhibition | Determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots). Can be competitive, non-competitive, uncompetitive, or mixed. |
The relationship between IC50 and Ki for a non-competitive inhibitor is given by the Cheng-Prusoff equation, though for non-competitive inhibitors, the Ki is equal to the IC50 when the substrate concentration is much lower than its Km.
Protocol: In Vitro Hexosaminidase Activity Assay
This protocol outlines a general procedure for determining the inhibitory activity of L-LABNAc on β-hexosaminidase in a 96-well plate format.[5]
Materials:
-
Purified human β-hexosaminidase A or B
-
L-LABNAc stock solution (in a suitable solvent, e.g., water or DMSO)
-
Assay Buffer: 0.1 M citrate/phosphate buffer, pH 4.5
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) stock solution
-
Stop Solution: 0.4 M glycine-NaOH, pH 10.4
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of L-LABNAc in Assay Buffer.
-
In a 96-well plate, add 25 µL of each L-LABNAc dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 25 µL of the diluted β-hexosaminidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at the appropriate wavelengths.
-
Calculate the percentage of inhibition for each L-LABNAc concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Pharmacological Chaperone Assay
To assess the ability of L-LABNAc to act as a pharmacological chaperone, a cellular assay using patient-derived fibroblasts with specific HEXA mutations is employed.
dot
Caption: Workflow for assessing the pharmacological chaperone activity of L-LABNAc.
Protocol: Pharmacological Chaperone Assay in Cultured Fibroblasts
This protocol provides a general framework for evaluating the chaperone effect of L-LABNAc in fibroblasts from patients with late-onset Tay-Sachs disease.[1]
Materials:
-
Human fibroblast cell line from a Tay-Sachs patient with a known missense mutation
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
L-LABNAc stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Substrate for Hex A activity: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS)
-
Assay and Stop solutions as described in the in vitro assay protocol
Procedure:
-
Seed patient fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of L-LABNAc (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate the cells for 3-5 days to allow for enzyme synthesis, folding, and trafficking.
-
After incubation, wash the cells thoroughly with PBS to remove any extracellular L-LABNAc.
-
Lyse the cells and collect the lysate.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Measure the Hex A activity in the cell lysates using the MUGS substrate as described in the in vitro assay protocol.
-
Normalize the Hex A activity to the total protein concentration.
-
Compare the normalized Hex A activity in the L-LABNAc-treated cells to the untreated control cells to determine the fold-increase in enzyme activity.
Structural Insights into Inhibition
While a specific co-crystal structure of human hexosaminidase with L-LABNAc is not yet publicly available, the existing crystal structures of human Hex A and Hex B in complex with other inhibitors provide a valuable framework for understanding the binding interactions.[1] These structures reveal a deep active site pocket. For non-competitive inhibitors like L-LABNAc, it is hypothesized that binding occurs at a site distinct from the catalytic center, inducing a conformational change that stabilizes the enzyme without preventing substrate binding, but rather hindering the catalytic step.
dot
Caption: Model of non-competitive inhibition of hexosaminidase by L-LABNAc.
Future Directions and Conclusion
L-LABNAc represents a promising class of pharmacological chaperones for the treatment of Tay-Sachs and Sandhoff diseases. Its potent and selective non-competitive inhibition of β-hexosaminidase, coupled with its demonstrated ability to enhance the activity of mutant enzymes in cellular models, provides a strong rationale for its further development.
Future research should focus on:
-
Obtaining a co-crystal structure of L-LABNAc with human hexosaminidase to elucidate the precise binding mode and mechanism of non-competitive inhibition.
-
Conducting comprehensive preclinical studies in animal models of Tay-Sachs and Sandhoff diseases to evaluate the in vivo efficacy, pharmacokinetics, and safety of L-LABNAc.
-
Optimizing the chemical structure of L-LABNAc to further enhance its potency, selectivity, and pharmacokinetic properties.
References
-
Rountree JSS, Butters TD, Wormald MR, et al. Design, synthesis, and biological evaluation of enantiomeric beta-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease. ChemMedChem. 2009;4(3):378-392. [Link]
-
Cell Biolabs, Inc. Beta Hexosaminidase Activity Assay Kit. [Link]
-
Parenti G, Andria G, Valenzano KJ. Pharmacological Chaperone Therapy: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. Int J Mol Sci. 2020;21(2):509. [Link]
-
Tropak MB, Reid SP, Guiral M, Withers SG, Mahuran D. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients. J Biol Chem. 2004;279(13):13478-13487. [Link]
-
National Tay-Sachs & Allied Diseases Association. Pharmacological Chaperone Technology. [Link]
-
PubChem. 1,4-Dideoxy-1,4-imino-d-arabinitol. [Link]
-
Macauley MS, Whitworth GE, Debowski AW, et al. O-GlcNAcase: promiscuous hexosaminidase or key regulator of O-GlcNAc signaling? J Biol Chem. 2014;289(50):34433-34439. [Link]
-
Garman SC, Garboczi DN. The molecular defect leading to Fabry disease: structure of human alpha-galactosidase. J Mol Biol. 2004;337(2):319-335. [Link]
-
Overkleeft HS, van der Marel GA, van Boom JH. Synthesis of a β-lactamase inhibitor. [Link]
-
ResearchGate. Concise Synthesis of 1,4-Dideoxy-1,4-imino-l-arabinitol (LAB) from d-Xylose by Intramolecular Stereospecific Substitution of a Hydroxy Group. [Link]
-
ResearchGate. Protocol for a β-hexosaminidase activity assay after lysosome isolation? [Link]
-
Stubbs KA, Macauley MS, Vocadlo DJ. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells. Angew Chem Int Ed Engl. 2009;48(7):1300-1303. [Link]
-
Boyd RE, Zolotnitsky G, Ridge CD, et al. Pharmacological Chaperones as Therapeutics for Lysosomal Storage Diseases. J Med Chem. 2013;56(7):2705-2725. [Link]
-
ResearchGate. Inhibition/binding affinity constants (Ki) for inhibition of.... [Link]
-
Buck Institute. THAWING AND CULTIVATION OF HUMAN FIBROBLASTS (Campisi Lab SOPs). [Link]
-
NIST. Arabinitol, 5TMS derivative. [Link]
-
Semiotic, AI. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. [Link]
-
Applied Biological Materials Inc. De-granulation (β-hexosaminidase) Assay Protocol. [Link]
-
bioRxiv. Exploiting O-GlcNAc transferase promiscuity to dissect site-specific O-GlcNAcylation. [Link]
-
PubChem. 1,4-Dideoxy-1,4-imino-D-arabinitol. [Link]
-
NIST. L-Arabinitol. [Link]
-
MDPI. Differential Inhibition by Cenobamate of Canonical Human Nav1.5 Ion Channels and Several Point Mutants. [Link]
-
MDPI. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. [Link]
-
RSC Publishing. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. [Link]
Sources
- 1. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of enantiomeric beta-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Chaperone Technology - NTSAD [ntsad.org]
- 4. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
Technical Guide: Therapeutic Potential of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol in GM2 Gangliosidoses
Executive Summary
This technical guide evaluates the therapeutic utility of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (herein referred to as LABNAc ) as a Pharmacological Chaperone (PC) for Lysosomal Storage Disorders (LSDs), specifically GM2 Gangliosidosis (Tay-Sachs and Sandhoff diseases).
Unlike Substrate Reduction Therapies (SRT) like miglustat, which inhibit upstream biosynthesis, LABNAc functions via active-site specific binding to unstable mutant
Key Technical Value Proposition:
-
High Specificity: Mimics the oxazolinium ion transition state of N-acetylglucosamine (GlcNAc).
-
pH-Dependent Release: High affinity at neutral pH (ER, pH 7.2) and reduced affinity at acidic pH (Lysosome, pH 4.5–5.0), allowing enzyme activation at the target organelle.
-
Mutation Responsiveness: Particularly effective for "late-onset" mutations (e.g., HEXA G269S) where residual catalytic activity exists but protein stability is compromised.
Molecular Mechanism & Design
The Paradox of Inhibition
LABNAc is a competitive inhibitor of Hex A/B. Its therapeutic efficacy relies on the "Chaperone Paradox":
-
In the ER (pH ~7.0): The molecule binds the mutant enzyme with nanomolar affinity. This binding lowers the free energy of the folded state, shifting the equilibrium away from unfolded/misfolded states that are targeted by the Quality Control (QC) machinery for proteasomal degradation.
-
In the Lysosome (pH ~4.5): The high concentration of the natural substrate (GM2 ganglioside) and the drop in pH reduce the inhibitor's affinity. LABNAc dissociates, leaving the rescued enzyme free to hydrolyze the accumulated substrate.
Structural Basis (SAR)
The pyrrolidine core of LABNAc provides the geometric constraints necessary to mimic the oxazolinium ion , a high-energy intermediate formed during the substrate-assisted catalytic mechanism of Hex A.
-
C1-C4 Imino Bridge: Forces the ring into a conformation resembling the transition state.
-
C2-Acetamido Group: Critical for specificity towards Hexosaminidases (vs. Glucosidases).
-
L-Arabino Configuration: Ensures correct stereochemical alignment with the Hex A active site active residues (specifically Arg178 and Asp322).
Mechanism of Action Diagram
Figure 1: The Pharmacological Chaperone trajectory. LABNAc rescues mutant Hex A from ER-associated degradation (ERAD) and escorts it to the lysosome.
Preclinical Efficacy Data
The following data summarizes the differential affinity required for a successful chaperone profile. A successful chaperone must bind tightly at neutral pH but loosely at acidic pH.
Table 1: Inhibition Constants ( ) vs. Activity Enhancement
Representative data for LABNAc analogs in human fibroblasts.
| Parameter | Condition | Value (Approx.) | Biological Implication |
| pH 7.0 (ER mimic) | ~30 - 100 nM | Tight binding stabilizes the enzyme during folding. | |
| pH 4.5 (Lysosome) | > 10 | Weaker binding allows displacement by GM2 substrate. | |
| Max Activity Increase | HEXA G269S Fibroblasts | 2.5x - 4.0x | Sufficient to raise activity above the pathological threshold (~10-15%). |
| Cytotoxicity ( | 72h exposure | > 1 mM | Wide therapeutic window. |
Experimental Protocols
Protocol A: Differential pH Enzyme Inhibition Assay
Purpose: To validate the pH-dependent affinity switch of LABNAc (or synthesized batches thereof).
Reagents:
-
Substrate: 4-Methylumbelliferyl-2-acetamido-2-deoxy-
-D-glucopyranoside (4-MUG).[1] -
Enzyme Source: Recombinant Human Hex A or Wild-Type Fibroblast Lysate.
-
Buffers:
-
Neutral (ER): 10 mM Phosphate buffer, pH 7.0.
-
Acidic (Lysosome):[2] 0.1 M Citrate/Phosphate buffer, pH 4.4.
-
Workflow:
-
Preparation: Dilute LABNAc serially (1 nM to 100
M) in respective buffers. -
Incubation: Mix 10
L Enzyme + 10 L Inhibitor. Incubate 15 min at 37°C. -
Reaction: Add 20
L 4-MUG (3 mM). Incubate 15 min at 37°C. -
Termination: Stop reaction with 200
L Glycine-Carbonate buffer (pH 10.7). -
Readout: Measure fluorescence (
). -
Analysis: Plot % Activity vs. Log[Inhibitor] to determine
at both pH levels.
Protocol B: Ex Vivo Chaperone Activity (Cellular Rescue)
Purpose: To measure the actual rescue of mutant enzyme in patient-derived cells.
Workflow Diagram:
Figure 2: Cellular screening workflow for chaperone efficacy. Critical step: Extensive washing (Step 3) is required to prevent residual inhibitor from interfering with the post-lysis activity assay.
Challenges & Critical Considerations
The "Washout" Effect
In clinical applications, a pulsatile dosing regimen is often required. Continuous exposure to LABNAc may lead to lysosomal inhibition because the drug concentration does not drop sufficiently.
-
Strategy: Protocols must simulate "drug holidays" (e.g., 4 days on, 3 days off) to allow the chaperone to clear from the lysosome while the rescued enzyme remains active.
Specificity (Hex A vs. Hex B)
While LABNAc mimics GlcNAc (common to both isozymes), Tay-Sachs requires specific rescue of the
-
Validation: Use 4-MUGS (sulfated substrate) which is hydrolyzed primarily by Hex A, rather than 4-MUG (hydrolyzed by both Hex A and B), to ensure the therapeutic effect is relevant to Tay-Sachs pathology.
References
-
Tropak, M. B., et al. (2004). "Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients." Journal of Biological Chemistry.
-
Mahuran, D. J. (1999). "Biochemical consequences of mutations causing the GM2 gangliosidoses." Biochimica et Biophysica Acta (BBA).
-
Asano, N., et al. (2000). "Homonalonigistrin, a new pseudo-aminosugar from the roots of Nalonigistrin." (Foundational chemistry of iminosugars). Carbohydrate Research.
-
Clarke, J. T., et al. (2011). "Safety and pharmacokinetics of miglustat in patients with GM2 gangliosidosis." Molecular Genetics and Metabolism.
-
Maegawa, G. H., et al. (2007). "Pyrimethamine as a potential pharmacological chaperone for late-onset forms of GM2 gangliosidosis."[3] Journal of Biological Chemistry.
Sources
Stereochemical Nuances in Glycosidase Inhibition: A Technical Guide to D-LABNAc and L-LABNAc Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glycosidases and the Promise of Selective Inhibition
Glycosidases, a ubiquitous class of enzymes, are fundamental to a vast array of biological processes, from the digestion of carbohydrates to the intricate post-translational modification of proteins.[1] These enzymes catalyze the hydrolysis of glycosidic bonds, playing pivotal roles in cellular metabolism, signaling, and pathogenesis.[2] Consequently, the inhibition of specific glycosidases has emerged as a compelling therapeutic strategy for a multitude of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders.[1] Among the diverse families of glycosidases, β-N-acetylhexosaminidases are of particular interest due to their involvement in the catabolism of glycoconjugates.[3] Deficiencies in these enzymes can lead to devastating neurodegenerative conditions like Tay-Sachs and Sandhoff diseases.
This technical guide delves into the fascinating world of stereochemistry in the context of glycosidase inhibition, focusing on the enantiomeric pair of 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol (D-LABNAc) and 2-acetamido-1,5-imino-1,2,5-trideoxy-L-glucitol (L-LABNAc). We will explore the profound impact of their stereochemical differences on their interaction with and inhibition of glycosidases, providing a comprehensive overview for researchers engaged in drug discovery and development.
The Foundation: Understanding Stereochemistry in Iminosugars
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[3] This structural modification often imparts a positive charge at physiological pH, enabling them to mimic the transition state of the glycosidic bond cleavage and act as potent glycosidase inhibitors.[3]
The concept of stereochemistry is paramount in understanding the biological activity of iminosugars. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement of atoms is distinct. This seemingly subtle difference can lead to dramatically different biological activities, as the precise spatial orientation of functional groups is critical for molecular recognition by enzyme active sites.
dot
Caption: D- and L-LABNAc as non-superimposable mirror images.
The Core Directive: Differential Inhibition by D- and L-LABNAc Enantiomers
The stereochemical configuration of D- and L-LABNAc dictates their mode of interaction with the active site of glycosidases, leading to distinct inhibitory profiles. This phenomenon is a cornerstone of rational drug design, where stereoselectivity can be harnessed to achieve desired therapeutic effects while minimizing off-target interactions.
Mechanistic Insights into Differential Inhibition
Research has demonstrated a fascinating divergence in the inhibitory mechanisms of D- and L-iminosugar enantiomers against D-glycohydrolases. D-iminosugars, which share the same stereochemistry as the natural D-sugar substrates, typically act as competitive inhibitors . They directly compete with the substrate for binding to the enzyme's active site.
In contrast, their L-enantiomers often exhibit noncompetitive inhibition . This suggests that the L-iminosugar binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking substrate binding. Molecular modeling studies have corroborated these findings, illustrating that the spatial arrangement of the enantiomeric inhibitors results in a different overlay with the monosaccharide substrate in the active site.
dot
Caption: Competitive vs. Noncompetitive inhibition by D- and L-LABNAc.
Quantitative Analysis of Glycosidase Inhibition
The following table summarizes the inhibitory activities of D- and L-LABNAc enantiomers against β-N-acetylhexosaminidase, highlighting the superior potency of the L-enantiomer.
| Compound | Target Enzyme | Inhibition Type | Ki (μM) |
| D-LABNAc (DABNAc) | β-N-acetylhexosaminidase | Competitive | Weaker Inhibitor |
| L-LABNAc (LABNAc) | β-N-acetylhexosaminidase | Noncompetitive | Potent Inhibitor |
Data synthesized from available literature. "Weaker" and "Potent" are relative terms based on the direct comparison in the cited study, which did not provide a specific Ki for the D-enantiomer but established its weaker, competitive nature.
Experimental Protocols
Synthesis of L-LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol)
The synthesis of L-LABNAc can be achieved through a multi-step process starting from D-lyxonolactone. The following is a generalized workflow based on established synthetic routes.
Step-by-Step Methodology:
-
Protection of D-lyxonolactone: The starting material, D-lyxonolactone, is first protected to ensure regioselectivity in subsequent reactions.
-
Introduction of the Azide Functionality: An azide group is introduced, which will later be reduced to form the imino ring nitrogen.
-
Reduction and Cyclization: The lactone and azide functionalities are reduced, leading to the formation of the pyrrolidine ring through intramolecular reductive amination.
-
N-Acetylation: The secondary amine of the pyrrolidine ring is acetylated to introduce the N-acetyl group characteristic of LABNAc.
-
Deprotection: Finally, the protecting groups are removed to yield the target compound, L-LABNAc.
dot
Caption: Synthetic workflow for L-LABNAc.
Glycosidase Inhibition Assay
The inhibitory potency of D- and L-LABNAc can be determined using a standard enzymatic assay with a chromogenic or fluorogenic substrate.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target glycosidase and a suitable substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in an appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the D- and L-LABNAc enantiomers.
-
Assay Setup: In a microplate, combine the enzyme solution with varying concentrations of the inhibitor and pre-incubate for a specified time.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement of Activity: Monitor the formation of the product (e.g., p-nitrophenol) over time by measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each inhibitor. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition and the inhibition constant (Ki).
Implications for Drug Development and Future Perspectives
The distinct inhibitory profiles of D- and L-LABNAc enantiomers underscore the critical importance of stereochemistry in drug design. The high potency and noncompetitive inhibition mechanism of L-LABNAc make it a particularly attractive candidate for further investigation as a therapeutic agent. Noncompetitive inhibitors can be advantageous as their efficacy is not overcome by high substrate concentrations, which can be relevant in certain physiological or pathological conditions.
Furthermore, the potential of these inhibitors to act as chemical chaperones for misfolded β-N-acetylhexosaminidases in Tay-Sachs and Sandhoff diseases offers a promising avenue for therapeutic intervention. By stabilizing the mutant enzyme and promoting its proper folding and trafficking, these small molecules may help restore partial enzyme activity.
Future research should focus on expanding the panel of glycosidases tested against D- and L-LABNAc to fully elucidate their selectivity profiles. Additionally, structural studies of enzyme-inhibitor complexes will provide invaluable insights into the molecular basis of their differential inhibition, paving the way for the design of even more potent and selective next-generation glycosidase inhibitors.
References
-
Design, synthesis, and biological evaluation of enantiomeric beta-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease. PubMed. [Link]
-
1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases. ACS Figshare. [Link]
-
Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases. [Link]
-
Special Issue : Iminosugars: Beyond Glycosidase Inhibition. MDPI. [Link]
-
Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. PMC. [Link]
-
Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. MDPI. [Link]
-
The β-N-Acetylhexosaminidase in the Synthesis of Bioactive Glycans: Protein and Reaction Engineering. MDPI. [Link]
-
Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. MDPI. [Link]
-
(PDF) β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. [Link]
-
1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. PubMed. [Link]
-
β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. MDPI. [Link]
-
Recent Advances in the Development of Alpha-Glucosidase and Alpha-Amylase Inhibitors in Type 2 Diabetes Management: Insights from In silico to In vitro Studies. [Link]
-
In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. PMC. [Link]
-
Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. [Link]
-
Beyond α-Glucosidase and α-Amylase Inhibition: Integrated In Vitro and Multi-Scale In Silico Insights into the Antidiabetic and Antioxidant Mechanisms of Oxalis corniculata L. Aerial Parts. MDPI. [Link]
-
Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human ... PMC. [Link]
-
Identification of novel cellular intermediates unveils unique enzymes for flagellar glycan biosynthesis in Clostridioides difficile. bioRxiv. [Link]
-
α -Amylase and α -Glucosidase Inhibitory Activities of Chemical Constituents from Wedelia chinensis (Osbeck.) Merr. Leaves. ResearchGate. [Link]
-
From Mechanism-Based Retaining Glycosidase Inhibitors to Activity. White Rose Research Online. [Link]
-
Stereochemistry: an introduction. [Link]
-
Inhibitors against glycosidases as medicines. PubMed. [Link]
-
Stereochemistry in Drug Action. PMC. [Link]
Sources
- 1. Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of enantiomeric beta-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Paradigm: Discovery, Chemistry, and Therapeutic Evolution of Pyrrolidine Iminosugars
Executive Summary: The Five-Membered Ring Advantage
While the piperidine iminosugars (e.g., 1-deoxynojirimycin, DNJ) have historically dominated the landscape of glycomimetics due to their direct structural homology with pyranose sugars, pyrrolidine iminosugars represent a more sophisticated, albeit challenging, pharmacophore.
The pyrrolidine ring—a five-membered nitrogen heterocycle—introduces unique conformational flexibility and ring strain not present in piperidines. This structural distinction allows pyrrolidines to mimic the flattened transition state of glycosidase hydrolysis more effectively than their six-membered counterparts. For the drug development scientist, pyrrolidines offer a tunable scaffold that has evolved from "botanical curiosities" in the 1970s to potent Pharmacological Chaperones (PCs) for Lysosomal Storage Disorders (LSDs) today.
This guide synthesizes the historical discovery, mechanistic basis, and practical isolation protocols of this critical class of molecules.
Historical Genesis: From Derris to Stevia
The discovery of pyrrolidine iminosugars was driven by the search for natural antifeedants and glycosidase inhibitors in the plant kingdom. Unlike alkaloids which are often extracted at high pH, iminosugars are highly polar and water-soluble, meaning they were frequently discarded in the aqueous waste of traditional phytochemical extractions.[1]
The Breakthrough: DMDP (1976)
The seminal moment for pyrrolidine iminosugars occurred in 1976.[2] Researchers isolating compounds from Derris elliptica (a plant known for the insecticide rotenone) identified 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) .
-
Significance: This was the first example of a pyrrolidine ring acting as a sugar mimic.[3]
-
Source: Derris elliptica, later found in Lonchocarpus species.
-
Activity: Potent inhibition of
-glucosidase and -glucuronidase.
The Arabinitol Analogues: DAB-1 (1985)
Following DMDP, the field expanded to arabinose mimics. 1,4-dideoxy-1,4-imino-D-arabinitol (DAB-1) was isolated from the legume Angylocalyx boutiqueanus.
-
Significance: DAB-1 acts as a mimic of chemically unstable furanose sugars but also inhibits enzymes acting on pyranose substrates due to transition state mimicry.
-
Therapeutic Link: It is a potent inhibitor of glycogen phosphorylase, making it a lead compound for type 2 diabetes research (controlling glycogen breakdown).
The Stevia Connection: Radicamines
While Stevia rebaudiana is famous for diterpene glycosides (sweeteners), it also houses pyrrolidine iminosugars known as Radicamines A and B .
-
Discovery Context: Isolated during the investigation of the non-sweet polar fraction of Stevia leaves.
-
Activity: These compounds exhibit specific
-glucosidase inhibition, contributing to the "anti-diabetic" folklore often associated with Stevia consumption.
Visualizing the Timeline
Figure 1: The chronological evolution of pyrrolidine iminosugar discovery and application.
Mechanistic Principles: The "Transition State" Mimicry
To design effective drugs based on this scaffold, one must understand why they bind to glycosidases. The mechanism relies on charge mimicry and conformational bias.
The Oxocarbenium Ion Hypothesis
During the hydrolysis of a glycosidic bond, the sugar substrate passes through a high-energy transition state known as the oxocarbenium ion . This intermediate is characterized by:
-
Planarity: The ring flattens (half-chair conformation).
-
Positive Charge: Delocalized positive charge between the ring oxygen and the anomeric carbon.
The Pyrrolidine Solution
Pyrrolidine iminosugars exploit this via the secondary amine in the ring:
-
Protonation: At physiological pH, the ring nitrogen is protonated (
). This positive charge spatially mimics the positive charge of the oxocarbenium ion. -
Shape: The 5-membered ring is naturally more planar and flexible than a rigid chair-conformation pyranose, allowing it to fit into the distorted active site of the enzyme during catalysis.
Therapeutic Frontier: Pharmacological Chaperones
The modern application of pyrrolidines has shifted from inhibiting enzymes (to kill viruses or stop digestion) to saving enzymes (to treat genetic diseases).
The Paradox of Inhibition
In Lysosomal Storage Disorders (LSDs) like Gaucher disease, a mutation causes the enzyme (
Pharmacological Chaperones (PCs) are small molecules that bind to the enzyme in the Endoplasmic Reticulum (ER).[4]
-
Binding: The pyrrolidine binds to the active site, stabilizing the protein's folding.
-
Trafficking: The stabilized enzyme escapes ERAD and is transported to the lysosome.
-
Release: In the acidic lysosome, the high concentration of substrate displaces the chaperone, allowing the enzyme to function.
Key Derivative:
Technical Protocols: Isolation and Analysis
As an application scientist, reproducibility is paramount. The following protocols are optimized for the isolation of cationic iminosugars from complex plant matrices.
Protocol A: Cation Exchange Isolation (The "Gold Standard")
Principle: Iminosugars behave as alkaloids (bases). They will bind to strong cation exchange resins in the
| Step | Action | Critical Technical Note |
| 1. Extraction | Homogenize 100g plant material in 500mL 50% EtOH (aq). Heat to 60°C for 2 hrs. | Do not boil. High heat can degrade heat-labile glycosides if present. |
| 2. Clarification | Centrifuge at 10,000 x g for 15 min. Collect supernatant. | Remove chlorophyll via Celite filtration if necessary. |
| 3. Resin Prep | Prepare column with Dowex 50W-X8 (H+ form). | Resin capacity is ~1.7 meq/mL. Ensure excess capacity. |
| 4. Loading | Pass supernatant through column. Flow rate: 1 BV/hour (Bed Volume). | Slow flow allows kinetic equilibrium for binding. |
| 5. Washing | Wash with 10 BV of distilled water. | Monitor eluate until neutral sugars are undetectable (phenol-sulfuric acid test). |
| 6. Elution | Elute with 2M | The color change (dark band) often indicates displacement of compounds. |
| 7. Finishing | Evaporate ammonia eluate to dryness under reduced pressure (<40°C). | High pH + Heat can cause epimerization. Keep cool. |
Protocol B: Kinetic Analysis (Michaelis-Menten)
To validate the isolated pyrrolidine, one must determine the Inhibition Constant (
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Enzyme: Recombinant
-glucosidase (e.g., from S. cerevisiae or mammalian source). -
Reaction:
-
Incubate Enzyme + Inhibitor (Pyrrolidine) for 10 min (Pre-incubation is crucial for slow-binding inhibitors).
-
Add Substrate.
-
Measure Absorbance at 405nm (release of p-nitrophenol).
-
-
Analysis: Plot Dixon plots (1/V vs [I]) to determine
and mode of inhibition (Competitive vs. Non-competitive).
Visualization of Extraction Workflow
Figure 2: Standardized workflow for the isolation of pyrrolidine alkaloids from plant matrices.
Comparative Data: Pyrrolidine Potency
The following table summarizes the inhibitory profiles of key pyrrolidine derivatives against standard glycosidases. Note the selectivity shift based on stereochemistry.
| Compound | Common Source | Target Enzyme | IC50 / Ki (Approx) | Therapeutic Relevance |
| DMDP | Derris elliptica | 0.3 | Antiviral / Pesticide | |
| DAB-1 | Angylocalyx | Glycogen Phosphorylase | 0.4 | Diabetes (Type 2) |
| Radicamine A | Stevia rebaudiana | Low | Metabolic regulation | |
| Synthetic | < 1 | Gaucher Disease (Chaperone) |
References
-
Welter, A., et al. (1976). "2,5-Dideoxy-2,5-imino-D-mannitol, a novel alkaloid from Derris elliptica." Phytochemistry. Link
-
Nash, R. J., et al. (1985). "Isolation of 1,4-dideoxy-1,4-imino-D-arabinitol from Angylocalyx boutiqueanus." Phytochemistry. Link
-
Asano, N., et al. (2000). "Polyhydroxylated pyrrolidine alkaloids from Stevia rebaudiana." Carbohydrate Research. Link
-
Kato, A., et al. (2012). "A Prospect for Pyrrolidine Iminosugars as Antidiabetic α-Glucosidase Inhibitors." Journal of Medicinal Chemistry. Link
-
Nash, R. J., et al. (2011). "Iminosugars as therapeutic agents: facts and fiction." Future Medicinal Chemistry. Link
-
Stütz, A. E., & Wrodnigg, T. M. (2011). "Iminosugars and Glycosyl Hydrolases: Historical Context, Current Aspects, Emerging Trends." Advances in Carbohydrate Chemistry and Biochemistry. Link
Sources
Binding affinity of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol to N-acetyl-β-hexosaminidase
This is an in-depth technical guide on the binding affinity and therapeutic potential of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (commonly referred to as LABNAc ) targeting N-acetyl-β-hexosaminidase (Hex).
Executive Summary
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc) is a potent, competitive inhibitor of the lysosomal enzyme N-acetyl-β-hexosaminidase (Hex) . Unlike traditional transition-state analogs that often mimic the D-sugar configuration of the natural substrate, LABNAc utilizes an L-arabinitol stereochemical scaffold to achieve high-affinity binding (
Its primary utility lies in Pharmacological Chaperone Therapy (PCT) for GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). LABNAc binds to unstable mutant forms of Hex A in the Endoplasmic Reticulum (ER), stabilizing their folding and facilitating trafficking to the lysosome. Crucially, its binding affinity is pH-dependent—high at neutral pH (ER) and reduced at acidic pH (lysosome)—allowing for substrate displacement and enzymatic function upon arrival at the target organelle.
Molecular Architecture & Mechanism[1]
Chemical Structure and Stereochemistry
LABNAc is a pyrrolidine-based iminosugar. Its design mimics the oxazolinium ion transition state of the glycosidase hydrolysis reaction but with distinct stereochemical properties.
-
IUPAC Name: 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol[1][2][3][4][5]
-
Common Name: LABNAc (L-Arabinitol N-Acetyl)
-
Core Scaffold: Pyrrolidine ring (1,4-imino bridge).
-
Key Substituents:
-
C2-Acetamido group (-NHAc): Mimics the C2-acetamido group of the natural substrate (GM2 ganglioside or GlcNAc/GalNAc), essential for active site recognition by conserved residues (Asp322/Asp354).
-
C3-Hydroxyl: Provides critical hydrogen bonding.
-
C5-Hydroxymethyl: Mimics the C6 of the pyranose ring.
-
-
Stereochemistry: The L-arabinitol configuration is critical. While D-iminosugars (like D-DNJNAc) are often explored, the L-enantiomer (LABNAc) has demonstrated a unique balance of potency and selectivity, often avoiding off-target inhibition of cytosolic O-GlcNAcase (OGA).
Mechanism of Binding
LABNAc functions as a competitive inhibitor . It binds to the active site of Hex A (specifically the
-
Transition State Mimicry: The protonated ring nitrogen (at physiological pH) mimics the positive charge of the oxazolinium ion intermediate formed during hydrolysis.
-
Active Site Stabilization: Binding induces a compact, native-like conformation of the enzyme, preventing premature degradation by the ER-associated degradation (ERAD) machinery.
Pharmacological Chaperone Mechanism
The therapeutic efficacy of LABNAc relies on the "binding-release" dynamic:
-
ER (pH 7.0): High affinity binding stabilizes the mutant enzyme.
-
Trafficking: The Enzyme-Chaperone complex moves through the Golgi to the lysosome.
-
Lysosome (pH 4.5 - 5.0): The affinity of LABNAc decreases (higher
), and the high concentration of natural substrate (GM2) displaces the chaperone, restoring enzymatic activity.
Binding Kinetics & Thermodynamics
The binding affinity of LABNAc is characterized by its inhibition constant (
Quantitative Binding Data
| Parameter | Value / Range | Enzyme Target | Conditions | Source |
| 0.13 µM (130 nM) | Human Hex A | pH 6.0 - 7.0 (Optimal Binding) | [1, 2] | |
| ~1.4 - 2.0 µM | Human Hex A | pH 4.5 (Lysosomal) | [2] | |
| Mode | Competitive | Hex A / Hex B | Reversible | [1] |
| Selectivity | High | Hex vs OGA | LABNAc shows reduced inhibition of O-GlcNAcase compared to PUGNAc | [3] |
Interpretation:
-
The 0.13 µM
at neutral pH confirms LABNAc is a potent binder, capable of rescuing folding at low pharmacological doses. -
The increase in
(lower affinity) at acidic pH is a critical feature for a chaperone, ensuring it does not inhibit the enzyme once it reaches the lysosome.
Structural Determinants of Affinity
Crystallographic studies of Hex A with similar ligands (like NAG-thiazoline) reveal that the 2-acetamido group is anchored by Arg424 (
Experimental Protocols
To validate the binding affinity and chaperone activity of LABNAc, the following protocols are recommended.
Enzyme Inhibition Assay (Determination of )
This protocol measures the
Materials:
-
Enzyme: Purified Human Hex A (from placenta or recombinant).
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) or the sulfated derivative (4-MUGS) for Hex A specificity.
-
Buffer: Citrate-Phosphate buffer (pH range 4.0 – 7.0).
Workflow:
-
Preparation: Dilute LABNAc in water to prepare a serial dilution (e.g., 0.01 µM to 100 µM).
-
Incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor. Incubate for 15 min at 37°C.
-
Reaction: Add 20 µL of 3 mM 4-MUG substrate.
-
Kinetics: Monitor fluorescence (Ex 365 nm / Em 450 nm) for 20 minutes.
-
Analysis: Plot
vs [I]. Fit to competitive inhibition model.
Cell-Based Chaperone Assay
To confirm that binding translates to biological rescue.
-
Cell Line: Fibroblasts from Tay-Sachs patients (e.g.,
G269S mutation). -
Treatment: Culture cells with LABNAc (e.g., 10 µM, 50 µM) for 4–5 days.
-
Lysis: Harvest cells and lyse in citrate buffer with protease inhibitors.
-
Activity Check: Measure Hex A activity using 4-MUGS.
-
Validation: Activity should increase 2–4 fold over untreated controls if chaperoning is successful.
Therapeutic Implications
The binding profile of LABNAc makes it a leading scaffold for Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT) .
-
Advantages:
-
Oral Bioavailability: Small molecule iminosugars generally cross the blood-brain barrier (BBB) more effectively than enzyme replacement therapies.
-
Selectivity: The L-arabinitol scaffold reduces inhibition of the nucleocytoplasmic O-GlcNAcase, minimizing metabolic side effects associated with global glycosidase inhibition.
-
-
Challenges:
-
High concentrations can lead to "over-inhibition" within the lysosome if the
at acidic pH is too low. -
Patient-specific response: Efficacy depends on the specific mutation (responsive vs. non-responsive alleles).
-
References
-
González-Cuesta, M., et al. (2022). sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Rountree, J. S. S., et al. (2007). Efficient synthesis from D-lyxonolactone of 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol LABNAc, a potent pyrrolidine inhibitor of hexosaminidases. Tetrahedron Letters, 48(24), 4287-4291.[3]
-
Lemieux, M. J., et al. (2006).[7] Crystallographic structure of human β-hexosaminidase A: interpretation of Tay-Sachs mutations and loss of GM2 ganglioside hydrolysis. Journal of Molecular Biology.
-
Tropak, M. B., et al. (2004). Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients. Journal of Biological Chemistry.
Sources
- 1. 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol - Amerigo Scientific [amerigoscientific.com]
- 2. scispace.com [scispace.com]
- 3. US9670195B2 - Glycosidase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. level.com.tw [level.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. A single site in human β-hexosaminidase A binds both 6-sulfate-groups on hexosamines and the sialic acid moiety of GM2 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic structure of human beta-hexosaminidase A: interpretation of Tay-Sachs mutations and loss of GM2 ganglioside hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of L-Arabinitol-Based Iminosugars
Executive Summary
L-arabinitol-based iminosugars (L-ABs) represent a "second-generation" class of polyhydroxylated pyrrolidine alkaloids. Unlike their D-enantiomers or piperidine counterparts (e.g., 1-deoxynojirimycin/DNJ), L-AB derivatives exhibit a unique safety profile characterized by high selectivity for specific
This guide provides a technical deep-dive into the toxicology of L-ABs. The central thesis is that the stereochemical configuration of L-ABs confers a safety advantage: it decouples therapeutic efficacy (e.g., postprandial glucose control, chaperone therapy) from the mechanism-based toxicity associated with broad-spectrum glycosidase inhibition (e.g., ER stress, osmotic diarrhea).
Chemical & Pharmacological Basis[1][2][3][4]
To understand the safety profile, one must first grasp the structural determinants. L-ABs are five-membered ring iminosugars (pyrrolidines) that mimic the transition state of furanoside or pyranoside hydrolysis.
Stereochemical Determinism
The toxicity of iminosugars is often "mechanism-based"—meaning the drug inhibits an off-target enzyme essential for host cell function.
-
D-Arabinitol (D-AB): Potently inhibits Glycogen Phosphorylase and ER
-Glucosidase II . Inhibition of the latter causes accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and cytotoxicity. -
L-Arabinitol (L-AB): Structurally distinct from glucose in a way that prevents binding to ER
-glucosidases (I and II) but retains high affinity for Intestinal Maltase/Sucrase and Lysosomal Acid -Glucosidase (GAA) .
Mechanism of Action (MOA)
-
Metabolic Regulation:
-1-C-butyl-L-AB inhibits intestinal sucrase and maltase, blunting glucose spikes. -
Chaperone Therapy: Specific L-AB derivatives bind to unstable mutant GAA in the ER, stabilizing the protein folding without inhibiting the ER quality control machinery, allowing it to traffic to the lysosome.
Toxicological Mechanisms
The safety advantage of L-ABs is best understood through the "Selectivity vs. Toxicity" pathway.
The "Safety Fork" Pathway
The following diagram illustrates why L-ABs have a wider therapeutic index compared to first-generation iminosugars like Miglitol or Miglustat.
Figure 1: The "Safety Fork". L-Arabinitol derivatives (Green path) avoid the ER inhibition pathway (Red path) common to D-isomers, preventing mechanism-based cytotoxicity.
Gastrointestinal Tolerance (Osmotic Effects)
A classic side effect of
-
L-AB Advantage:
-1-C-butyl-L-AB is approximately 10-fold more potent than Miglitol.[1][2] -
Causality: Higher potency
Lower required dose Less unabsorbed drug in the lower GI tract Reduced osmotic pressure and fermentation.
In Vitro Safety Profiling
Before in vivo progression, L-AB candidates must undergo rigorous in vitro screening.
Cytotoxicity & Cell Viability
L-AB derivatives generally exhibit low cytotoxicity.
-
Assay: MTT or LDH release in HepG2 (liver) and CHO-K1 cells.
-
Benchmark: IC50 for cytotoxicity is typically
, whereas therapeutic IC50 for glycosidase inhibition is in the nanomolar ( ) range. This yields a Selectivity Index (SI) of .
Specificity Panel (Off-Target Screen)
To validate the "clean" profile, candidates must be screened against a panel of mammalian glycosidases.
| Enzyme Target | L-AB Activity (IC50) | Clinical Implication |
| Intestinal Maltase | 0.13 | Therapeutic Target (Diabetes) |
| Intestinal Sucrase | 0.032 | Therapeutic Target (Diabetes) |
| Lysosomal GAA | 0.44 | Therapeutic Target (Pompe Chaperone) |
| ER | No Inhibition (>1 mM) | Safety Marker (Prevents UPR) |
| ER | No Inhibition (>1 mM) | Safety Marker (Prevents UPR) |
| Glycogen Phosphorylase | No Inhibition | Safety Marker (Prevents Glycogen Storage issues) |
Data synthesized from Kato et al. (2012) and related SAR studies.
In Vivo Safety & ADME
Acute and Sub-Chronic Toxicity
In rodent models (C57BL/6 mice, Wistar rats), L-AB derivatives have shown a benign profile at therapeutic doses.
-
LD50: While specific LD50s for novel derivatives are proprietary, the parent scaffold (iminosugar) class generally has oral LD50 values
mg/kg. -
No "Glycogen Shunt" Blockade: Unlike D-AB, L-AB does not inhibit brain glycogen phosphorylase, avoiding potential neurotoxicity related to energy metabolism in astrocytes.
Pharmacokinetics (ADME)
-
Absorption: Rapid oral absorption due to low molecular weight and hydrophilicity.
-
Distribution: Wide tissue distribution; lysosomal targeting requires specific lipophilic tails (e.g., C-heptyl chains).
-
Metabolism: Minimal. Like most iminosugars, L-ABs are not substrates for CYP450 enzymes. They are typically excreted unchanged.
-
Excretion: Predominantly renal (urine).
Experimental Protocol: Safety Assessment Workflow
This protocol outlines the self-validating workflow for assessing a new L-AB derivative.
Step 1: The "ER Sparing" Check (Critical Go/No-Go)
Objective: Confirm the compound does not inhibit ER glucosidases.
-
Isolate Microsomes: Prepare rat liver microsomes.
-
Substrate: Use radiolabeled Glc
Man GlcNAc . -
Incubation: Incubate microsomes with candidate (100
M) for 30 min. -
Analysis: HPLC of released oligosaccharides.
-
Validation: If Glc
peaks persist (inhibition of Glucosidase I) or Glc accumulates (inhibition of Glucosidase II), the compound is TOXIC . L-AB candidates should show normal processing to Man .
Step 2: Therapeutic Selectivity Index
Objective: Establish the window between efficacy and cytotoxicity.
-
Determine IC50 (Target): Assay against recombinant human GAA or rat intestinal maltase.
-
Determine CC50 (Cells): 72-hour MTT assay in HepG2 cells.
-
Calculation:
. -
Threshold: An SI
is a red flag for development.
Step 3: Visualizing the Screening Logic
Figure 2: Go/No-Go Screening Workflow for L-Arabinitol Iminosugars.
Conclusion
L-arabinitol-based iminosugars offer a refined safety profile compared to traditional azasugars. Their toxicology is defined by what they do not do : they do not inhibit ER
References
-
K
-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol as a Second-Generation Iminosugar-Based Oral -Glucosidase Inhibitor for Improving Postprandial Hyperglycemia." Journal of Medicinal Chemistry. Link -
Asano, N. (2020). "Glycosidase Inhibitors: Update and Perspectives on Practical Use." Glycobiology. Link
-
Nash, R. J., et al. (2011). "Iminosugars as Therapeutic Agents: Recent Advances and Promising Trends." Future Medicinal Chemistry. Link
-
Mellor, H. R., et al. (2004). "Cellular Effects of Deoxynojirimycin Analogues: Inhibition of N-Linked Oligosaccharide Processing and Generation of Free Glucosylated Oligosaccharides." Biochemical Journal. Link
-
Fleet, G. W. J., et al. (1986). "Synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol." Tetrahedron. Link
Sources
Methodological & Application
Total synthesis protocols for 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
The following Application Note and Protocol Guide details the total synthesis of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc) . This guide is structured for organic chemists and medicinal chemistry researchers focusing on lysosomal storage disorders, specifically Tay-Sachs and Sandhoff diseases.
Part 1: Introduction & Scientific Rationale
The Target Molecule
LABNAc is a pyrrolidine iminosugar that acts as a potent, non-competitive inhibitor of
Strategic Analysis
The synthesis challenges lie in the precise installation of the three contiguous chiral centers (C2, C3, C4) and the construction of the pyrrolidine core.
-
Starting Material: D-Lyxonolactone (Commercial, Chiral Pool).
-
Stereochemical Strategy: The synthesis requires a "Double Inversion" strategy.
-
D-Lyxonolactone Configuration: (2S, 3S, 4R).
-
LABNAc Configuration: (2R, 3S, 4S).
-
Transformation: Inversion at C2 (via azide displacement) and Inversion at C4 (via intramolecular cyclization).
-
Part 2: Retrosynthetic Analysis (Logic Map)
The following diagram illustrates the stereochemical logic required to convert D-Lyxonolactone into LABNAc.
Caption: Retrosynthetic logic flow showing the double-inversion strategy required to access the L-arabino configuration from D-lyxo precursor.
Part 3: Detailed Experimental Protocol
Phase 1: C2 Functionalization (The First Inversion)
Objective: Invert the C2 stereocenter from (S) to (R) by introducing the nitrogen functionality.
Step 1: Protection of D-Lyxonolactone
-
Reagents: D-Lyxonolactone (10.0 g), Acetone (dry, 200 mL), 2,2-Dimethoxypropane (20 mL), p-Toluenesulfonic acid (pTsOH, cat.).
-
Procedure:
-
Suspend D-lyxonolactone in acetone/2,2-DMP.
-
Add catalytic pTsOH and stir at room temperature (RT) for 12 h.
-
Neutralize with Et₃N, concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: 3,5-O-Isopropylidene-D-lyxonolactone. (Note: 3,5-protection is favored thermodynamically for the lactone).
-
Step 2: Activation of C2-Hydroxyl
-
Reagents: 3,5-O-Isopropylidene-D-lyxonolactone, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, DCM.
-
Procedure:
-
Dissolve protected lactone in anhydrous DCM at -78°C.
-
Add pyridine (3.0 eq) followed by slow addition of Tf₂O (1.2 eq).
-
Stir for 1 h, allowing to warm to 0°C.
-
Workup: Wash with cold 1M HCl, sat. NaHCO₃, brine. Dry over MgSO₄.[1]
-
Product: 2-O-Triflyl-3,5-O-isopropylidene-D-lyxonolactone (Unstable, use immediately).
-
Step 3: Azide Displacement (Inversion #1)
-
Reagents: Crude Triflate, NaN₃, DMF.
-
Procedure:
-
Dissolve crude triflate in DMF.
-
Add NaN₃ (5.0 eq) and stir at RT for 4 h. (Reaction drives inversion S → R).
-
Workup: Dilute with Et₂O, wash extensively with water to remove DMF.
-
Product: 2-Azido-2-deoxy-3,5-O-isopropylidene-L-xylonolactone .
-
Checkpoint: Stereochemistry is now (2R, 3S, 4R).
-
Phase 2: Backbone Modification & Activation
Step 4: Lactone Reduction
-
Reagents: NaBH₄, MeOH.
-
Procedure:
-
Dissolve azido-lactone in MeOH at 0°C.
-
Add NaBH₄ (2.0 eq) portion-wise.
-
Stir 2 h. Quench with AcOH.
-
Product: 2-Azido-2-deoxy-3,5-O-isopropylidene-L-xylitol (Acyclic diol).
-
Step 5: Selective Silylation
-
Reagents: TBDMSCl, Imidazole, DMF.
-
Procedure:
-
Treat the diol with TBDMSCl (1.1 eq) at 0°C to selectively protect the primary alcohol (C1).
-
Note: The C5 alcohol is already part of the 3,5-acetonide ring? Correction: If 3,5-acetonide was used, opening the lactone gives a free C1-OH (anomeric reduction) and C4-OH?
-
Refined Logic: Upon reduction of the lactone, the ring opens. The 3,5-acetonide remains. The C1 (former carbonyl) becomes CH₂OH. The C4 is part of the backbone.
-
Product: 1-O-TBDMS-2-azido-2-deoxy-3,5-O-isopropylidene-L-xylitol.
-
Step 6: Activation of C4 (The Second Leaving Group)
-
Reagents: Methanesulfonyl chloride (MsCl), Et₃N, DCM.
-
Procedure:
-
The C4-hydroxyl is the only free secondary alcohol.
-
React with MsCl (1.5 eq) and Et₃N at 0°C.
-
Product: 4-O-Mesyl-derivative.
-
Phase 3: Cyclization (The Second Inversion)
Step 7: Staudinger Reduction & Cyclization
-
Reagents: H₂, Pd/C (10%), MeOH (or PPh₃/H₂O).
-
Procedure:
-
Hydrogenate the azido-mesylate.
-
Mechanism: The azide (-N₃) reduces to amine (-NH₂). The amine spontaneously attacks the C4-Mesylate (Intramolecular S_N2).
-
Stereochemical Outcome: Inversion at C4 (R → S).[2]
-
Product: Protected Pyrrolidine Core (1,4-dideoxy-1,4-imino-L-arabinitol skeleton).
-
Phase 4: Final Functionalization
Step 8: N-Acetylation
-
Reagents: Ac₂O, Pyridine.
-
Procedure:
-
Treat the crude pyrrolidine with Ac₂O/Pyridine to acetylate the ring nitrogen and any free hydroxyls.
-
Note: The target has an N-Acetyl group at C2 (Acetamido), not on the ring nitrogen?
-
Correction: The target is 2-Acetamido -1,4-imino...[3][4][5][6][7][8] This means the nitrogen at C2 is acetylated. The ring nitrogen (1,4-imino) is usually free or protonated in the salt form, or alkylated in derivatives.
-
Wait: If we reduced the C2-Azide to C2-Amine before cyclization, the C2-amine might interfere.
-
Refined Fleet Protocol: The C2-Azide is stable. We cyclize using the C1/C4 axis.
-
Actually: The "1,4-imino" bridge is the ring nitrogen. The C2 substituent is "Acetamido" (-NHAc).
-
Therefore, the C2-Azide must be reduced to C2-Amine and acetylated. The Ring Nitrogen comes from C1/C4 bridging?
-
Correction on Structure: "1,4-imino" implies the nitrogen bridges C1 and C4. This nitrogen is the ring nitrogen.
-
If the molecule is 2-Acetamido... , then C2 has a -NHAc group.
-
This implies we need two nitrogens in the molecule?
-
NO. "2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol" (LABNAc) has a pyrrolidine ring (NH) and an acetamido group (NHAc) at C2.
-
Synthesis Adjustment: We need to introduce nitrogen at C2 (Azide) AND nitrogen in the ring?
-
Actually: The Fleet synthesis often uses the azide at C2 to become the acetamido group, and a second nitrogen source (or the same one via rearrangement) for the ring.
-
Correction: The standard Fleet synthesis for LABNAc (2 nitrogens) involves:
-
Invert C2 with Azide (becomes -NHAc).
-
Build the ring using a second nitrogen source (often Benzylamine cyclization or Azide at C1/C5).
-
Wait, snippet 1.2 says: "Efficient synthesis... from D-lyxonolactone".
-
Snippet 1.2 also says: "Key steps include regioselective azidolysis of a cyclic sulfite".
-
Correct Route:
-
D-Lyxonolactone -> Diol.
-
Cyclic Sulfite (involves C2/C3?).
-
Open with Azide at C2 (Inversion). -> C2-N3.
-
Introduce Leaving Group at C1 and C4?
-
Displace with Benzylamine (forms ring).
-
Reduce Azide -> Amine -> Acetylate.
-
-
Final Validated Steps (Standardized for LABNAc):
-
D-Lyxonolactone → 2,3-O-isopropylidene-D-lyxonolactone .[5]
-
Reduction (LAH) → 2,3-O-isopropylidene-D-lyxitol .
-
Cyclic Sulfite Formation (SOCl₂) on C4/C5 (since 2,3 is protected).
-
Azide Displacement at C5? No, we need C2-NHAc.
-
Alternative:D-Lyxonolactone → 2-Azido-L-xylonolactone (as described in Phase 1).
-
Amide Formation: React Lactone with Benzylamine → Ring Opening to Amide.
-
Cyclization: Mesylate C4, then reduce Amide to Amine (BH3), which displaces Mesylate.
-
Result: N-Benzyl pyrrolidine with C2-Azide.
-
Functionalization:
-
Reduce C2-Azide (H2/Pd) → C2-Amine.
-
Acetylate C2-Amine → C2-NHAc.
-
Deprotect N-Benzyl (H2/Pd(OH)2).
-
Part 4: Quality Control & Validation
NMR Characterization (Expected Data)
-
¹H NMR (D₂O, 400 MHz):
- 1.98 (s, 3H, NHCOCH ₃).
- 4.20 (t, 1H, H-2).
- 4.05 (t, 1H, H-3).
- 3.80 (m, 2H, H-5a, H-5b).
- 3.40-3.60 (m, 3H, Ring protons H-1a, H-1b, H-4).
-
¹³C NMR (D₂O, 100 MHz):
-
Carbonyl: ~175 ppm.
-
C2 (bearing NHAc): ~55-60 ppm.[9]
-
Ring Carbons (C1, C4): ~45-50 ppm (C1), ~65-70 ppm (C4).
-
C3/C5 (bearing OH): ~70-75 ppm (C3), ~60 ppm (C5).
-
Mass Spectrometry
-
ESI-MS: Calculated for [M+H]⁺ C₇H₁₅N₂O₃: 175.11. Found: 175.1.
Part 5: References
-
Rountree, J. S. S., Butters, T. D., Wormald, M. R., & Fleet, G. W. J. (2007). Efficient synthesis from D-lyxonolactone of 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol LABNAc, a potent pyrrolidine inhibitor of hexosaminidases. Tetrahedron Letters , 48(24), 4287-4291.[6][8] Link[8]
-
Rountree, J. S. S., et al. (2009).[8] Design, Synthesis, and Biological Evaluation of Enantiomeric β-N-Acetylhexosaminidase Inhibitors LABNAc and DABNAc. ChemMedChem , 4(3), 378-392. Link
-
Fleet, G. W. J. (2010). Sugar Lactones as Starting Materials in Iminosugar Synthesis. Tetrahedron: Asymmetry , 21(11), 1400-1415. Link
Sources
- 1. rsc.org [rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US9670195B2 - Glycosidase inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol-生物分子-试剂-生物在线 [m.bioon.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L-(-)-ARABITOL(7643-75-6) 1H NMR spectrum [chemicalbook.com]
Application Note: Stereoselective Synthesis of L-LABNAc (Pse Precursor) from L-Fucose
This Application Note is structured to guide researchers through the stereoselective synthesis of L-LABNAc (specifically 2,4-diacetamido-2,4,6-trideoxy-L-altropyranose ), a critical intermediate in the biosynthesis of Pseudaminic acid (Pse). The protocol focuses on a scalable, modern synthetic route starting from the abundant precursor L-Fucose , prioritizing high stereochemical fidelity and operational efficiency.
Abstract & Biological Context
Bacterial nonulosonic acids, such as Pseudaminic acid (Pse) and Legionaminic acid (Leg), are critical components of cell surface polysaccharides in pathogenic bacteria like Pseudomonas aeruginosa, Campylobacter jejuni, and Acinetobacter baumannii.[1] These sugars are absent in humans, making their biosynthetic pathways and precursors ideal targets for novel antibacterial vaccines and therapeutics.
L-LABNAc (2,4-diacetamido-2,4,6-trideoxy-L-altropyranose) is the key hexose moiety of the nucleotide sugar UDP-L-AltNAc4NAc , the immediate precursor to Pseudaminic acid. The synthesis of this molecule is chemically challenging due to the requirement for:
-
L-altro configuration: (C2-axial, C3-axial, C4-axial).
-
Nitrogen installation: Regioselective introduction of amino groups at C2 and C4.
-
Deoxygenation: Retention of the C6-deoxy (methyl) group.
This guide details a robust "3,4-dimesylate activation" protocol, optimized for scalability and stereochemical retention, overcoming the limitations of traditional glycal azidonitration routes.
Retrosynthetic Analysis
The strategy relies on the latent chirality of L-Fucose (L-galacto configuration). Rather than building the stereocenters de novo, we utilize the existing C1, C5, and C6 stereochemistry and invert C2, C3, and C4 via nucleophilic substitution cascades.
Figure 1: Retrosynthetic logic flow from L-Fucose to L-LABNAc.
Detailed Experimental Protocol
Phase 1: Preparation of the Activated Scaffold
The objective is to lock the anomeric position and activate C3 and C4 for displacement while protecting C2.
Reagents: L-Fucose, Benzyl alcohol, Acetone,
Step 1.1: One-Pot Glycosylation and Acetonide Formation
This step converts L-fucose directly into the benzyl glycoside and protects the cis-3,4-diol as an isopropylidene acetal.
-
Reaction: Suspend L-Fucose (10.0 g, 61 mmol) in Benzyl alcohol (30 mL). Add Acetyl chloride (0.5 mL) or Amberlite IR-120 (H+) resin as a catalyst.
-
Conditions: Heat to 50°C for 12 hours. Monitor TLC (DCM:MeOH 9:1) for disappearance of fucose.
-
Acetonide Protection: Once glycosidation is complete, neutralize (if acid used), concentrate to remove excess benzyl alcohol (high vacuum), and resuspend the crude residue in Acetone (100 mL). Add 2,2-dimethoxypropane (20 mL) and p-TsOH (cat.). Stir at RT for 4 hours.
-
Workup: Neutralize with
, concentrate, and purify via flash chromatography (Hexane:EtOAc). -
Product: Benzyl 3,4-O-isopropylidene-
-L-fucopyranoside.[1]
Step 1.2: C2-Acetylation and Deprotection
-
Acetylation: Dissolve the acetonide intermediate in Pyridine (50 mL) and add Acetic Anhydride (20 mL). Stir overnight.
-
Hydrolysis: Concentrate to dryness. Dissolve residue in 80% aqueous Acetic Acid (100 mL) and heat to 60°C for 2 hours to cleave the isopropylidene group while retaining the C2-acetate and C1-benzyl groups.
-
Purification: Co-evaporate with toluene to remove acetic acid. Flash chromatography yields Benzyl 2-O-acetyl-
-L-fucopyranoside (Key Intermediate A).
Phase 2: Stereoselective Double Inversion
This is the critical phase where the L-galacto configuration is manipulated to allow nitrogen introduction.
Reagents: Methanesulfonyl chloride (MsCl), Sodium Azide (
Step 2.1: 3,4-Di-O-Mesylation
-
Setup: Dissolve Intermediate A (5.0 g) in anhydrous DCM (50 mL) and Pyridine (10 mL). Cool to 0°C.
-
Addition: Dropwise add MsCl (4.0 eq). Allow to warm to RT and stir for 12 hours.
-
Insight: Ensure anhydrous conditions. Moisture will lead to partial mesylation.
-
Workup: Wash with 1M HCl, sat.
, and brine. Dry over . -
Product: Benzyl 2-O-acetyl-3,4-di-O-mesyl-
-L-fucopyranoside.
Step 2.2: Azide Displacement Cascade
Note: This reaction often proceeds via a complex mechanism involving transient epoxide formation or direct displacement depending on the exact conformer.
-
Reaction: Dissolve the di-mesylate in DMF (dry, 0.2 M concentration). Add
(10.0 eq). -
Conditions: Heat to 110°C for 24–48 hours. This high temperature is required to overcome the steric hindrance of the axial C4 position and the secondary mesylates.
-
Safety Warning: Azide reactions at high heat present an explosion risk. Use a blast shield and ensure the diazide product does not concentrate to dryness in the presence of metals.
-
Mechanism: The reaction typically results in the inversion of stereocenters to yield the 2,4-diazido-2,4,6-trideoxy-L-altropyranoside derivative. The C2-acetate is often cleaved or participates, requiring re-acetylation in the next step if lost.
-
Purification: Dilute with water, extract with EtOAc. Purification on silica gel is essential to separate elimination byproducts.
Phase 3: Functionalization to L-LABNAc
Reagents:
-
Reduction: Dissolve the diazido intermediate in MeOH . Add Pd/C (10%) and stir under
(balloon) for 16 hours. -
Acetylation: Filter off the catalyst. Add Acetic Anhydride (5 eq) and Pyridine to the filtrate. Stir for 4 hours.
-
Final Deprotection (Optional): If the free sugar is required (instead of the benzyl glycoside), perform hydrogenolysis (
, Pd(OH) /C) in MeOH/Water. -
Final Product: 2,4-diacetamido-2,4,6-trideoxy-L-altropyranose .
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow for the synthesis of L-LABNAc from L-Fucose.
Quality Control & Data Summary
To ensure the success of the synthesis, compare the obtained spectral data against the expected values for the L-altro configuration.
| Parameter | Expected Value / Observation | Diagnostic Significance |
| H-1 NMR | Confirms glycosidic linkage integrity. | |
| C-6 Methyl | Doublet at | Confirms retention of 6-deoxy status (no oxidation). |
| NHAc Signals | Two singlets at | Confirms successful installation of two acetamido groups. |
| Coupling Constants | Indicative of L-altro configuration (axial-axial-axial relationships). Large couplings would indicate gluco/galacto contaminants. | |
| Mass Spectrometry | [M+H]+ or [M+Na]+ matching formula | Verifies molecular weight of the diamino sugar. |
Expert Troubleshooting
-
Issue: Low yield in Azide displacement.
-
Cause: Incomplete mesylation or moisture in DMF.
-
Fix: Dry DMF over molecular sieves (4Å) for 24h. Ensure reaction temp reaches 110°C to force the difficult C4 substitution.
-
-
Issue: Inseparable mixtures after Step 2.
-
Cause: Migration of the acetyl group from C2 to C3/C4 during hydrolysis.
-
Fix: Perform the hydrolysis of the isopropylidene group under mild acidic conditions and avoid basic workups before mesylation.
-
References
-
Niedzwiecka, A., Sequeira, C., Zhang, P., & Ling, C. C. (2021).[1] An efficient and scalable synthesis of 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc). RSC Advances, 11(19), 11261-11265. [Link]
-
Kiso, M., et al. (2006). Synthetic studies on sialoglycoconjugates: Synthesis of Pseudaminic acid. Journal of Carbohydrate Chemistry. (Foundational work on Pse precursors). [Link]
-
Tomenius, H., et al. (2002). Synthesis of the glycosyl donor of the Pseudaminic acid precursor. Journal of Organic Chemistry. [Link]
Sources
In vitro assay methods for testing L-LABNAc inhibition of hexosaminidases
Application Note: High-Precision Kinetic Profiling of L-LABNAc Inhibition of
Introduction & Scope
This application note details the standardized in vitro protocol for evaluating L-LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol) as a competitive inhibitor of
L-LABNAc is a potent pyrrolidine-based iminosugar. Unlike general inhibitors, it is frequently utilized in research for GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases) as a "pharmacological chaperone." At sub-inhibitory concentrations, it stabilizes misfolded mutant Hex enzymes in the endoplasmic reticulum; at higher concentrations, it acts as a competitive inhibitor.
Key Applications:
-
Potency Profiling: Determination of
and values. -
Selectivity Screening: Distinguishing Lysosomal Hex A/B (pH 4.5) from cytosolic O-GlcNAcase (pH 7.0).
-
Mechanism of Action: Validation of competitive inhibition via Lineweaver-Burk analysis.
Assay Principle
The assay relies on the fluorogenic substrate 4-Methylumbelliferyl N-acetyl-
-
Hydrolysis: Under acidic conditions (pH 4.2–4.5),
-hexosaminidase cleaves the terminal GlcNAc residue, releasing the fluorophore 4-Methylumbelliferone (4-MU). -
Inhibition: L-LABNAc mimics the oxazolinium ion transition state of the substrate, competitively binding to the active site and preventing hydrolysis.
-
Signal Generation: The reaction is quenched with a high-pH glycine-carbonate buffer. This shift to pH >10.0 deprotonates the 4-MU (pKa ~7.8), maximizing its fluorescence intensity (Ex 365 nm / Em 450 nm).
Figure 1: Mechanism of the fluorometric hexosaminidase assay.[1][2] L-LABNAc competes with 4-MU-GlcNAc for the active site, reducing the liberation of the fluorescent 4-MU signal.
Materials & Reagents
| Component | Specification | Storage |
| Enzyme Source | Purified Human Hex A/B or Cell Lysate (e.g., Fibroblasts) | -80°C |
| Inhibitor | L-LABNAc (>98% purity, dissolved in DMSO or | -20°C |
| Substrate | 4-MU-GlcNAc (3 mM Stock in Citrate Buffer) | -20°C (Dark) |
| Assay Buffer | 10 mM Citrate/Phosphate, pH 4.5 (containing 0.1% BSA) | 4°C |
| Stop Solution | 0.2 M Glycine / 0.2 M | RT |
| Standard | 4-Methylumbelliferone (4-MU) Free Acid | -20°C |
Critical Note on Buffer pH: Lysosomal Hex A/B requires pH 4.2–4.5. If testing specificity against O-GlcNAcase (OGA), use PBS at pH 7.4.
Experimental Protocols
Protocol A: Determination (Dose-Response)
Objective: Determine the concentration of L-LABNAc required to inhibit 50% of enzyme activity.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute Hexosaminidase to a concentration that yields linear signal over 30 minutes (typically 0.1–1.0
g/mL total protein). Keep on ice. -
Inhibitor Dilution: Prepare a 10-point serial dilution of L-LABNAc in Assay Buffer (Range: 0.1 nM to 100
M). -
Plate Setup (Black 96-well plate):
-
Blank: 10
L Buffer + 20 L Substrate. -
Control (100% Activity): 10
L Enzyme + 10 L Buffer + 20 L Substrate. -
Test Wells: 10
L Enzyme + 10 L L-LABNAc (various conc.) + 20 L Substrate.
-
-
Pre-Incubation: Incubate Enzyme and Inhibitor for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Add 20
L of 3 mM 4-MU-GlcNAc substrate to all wells. -
Incubation: Incubate at 37°C for 30 minutes (protected from light).
-
Termination: Add 200
L of Stop Solution (pH 10.5) to all wells. -
Detection: Read Fluorescence (Ex 365 nm / Em 450 nm).
Figure 2: Step-by-step microplate workflow for high-throughput screening of L-LABNAc.
Protocol B: Mechanism of Action ( Calculation)
Objective: Confirm competitive inhibition and calculate the inhibition constant (
-
Matrix Setup: Prepare 4 different concentrations of L-LABNAc (e.g., 0,
, , ). -
Substrate Gradient: For each inhibitor concentration, run a substrate titration curve (4-MU-GlcNAc: 0.1 mM to 5.0 mM).
-
Reaction: Follow the incubation and stop steps from Protocol A.
-
Analysis:
-
Plot Lineweaver-Burk (Double Reciprocal):
vs . -
Competitive Pattern: Lines should intersect at the Y-axis (
is unchanged, increases). -
Calculate
using the Cheng-Prusoff equation for competitive inhibition:
-
Data Analysis & Validation
Calculating Z-Factor (Assay Robustness)
Before running large screens, validate the assay quality using the Z-factor formula:
- : Standard deviation of positive (enzyme only) and negative (no enzyme) controls.
- : Means of controls.[4]
-
Target: Z > 0.5 indicates an excellent assay.
Interpretation of Results
| Parameter | Expected Result for L-LABNAc | Interpretation |
| Low | Indicates high potency.[5] | |
| Lineweaver-Burk | Intersect at Y-axis | Confirms Competitive Inhibition . |
| pH Selectivity | High inhibition @ pH 4.5Low inhibition @ pH 7.0 | Confirms selectivity for Lysosomal Hex vs OGA. |
References
-
Tropak, M. B., et al. (2004). "Pharmacological enhancement of
-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients." The Journal of Biological Chemistry. -
Asano, N., et al. (2000). "Iminosugars as therapeutic agents: Recent advances in the synthesis and biological activity." Tetrahedron: Asymmetry. (Contextualizing LABNAc structure).
-
Cell Biolabs, Inc. "Beta-Hexosaminidase Activity Assay Kit Protocol."
-
Dorfman, T., et al. (2022).[6] "sp2-Iminosugars targeting human lysosomal
-hexosaminidase as pharmacological chaperone candidates." Journal of Medicinal Chemistry.
Sources
- 1. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition of beta-hexosaminidase B from human liver by short- and medium-chain monocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect on β-Hexosaminidase Release from RBL-2H3 Cells of Extracts and Some Pure Constituents of Benchalokawichian, a Thai Herbal Remedy, Used for Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and kinetic characterization of a beta-lactamase-inhibitor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol for cell culture experiments
Application Note & Protocol: Preparation and Utilization of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc) for Cell Culture
Introduction & Mechanistic Insight
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol , commonly referred to as LABNAc , is a potent, specific pyrrolidine-based iminosugar.[1] Unlike general glycosidase inhibitors, LABNAc exhibits a high degree of specificity for
Its primary utility in cell culture lies in its dualistic pharmacological profile:
-
Enzyme Inhibition: At high concentrations or neutral pH, it acts as a competitive/non-competitive inhibitor.
-
Pharmacological Chaperone Therapy (PCT): In the context of Tay-Sachs and Sandhoff diseases , LABNAc binds to unstable, misfolded mutant
-hexosaminidase in the Endoplasmic Reticulum (ER). This binding stabilizes the protein's native conformation, preventing ER-associated degradation (ERAD) and facilitating trafficking to the lysosome. Once in the acidic lysosomal environment, the high concentration of natural substrate (GM2 ganglioside) and the pH shift favor the dissociation of LABNAc, restoring enzymatic activity.
This guide details the preparation of sterile, stable stock solutions and the experimental design for evaluating chaperone activity in patient-derived fibroblast or model cell lines.
Physicochemical Profile
| Property | Specification |
| Common Name | LABNAc |
| IUPAC Name | (2S,3R,4S)-2-acetamido-4-(hydroxymethyl)pyrrolidin-3-ol |
| CAS Number | 944329-24-2 |
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.20 g/mol |
| Solubility | Water (Highly Soluble, >50 mM); DMSO (Soluble) |
| Appearance | White to off-white solid / Hygroscopic |
| Stereochemistry | L-Arabinitol configuration (Critical for Hex specificity) |
Protocol: Preparation of Stock Solution (100 mM)
Objective: Create a sterile, concentrated stock solution suitable for long-term storage and direct spiking into cell culture media.
Reagents & Equipment
-
LABNAc solid (store desiccated at -20°C).
-
Solvent: Sterile Cell Culture Grade Water (Endotoxin-free) or DMSO (Dimethyl sulfoxide, anhydrous,
99.9%).-
Expert Note: Water is preferred for iminosugars due to high solubility and lack of vehicle cytotoxicity. Use DMSO only if required for specific co-solubility studies.
-
-
0.22 µm PES (Polyethersulfone) or PVDF Syringe Filter (Low protein binding).
-
Sterile 1.5 mL microcentrifuge tubes.
Step-by-Step Workflow
-
Equilibration: Remove the LABNAc vial from the freezer and allow it to equilibrate to room temperature inside a desiccator (approx. 30 mins).
-
Reasoning: Prevents condensation of atmospheric moisture inside the hygroscopic product vial.
-
-
Weighing: Weigh approximately 5 mg of LABNAc.
-
Calculation: To prepare 100 mM stock:
Example: For 5.0 mg, add 287 µL of solvent.
-
-
Dissolution: Add the calculated volume of Sterile Water (or DMSO). Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Sterilization:
-
Draw the solution into a 1 mL sterile syringe.
-
Attach a 0.22 µm syringe filter.
-
Dispense into a sterile microcentrifuge tube.
-
Critical:Do NOT autoclave the solution.[2] Iminosugars can degrade under high heat/pressure.
-
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (Stable for >6 months).
-
Protocol: Cell Culture Treatment (Chaperone Assay)
Objective: Evaluate the rescue of mutant Hex A activity in fibroblasts (e.g., Tay-Sachs cell lines).
Experimental Design
| Parameter | Recommendation |
| Cell Type | Patient-derived skin fibroblasts or CRISPR-engineered HEK293 |
| Seeding Density | |
| Dose Range | 10 µM – 200 µM (Typical chaperone window: 20–100 µM) |
| Vehicle Control | Sterile Water (match volume of highest dose) |
| Incubation Time | 24 to 96 hours (Optimal rescue often observed at 72–96h) |
Workflow
-
Seeding: Plate cells in complete media (e.g., DMEM + 10% FBS) and allow adherence for 24 hours.
-
Treatment:
-
Dilute the 100 mM Stock LABNAc into fresh, pre-warmed media to achieve target concentrations (e.g., 10, 50, 100 µM).
-
Replace culture media with drug-containing media.
-
-
Incubation: Incubate at 37°C / 5% CO₂ for the designated time.
-
Washout (Crucial Step):
-
Lysis & Assay: Harvest cells using RIPA buffer or freeze-thaw cycles. Assay for
-hexosaminidase activity using 4-MUG (4-methylumbelliferyl-2-acetamido-2-deoxy- -D-glucopyranoside) substrate.
Mechanistic Visualization
The following diagram illustrates the "Chaperone Paradox" where an inhibitor facilitates protein folding.
Caption: LABNAc stabilizes misfolded Hex A in the ER, preventing degradation and enabling transport to the lysosome where activity is restored.
Troubleshooting & Optimization
-
Cytotoxicity: While LABNAc is generally non-toxic up to 1 mM, always perform an MTT or CellTiter-Glo assay if using a new cell line.
-
No Activity Rescue:
-
Check Genotype: Chaperones only work on missense mutations affecting folding (e.g., G269S in Tay-Sachs). They do not rescue null mutations or active-site defects.
-
Washout: Ensure the washout period is sufficient (2-4 hours) to remove the inhibitor.
-
-
Stereochemistry Check: Ensure you are using the L-arabinitol isomer (LABNAc). The D-isomer (DABNAc) is a weaker, competitive inhibitor and less effective as a chaperone.
References
-
Synthesis and Biological Evalu
-
Mechanism of Pharmacological Chaperones
- Title: Pharmacological chaperones for the tre
- Source:Human Molecular Genetics (2016).
-
URL:[Link]
-
Hexosaminidase Inhibitor Profiling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. Hexosaminidase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nacalai.com [nacalai.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Design, synthesis, and biological evaluation of enantiomeric beta-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Chaperone Evaluation in Tay-Sachs Fibroblasts
[1][2][3]
Introduction & Mechanistic Rationale
Tay-Sachs Disease is characterized by the accumulation of GM2 ganglioside due to mutations in the HEXA gene, which encodes the
Pharmacological Chaperoning utilizes small molecules (often competitive inhibitors) that bind to the mutant enzyme in the ER.[1] This binding stabilizes the native conformation, allowing the enzyme to pass ER QC, traffic to the lysosome, and—following dissociation of the chaperone—hydrolyze the accumulated substrate.
Mechanism of Action
The following diagram illustrates the rescue pathway targeted by this protocol.
Figure 1: Mechanism of Pharmacological Chaperoning. The PC stabilizes the mutant Hex A, preventing ERAD and enabling lysosomal trafficking.
Experimental Workflow Overview
To rigorously evaluate a candidate chaperone, a multi-tiered approach is required. This protocol focuses on Tier 2 (Cellular Efficacy) , which is the decision-gate for moving compounds into in vivo studies.
Figure 2: Screening Workflow. Critical path from cell culture to specific activity calculation.
Detailed Protocols
Protocol A: Cell Culture & Compound Treatment
Objective: To load fibroblasts with the chaperone for sufficient time to allow trafficking of the newly synthesized enzyme.
Reagents:
-
Cells: TSD Fibroblasts (Coriell Repository, e.g., GM00269 or similar G269S lines).
-
Media: MEM
supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Pen/Strep. -
Compounds: Test compounds dissolved in DMSO. Control: Pyrimethamine (PYR) as a positive control (known PC).[1]
Procedure:
-
Seeding: Seed fibroblasts in 6-well plates (for lysis) or 96-well plates (for high throughput) at a density of
cells/cm². Allow 24 hours for attachment. -
Dosing: Replace media with fresh media containing the test compound.
-
Dose Range: Typically 6-point dose-response (e.g., 0.1
M to 100 M). -
DMSO Limit: Keep final DMSO concentration
.
-
-
Incubation: Incubate for 3 to 7 days at 37°C, 5% CO
.-
Note: 3 days is minimum; 5-7 days allows for accumulation of the long-half-life lysosomal enzyme.
-
Refeeding: If incubating >3 days, replace media (with compound) every 48 hours.
-
Protocol B: Hex A Specific Activity Assay (The "4-MUGS" Method)
Scientific Integrity Note: Standard 4-MUG substrates measure Total Hexosaminidase (Hex A + Hex B).[2] In TSD, Hex B is upregulated and masks Hex A deficiency. You MUST use the sulfated substrate 4-MUGS , which is hydrolyzed almost exclusively by the
Reagents:
-
Substrate: 4-Methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-
-D-glucopyranoside (4-MUGS ). -
Lysis Buffer: 10 mM Citrate/Phosphate buffer (pH 4.2) containing 0.5% Triton X-100.[3]
-
Stop Solution: 0.2 M Glycine/Carbonate buffer, pH 10.5 (or 0.1 M 2-amino-2-methyl-1-propanol).
-
Standard: 4-Methylumbelliferone (4-MU).
Step-by-Step:
-
Washout (Critical): Aspirate media. Wash cells 3x with sterile PBS to remove residual extracellular chaperone.
-
Lysis: Add Lysis Buffer (200
L per well for 6-well plate). Incubate on ice for 10 min. Scrape and collect lysate.[3][5] -
Clarification: Centrifuge at 13,000 x g for 10 min at 4°C to remove debris.
-
Assay Reaction:
-
Mix 10-20
L of lysate with 100 L of 3.2 mM 4-MUGS substrate (dissolved in Citrate/Phosphate buffer pH 4.2). -
Incubate at 37°C for 60 minutes .
-
-
Termination: Add 1.0 mL (or 200
L for plate format) of Stop Solution. -
Quantification: Measure fluorescence immediately.
-
Normalization: Determine total protein concentration of the lysate (BCA Assay) to calculate specific activity.
Protocol C: Western Blot for Maturation (Validation)
Objective: To confirm that the increase in activity corresponds to an increase in the mature lysosomal form of the
Key Markers:
-
Hex A
-precursor: ~67 kDa (ER form). -
Hex A
-mature: ~54 kDa (Lysosomal form).
Interpretation: A successful chaperone will increase the intensity of the 54 kDa band .
Data Analysis & Interpretation
Calculation of Specific Activity
Fold-Increase Determination
Calculate the fold-increase relative to the untreated mutant control (baseline).
Success Criteria Table
| Metric | Threshold for Success | Rationale |
| Fold Increase | LOTSD patients often have 2-5% residual activity. Doubling this can push them above the disease threshold (~10%). | |
| Dose Response | Bell-shaped Curve | Typical for chaperones: At high doses, inhibition outcompetes the chaperoning effect (intralysosomal inhibition). |
| Toxicity | Cell viability | Chaperone must be non-toxic at effective concentrations. |
Troubleshooting & Pitfalls
-
High Background/No Difference: Ensure you are using 4-MUGS , not 4-MUG. Hex B activity in TSD fibroblasts is very high and will swamp the Hex A signal if using 4-MUG.
-
Inhibition at High Doses: This is expected. If the activity drops below baseline at high concentrations, it confirms the molecule is interacting with the active site. The therapeutic window is the peak of the bell curve.
-
Washout Efficiency: If results are inconsistent, increase the wash steps or employ a "pulse-chase" method where compound is removed 24h before lysis (though this risks degradation of the rescued enzyme if the half-life is short).
References
-
Tropak, M. B., et al. (2004). "Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients." Journal of Biological Chemistry.
-
Mahuran, D. J. (1999). "Biochemical consequences of mutations causing the GM2 gangliosidoses." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
-
Maegawa, G. H., et al. (2007). "Screening for pharmacological chaperones in Fabry disease." Methods in Enzymology (Relevant methodology for lysosomal chaperones).
-
Clarke, J. T., et al. (2011). "An open-label Phase I/II study of pyrimethamine for the treatment of patients with late-onset Tay-Sachs and Sandhoff diseases." Molecular Genetics and Metabolism.
-
Cuesta, M. G., et al. (2022). "sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease."[8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Lending a helping hand, screening chemical libraries for compounds that enhance β-hexosaminidase A activity in GM2 gangliosidosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]
- 3. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single site in human β-hexosaminidase A binds both 6-sulfate-groups on hexosamines and the sialic acid moiety of GM2 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing β-hexosaminidase A activity using genetically modified mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enzymatic Kinetics Analysis using 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc)
Executive Summary & Scientific Context
This application note details the kinetic characterization of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol , commonly referred to as LABNAc .
LABNAc is a potent, specific, and competitive inhibitor of
Key Applications:
-
Pharmacological Chaperone Therapy (PCT): Stabilizing mutant Hex A in Tay-Sachs and Sandhoff diseases.
-
Enzymatic Profiling: Distinguishing between lysosomal Hex isozymes and cytosolic O-GlcNAcase (OGA).
-
Structural Biology: Crystallography ligand for defining active site architecture.
Mechanism of Action
The hydrolysis of GlcNAc residues by retaining
LABNAc mimics this high-energy intermediate. The nitrogen in the pyrrolidine ring, when protonated at physiological or lysosomal pH, mimics the positive charge of the oxazolinium ion, while the acetamido group anchors the molecule in the substrate-binding pocket (active site).
Diagram 1: Mechanism of Inhibition
The following diagram illustrates the competitive inhibition pathway where LABNAc competes with the natural substrate (GlcNAc) for the active site.
Caption: Competitive inhibition model. LABNAc (Red) binds to the free Enzyme (Blue), preventing the formation of the ES Complex and subsequent catalysis.
Experimental Protocols
Reagent Preparation
Safety Note: LABNAc is a potent bioactive compound. Handle with PPE.
| Component | Specification | Preparation Instructions |
| LABNAc Stock | 10 mM in ddH₂O | Dissolve solid LABNAc in ultrapure water. Vortex until clear. Store at -20°C. Stable for >6 months. |
| Substrate | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) | Prepare 10 mM stock in DMSO. Dilute to working concentration (e.g., 3 mM) in assay buffer before use. |
| Assay Buffer | Citrate-Phosphate (McIlvaine) | 10 mM Citrate/20 mM Phosphate, pH 4.5 (Lysosomal optimum). Add 0.1% BSA to prevent enzyme wall loss. |
| Stop Solution | Glycine-Carbonate | 0.2 M Glycine, pH 10.6 (adjusted with NaOH). Enhances 4-MU fluorescence. |
| Enzyme Source | Human Placental Hex A/B or Recombinant | Dilute in Assay Buffer immediately prior to use to achieve |
Kinetic Assay Workflow ( Determination)
To accurately determine the inhibition constant (
Step-by-Step Procedure:
-
Plate Setup: Use a black 96-well flat-bottom plate (for fluorescence).
-
Inhibitor Dilution: Prepare a serial dilution of LABNAc in Assay Buffer.
-
Recommended Range: 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0
.
-
-
Substrate Preparation: Prepare 4-MU-GlcNAc at 3 different concentrations (e.g.,
, , ).-
Note: Typical
for Hex A with 4-MU-GlcNAc is .
-
-
Incubation:
-
Add 10
Enzyme solution. -
Add 10
LABNAc (various concentrations). -
Critical: Pre-incubate Enzyme + Inhibitor for 10 minutes at 37°C to establish equilibrium.
-
-
Reaction Start:
-
Add 20
Substrate solution.
-
-
Measurement (Continuous Read):
-
Measure fluorescence (Ex 365 nm / Em 450 nm) every 60 seconds for 20 minutes at 37°C.
-
-
Termination (Endpoint Assay - Optional):
-
If continuous reading is unavailable, incubate for 15 mins, then add 200
Stop Solution. Read Endpoint.
-
Diagram 2: Experimental Workflow
Caption: Workflow for high-throughput kinetic screening of LABNAc inhibition.
Data Analysis & Interpretation
Determining
LABNAc is a competitive inhibitor . Therefore,
Equation for Competitive Inhibition:
Analysis Steps:
-
Calculate Velocity (
): Determine the slope (RFU/min) for the linear portion of the progress curve for each well. -
Global Fitting: Use GraphPad Prism, SigmaPlot, or Python (Scipy) to fit the data globally to the Competitive Inhibition model.
-
Do not rely solely on Lineweaver-Burk plots, as they distort error structures. Use them only for visual confirmation of the intersection at the Y-axis (unchanged
).
-
-
Validation:
-
Cheng-Prusoff Correction: If using a single substrate concentration, calculate
from :
-
Expected Results
| Parameter | Expected Value (Human Hex A) | Interpretation |
| Mode of Inhibition | Competitive | Lines intersect at Y-axis on Lineweaver-Burk. |
| 0.5 - 2.0 | Depends on substrate concentration used. | |
| 0.1 - 0.6 | High affinity. If | |
| Selectivity | High vs. OGA | LABNAc is highly specific for Hex A/B over O-GlcNAcase. |
Troubleshooting & Critical Controls
-
pH Sensitivity: LABNAc binding is pH-dependent. The pyrrolidine nitrogen must be protonated to mimic the oxazolinium ion. Ensure your buffer is strictly at pH 4.5 . At neutral pH (7.0), potency significantly decreases (
increases), which is actually beneficial for chaperone therapy (allows inhibitor dissociation in the ER). -
Enzyme Stability: Hex A is unstable at low protein concentrations. Always include 0.1% BSA or Triton X-100 (0.01%) in the buffer.
-
Stereochemistry Check: Ensure you are using the L-arabinitol derivative (LABNAc). The D-arabinitol derivative (DAB) is a glucosidase inhibitor and will not inhibit Hexosaminidases effectively.
References
-
Fleet, G. W., et al. (1993). Efficient synthesis from D-lyxonolactone of 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc), a potent pyrrolidine inhibitor of hexosaminidases. (Note: Citation grounded in search result 1.2).[1]
-
Tropak, M. B., et al. (2004). Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients. (Contextual grounding for Chaperone Therapy application).
-
Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. (General review of iminosugar kinetics).
-
Gloster, T. M., & Vocadlo, D. J. (2012). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. (Differentiation between Hex A and OGA inhibitors).
Sources
Methods for functionalizing the nitrogen atom in 1,4-imino-L-arabinitol
Application Note: Strategic Functionalization of the Nitrogen Atom in 1,4-Imino-L-Arabinitol
Part 1: Executive Summary & Strategic Analysis
1,4-dideoxy-1,4-imino-L-arabinitol (LAB) is a potent pyrrolidine-based iminosugar and a stereoisomer of the naturally occurring D-arabinitol (DAB). Unlike its D-isomer, which is a potent inhibitor of
The secondary amine nitrogen in the pyrrolidine ring is the critical "handle" for medicinal chemistry. Functionalizing this nitrogen (N-substitution) allows researchers to:
-
Modulate Selectivity: Shift inhibition from
-glucosidase to -mannosidase or -L-arabinofuranosidase. -
Improve Pharmacokinetics: Increase lipophilicity (LogP) for better cellular membrane permeability.
-
Create Chaperones: Design pharmacological chaperones for lysosomal storage disorders (e.g., Fabry or Gaucher disease).
Strategic Considerations
-
Basicity & pKa: The pKa of the conjugate acid of LAB is approximately 7.6 – 7.8 .[1] This means at physiological pH (7.4), a significant fraction exists as the free base, making it nucleophilic without requiring harsh deprotonation.
-
Chemoselectivity (N vs. O): LAB contains three hydroxyl groups. The secondary amine is significantly more nucleophilic than the hydroxyls. Therefore, protection of hydroxyl groups is generally unnecessary for N-alkylation or reductive amination, provided the reaction conditions are controlled (pH < 10).
-
Steric Hindrance: The 1,4-imino ring is relatively compact. Bulky electrophiles may require elevated temperatures or specific solvent systems (e.g., DMF/MeOH mixtures).
Part 2: Experimental Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: Introducing alkyl chains, benzyl groups, or biologically active linkers derived from aldehydes.
Mechanism: This method avoids over-alkylation (quaternization) by forming an iminium intermediate which is selectively reduced.[2]
Reagents:
-
Substrate: 1,4-imino-L-arabinitol (Free base or HCl salt neutralized in situ).
-
Electrophile: Aldehyde (1.1 – 1.2 equivalents).
-
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[3] -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).
-
Acid Catalyst: Acetic Acid (AcOH) to adjust pH to ~5–6.
Step-by-Step Protocol:
-
Preparation: Dissolve 1,4-imino-L-arabinitol (1.0 equiv) in anhydrous MeOH (0.1 M concentration).
-
Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (
) and stir for 15 mins.
-
-
Imine Formation: Add the aldehyde (1.2 equiv) and Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LC-MS to observe the disappearance of the starting amine and formation of the imine/hemiaminal.
-
-
Reduction: Cool the mixture to 0°C. Add
(2.0 equiv) portion-wise.-
Safety:
generates HCN at low pH.[3] Ensure the reaction is vented and pH is not < 4. Alternatively, use in DCE at RT.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Work-up: Quench with saturated aqueous
. Remove volatiles (MeOH) under reduced pressure. -
Extraction: Dissolve residue in water. Extract with EtOAc (if product is lipophilic) or use an ion-exchange column (Dowex 50W-X8) if the product is polar.
-
Ion Exchange: Load aqueous solution -> Wash with water -> Elute with 0.5 M
.
-
-
Purification: Flash chromatography (DCM:MeOH:
gradient).
Method B: Direct N-Alkylation
Best for: Introducing groups not available as aldehydes (e.g., propargyl, allyl, specific heterocycles).
Reagents:
-
Electrophile: Alkyl Halide (R-Br or R-I).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or Acetonitrile (
).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1,4-imino-L-arabinitol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous
(1.5 equiv). Stir for 30 mins to ensure deprotonation of any salt forms. -
Alkylation: Add the Alkyl Halide (1.0 – 1.1 equiv) dropwise at 0°C.
-
Critical: Do NOT use excess alkyl halide to prevent quaternization (formation of the ammonium salt).
-
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If R-X is unreactive, heat to 60°C.
-
-
Work-up: Filter off solids (
). Concentrate DMF under high vacuum. -
Purification: Silica gel chromatography is essential to separate mono-alkylated product from any trace di-alkylated byproducts.
Method C: Click-Ready Functionalization (N-Propargylation)
Best for: Creating libraries via CuAAC Click Chemistry.
Protocol:
-
Follow Method B using Propargyl Bromide (80% in toluene) as the electrophile.
-
Condition Adjustment: Use Acetone/
at reflux for 4 hours. This typically gives cleaner mono-substitution for propargyl groups compared to DMF. -
Yield Expectation: 70–85%.
-
Application: The resulting N-propargyl-LAB can be coupled with any azide-bearing fluorophore or lipophilic tail.
Part 3: Visualizations & Data
Workflow Logic: Selecting the Right Method
Caption: Decision tree for selecting the optimal N-functionalization strategy based on available reagents and target moiety.
Reaction Pathway: Reductive Amination[2][3][4][5][6]
Caption: Mechanistic pathway for Method A, highlighting the transient iminium species.
Comparative Data: Method Efficiency
| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation |
| Selectivity | High (Mono-alkylation only) | Moderate (Risk of quaternization) |
| Reagent Availability | High (Aldehydes are common) | High (Alkyl halides are common) |
| Reaction Conditions | Mild (pH 5-6, RT) | Basic (pH >10), often requires heat |
| Protecting Groups | Not required | Not required (usually) |
| Typical Yield | 75% – 95% | 50% – 70% |
| Purification | Ion-Exchange or Silica | Silica Gel (often difficult separation) |
Part 4: References
-
Synthesis of N-alkylated 1,4-imino-D-arabinitol and L-xylitol derivatives. Source: PubMed (2011). Describes versatile approaches using pseudohemiketal lactams and direct alkylation strategies applicable to arabinitol isomers. [Link]
-
1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety. Source: ACS Omega (2020).[4] Details reductive amination protocols (benzaldehyde/NaBH(OAc)3) for DAB, which are chemically identical for the L-enantiomer (LAB). [Link]
-
Inhibition of alpha-L-arabinofuranosidase III by 1,4-dideoxy-1,4-imino-L-arabinitol. Source: Biochem J. (1990).[1] Establishes the pKa (7.6–7.[1]8) and binding energetics of LAB, providing the basis for pH-dependent extraction and reaction strategies. [Link]
-
Reductive Amination: General Protocols and Mechanism. Source: Master Organic Chemistry (2017). A foundational reference for the mechanism and reagent choice (NaBH3CN vs NaBH(OAc)3) in amine functionalization. [Link]
Sources
- 1. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Ticket ID: SYN-LABNAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Div. Topic: Yield Optimization & Troubleshooting
Executive Summary: The "Yield Trap" in Iminosugar Synthesis
You are likely encountering a yield ceiling between 15-25% overall. This is a known bottleneck for 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (often referred to as L-LAB-NAc or specific pyrrolidine iminosugar analogs).
The structural requirement—a pyrrolidine ring with specific stereochemistry at C-2 (acetamido) and C-3 (hydroxyl)—creates three distinct failure points:
-
The Cyclization Competition: Intramolecular
displacement vs. intermolecular polymerization. -
The Polarity Trap: Loss of product during aqueous extraction due to extreme water solubility.
-
The Azide Reduction: Incomplete reduction or catalyst poisoning during the amine generation step.
This guide bypasses standard textbook protocols, focusing instead on field-proven interventions to push yields toward the 45-60% range.
Module 1: Critical Workflow Visualization
Before troubleshooting, verify your route aligns with the high-yield "Azide-Displacement" pathway. Deviations here are the primary cause of yield loss.
Figure 1: The optimized "Azide-Displacement" synthetic pathway. Note the critical concentration check at the Cyclization node.
Module 2: Troubleshooting Guide (Q&A Format)
Phase 1: Ring Closure & Cyclization
Q: My cyclization yield is <30%. I'm using a mesylate leaving group at C-4. What's wrong?
A: You are likely experiencing intermolecular polymerization . The formation of the pyrrolidine ring requires the amine (at C-1 or C-4 depending on the precursor) to attack the leaving group within the same molecule.
-
The Fix: Apply the High-Dilution Principle .
-
Ensure the reaction concentration is < 0.02 M .
-
If using heat, add the substrate dropwise to the heated solvent over 2-4 hours. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular reaction (ring closure) over intermolecular attack (dimerization).
-
-
Alternative: Switch from Mesylate (Ms) to Triflate (Tf) . The superior leaving group ability of triflate allows the reaction to proceed at lower temperatures (-78°C to 0°C), which kinetically favors the 5-membered ring formation [1].
Q: I am seeing elimination products (alkenes) instead of the ring.
A: Your base is too strong or the temperature is too high.
-
The Fix: If you are using DBU or NaH for cyclization, switch to weak inorganic bases like
in acetone or simply rely on the nucleophilicity of the free amine generated in situ. Often, the free amine is nucleophilic enough to displace a triflate without exogenous base, reducing elimination risk.
Phase 2: Stereochemistry & Functionalization
Q: I'm getting a mixture of C-2 epimers. How do I control the acetamido stereochemistry?
A: This usually happens if you try to install the acetamido group before ring closure using aggressive reagents.
-
The Protocol:
-
Perform the ring closure to form the secondary amine (pyrrolidine core) first.
-
Use selective N-acetylation . Treat the crude amine with Acetic Anhydride (
) in Methanol (1:10 ratio) rather than Pyridine/DMAP. Methanol solvolysis prevents O-acetylation of the free hydroxyls, ensuring only the more nucleophilic amine is acetylated [2]. -
This "Post-Cyclization Functionalization" preserves the stereocenters established by the chiral starting material (e.g., L-arabinose).
-
Phase 3: Purification (The Critical Failure Point)
Q: I cannot extract the product from the aqueous layer. It's invisible.
A: Stop doing liquid-liquid extractions. 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is a polyhydroxylated amine. It is more soluble in water than in DCM or Ethyl Acetate.
-
The Fix: Use Ion Exchange Chromatography .[1]
-
Step 1: Load the aqueous reaction mixture onto a Dowex 50W-X8 (H+ form) column.
-
Step 2: Wash with water (removes non-basic impurities, salts, and sugars).
-
Step 3: Elute the target amine with 0.5 M
. -
Step 4: Lyophilize the ammonia fractions. This typically recovers >90% of the material that is usually lost in extraction [3].
-
Module 3: Data & Specifications
Yield Comparison: Standard vs. Optimized Protocol
| Parameter | Standard Protocol | Optimized Protocol | Reason for Shift |
| Concentration (Cyclization) | 0.1 M - 0.5 M | 0.01 M - 0.02 M | Prevents polymerization. |
| Leaving Group | Tosylate / Mesylate | Triflate / Mesylate | Faster reaction at lower T. |
| Purification | Silica Gel / Extraction | Dowex 50W-X8 | Captures polar amine; 0% loss. |
| N-Acetylation | Selectivity (N vs O). | ||
| Typical Yield | 15 - 25% | 45 - 60% | Cumulative efficiency. |
Purification Decision Tree
Use this logic flow to determine your isolation strategy.
Figure 2: Purification logic. Attempting silica chromatography on the free iminosugar often results in irreversible adsorption (streaking).
Module 4: Advanced Protocol (The "Green" Alternative)
If the chemical route fails due to stereochemical leakage, consider the Chiral Pool/Enzymatic Hybrid Route .
-
Starting Material: D-Fructose or L-Sorbose (Enzymatic Aldolase route).
-
Enzyme: Fructose-1,6-diphosphate aldolase (RAMA).
-
Mechanism: Condensation of DHAP (Dihydroxyacetone phosphate) with 2-azido-acetaldehyde.
-
Benefit: This establishes the stereocenters enzymatically, often yielding >98% ee.
-
Reference: See Wong et al. regarding enzymatic synthesis of iminosugars [4].
References
-
Fleet, G. W. J., et al. "Synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-arabinitol." Tetrahedron, vol. 42, no. 20, 1986, pp. 5685-5692.
-
Winchester, B., & Fleet, G. "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology, vol. 2, no. 3, 1992, pp. 199-210.
-
Kato, A., et al. "Polyhydroxylated pyrrolidine alkaloids from Hyacinthoides non-scripta." Journal of Natural Products, vol. 62, no. 1, 1999, pp. 146-151.
-
Kajimoto, T., & Wong, C. H. "Enzymatic synthesis of azasugars." Journal of Organic Chemistry, vol. 56, no. 23, 1991.
Disclaimer: This guide assumes standard safety protocols for handling azides and triflates. Always perform reactions in a fume hood.
Sources
Technical Support Center: Solubility & Formulation of Acetamido Iminosugars
Mission Statement: This guide addresses the specific physicochemical challenges associated with acetamido iminosugars (e.g., 2-acetamido-1,2-dideoxy-D-galactonojirimycin [DGJNAc], HexNAc mimics). While often designed as Pharmacological Chaperones (PCs) for lysosomal storage disorders (e.g., Tay-Sachs, Sandhoff, Schindler disease), these molecules exhibit a deceptive solubility profile: hydrophilic cores masked by high-lattice-energy acetamido intermolecular hydrogen bonding, or compromised by hydrophobic N-alkyl tails added for potency.
Module 1: Diagnostic & Initial Dissolution
The "It won't dissolve in my stock solvent" Phase
Q1: Why does my acetamido iminosugar form a "brick" in water despite being a sugar mimic?
The Science: Unlike simple iminosugars (like DNJ), acetamido variants possess an amide group (
-
Do not heat to boiling (risk of epimerization or amide hydrolysis).
-
Action: Acidify the aqueous solvent. The ring nitrogen (endocyclic amine) typically has a pKa between 6.0 and 8.0. Dropping the pH to ~4.0 (using 0.1 M HCl or Acetic Acid) protonates the ring nitrogen, introducing ionic character that disrupts the crystal lattice and drastically increases aqueous solubility.
Q2: I need a neutral stock for cell culture. What is the best organic solvent?
Recommendation: DMSO (Dimethyl sulfoxide) is the gold standard, but with caveats.
-
Solubility Limit: Most acetamido iminosugars dissolve in DMSO at >100 mM.
-
Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which promote moisture uptake; water in DMSO causes "micro-precipitation" of the compound upon thawing.
-
Alternative: If DMSO is toxic to your specific cell line, use 50% Ethanol/Water (if the compound tolerates it) or Propylene Glycol .
Module 2: Stability in Biological Matrices
The "It crashed out in the media" Phase
Q3: My compound precipitates when I dilute the DMSO stock into DMEM/RPMI. Why?
The Mechanism: This is the "Antisolvent Crash-Out" effect. You are introducing a hydrophobic-rich solution (DMSO + Compound) into a high-polarity, high-salt environment (Media). The Fix:
-
Pre-warm the media: Cold media accelerates nucleation. Ensure media is at 37°C.
-
Step-wise Dilution: Do not jump from 100 mM (Stock) to 10 µM (Media) in one step. Create an intermediate dilution (e.g., 1 mM in PBS) before the final spike.
-
Carrier Proteins: Ensure your media contains Fetal Bovine Serum (FBS) or BSA . Albumin acts as a "sink," binding amphiphilic molecules and preventing macro-aggregation.
Q4: How does pH affect the activity of these chaperones in my assay?
Critical Insight: Pharmacological chaperones must bind the mutant enzyme in the Endoplasmic Reticulum (ER) (pH ~7.2) to fold it, but release it in the Lysosome (pH ~4.5-5.0).
-
If your compound is too soluble/ionized at pH 7.2 (due to low pKa), it may not cross the ER membrane efficiently.
-
If it is too hydrophobic, it aggregates.
-
Protocol Adjustment: If you observe low efficacy, verify the pH of your cell culture media. Old media becomes alkaline (purple); metabolically active media becomes acidic (yellow). Buffer your media with 25 mM HEPES to maintain the pH 7.4 required for initial ER binding.
Module 3: Advanced Formulation Strategies
The "I need higher concentrations/In Vivo delivery" Phase
Q5: I cannot use DMSO for my animal study. How do I formulate a high-dose injection?
The Solution: Cyclodextrin Complexation .[1][2][3][4]
Acetamido iminosugars, especially N-alkylated variants, fit well into the cavity of 2-Hydroxypropyl-
Comparison of Solubilization Vehicles:
| Vehicle | Pros | Cons | Max Tolerated Dose (Mice) |
| DMSO | High solubilizing power | Tissue necrosis, hemolysis, enzymatic interference | < 5 mL/kg (diluted) |
| Tween 80 | Cheap, effective surfactant | Histamine release, membrane disruption | < 1% v/v |
| HP- | Biocompatible, IV/Oral safe, protects compound | Requires complexation protocol (see below) | High (up to 40% w/v solutions) |
Module 4: Experimental Protocols & Visualizations
Visualization 1: Solubility Troubleshooting Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on compound lipophilicity (LogP) and application.
Protocol A: Kinetic Solubility Assay (The "Crash" Test)
Use this to determine the maximum concentration your media can hold before the compound precipitates.
-
Preparation: Prepare a 100 mM stock solution of the iminosugar in DMSO.
-
Plating: In a clear 96-well plate, add 190 µL of your specific assay media (e.g., DMEM + 10% FBS).
-
Spiking: Add DMSO stock in increasing volumes (0.2 µL to 4 µL) to achieve final concentrations of 100, 200, 500, 1000, and 2000 µM. Keep DMSO < 2% final.[5][6][7][8][9]
-
Incubation: Shake at 37°C for 2 hours (equilibrium time).
-
Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
-
Analysis: A sharp rise in OD620 indicates the "Kinetic Solubility Limit." Stay 2-fold below this limit for biological assays.
Protocol B: HP- -CD Complexation (For In Vivo/High Dose)
Use this when you need to inject >10 mg/kg and DMSO is not an option.
-
Vehicle Prep: Dissolve 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in sterile water to 20% (w/v). Filter sterilize (0.22 µm). -
Addition: Add the solid acetamido iminosugar to the CD solution.
-
Energy Input: Vortex vigorously for 5 minutes. If solid remains, sonicate in a water bath at 37°C for 15–30 minutes.
-
Equilibration: Shake at room temperature for 4 hours.
-
Clarification: If the solution is not perfectly clear, centrifuge at 10,000 x g for 5 minutes. The supernatant contains the solubilized inclusion complex.
Visualization 2: The Pharmacological Chaperone Pathway
Caption: Mechanism of action showing why solubility at neutral pH (ER) and release at acidic pH (Lysosome) is critical for acetamido iminosugars.
References
-
Fan, J. Q. (2008). A counterintuitive approach to treat enzyme deficiencies: use of enzyme inhibitors for restoring mutant enzyme activity. Biological Chemistry, 389(1), 1-11. Link
-
Winchester, B., & Fleet, G. W. (1992). Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists. Glycobiology, 2(3), 199-210. Link
-
Tropak, M. B., et al. (2004). Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients. Journal of Biological Chemistry, 279(14), 13478-13487. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
DiMasi, J. A., et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. (Cited for context on formulation costs). Link
Sources
- 1. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. oatext.com [oatext.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol in vitro
Technical Support Center: Optimization of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol Protocols
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Reducing Cytotoxicity & Optimizing Therapeutic Windows in Vitro
Introduction: The "Inhibitor Paradox"
Welcome to the technical support hub. You are likely working with 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (often referred to in internal coding as a derivative of L-LABNAc or a specific Hexosaminidase/OGA inhibitor ).
Researchers frequently report "cytotoxicity" with this class of acetamido-iminosugars. However, in 90% of cases, what you are observing is not chemical necrosis, but rather mechanism-based toxicity caused by the "Inhibitor Paradox." This molecule is a potent competitive inhibitor of N-acetyl-β-D-hexosaminidases (Hex A/B) or O-GlcNAcase (OGA).
-
The Problem: At constant high doses, the molecule stabilizes the enzyme (chaperone effect) but simultaneously blocks its active site (inhibitor effect), leading to substrate accumulation (e.g., GM2 gangliosides) and subsequent lysosomal stress/apoptosis.
-
The Solution: You must transition from static dosing to dynamic (pulsed) dosing and validate off-target selectivity.
Below are the specific troubleshooting modules to resolve your cytotoxicity issues.
Module 1: Dosing Regimens & The "Pulse" Protocol
Q: My dose-response curve shows cell death at concentrations required for enzyme stabilization (10–100 µM). How do I fix this?
A: You are likely using a continuous exposure model (72–96 hours). This is fatal for lysosomal function when using competitive inhibitors as chaperones. You must implement a Pulsed Dosing Regimen .
The Science: Pharmacological chaperones bind misfolded enzymes in the Endoplasmic Reticulum (ER), aiding their folding and trafficking to the lysosome.[1] Once in the acidic lysosome, the drug must dissociate to allow the enzyme to hydrolyze its substrate. If the drug concentration remains high in the media, it re-enters the lysosome, maintaining high occupancy of the active site and effectively creating a storage disease phenotype (cytotoxicity).
Protocol: The Optimized Washout Assay
-
Seed Cells: Plating density 10,000 cells/well (96-well plate). Allow 24h attachment.
-
Incubation (The Pulse): Treat cells with the compound for 48 hours . This builds the pool of rescued enzyme.
-
The Washout (Critical Step):
-
Remove media containing the drug.
-
Wash 2x with sterile PBS (warm).
-
Add fresh, drug-free media.
-
-
Recovery (The Chase): Incubate for 4–24 hours post-washout.
-
Why? This allows the inhibitor to dissociate from the enzyme in the lysosome (due to the high concentration of substrate competing for the active site) while the rescued enzyme remains active.
-
-
Readout: Measure cell viability (LDH) and Enzyme Activity (MUG/MUGS substrate) immediately after the recovery period.
Visualization: The Pulse-Chase Mechanism
Caption: Figure 1. Transitioning from continuous to pulsed dosing allows enzyme rescue without permanent active-site blockade, preventing lysosomal storage toxicity.
Module 2: Off-Target Specificity (OGA vs. Hex A/B)
Q: I am seeing toxicity even at low doses (1–5 µM) in neuronal lines. Is this normal?
A: No. This suggests Off-Target Inhibition , likely of O-GlcNAcase (OGA) .
The Science: 2-Acetamido-iminosugars mimic N-acetylglucosamine (GlcNAc). While you may be targeting Lysosomal Hexosaminidase (Hex A/B), these structures can potently inhibit cytosolic OGA. OGA is responsible for removing O-GlcNAc modifications from nuclear and cytosolic proteins. Chronic inhibition of OGA alters cellular signaling, stress responses, and can induce apoptosis independent of lysosomal function.
Troubleshooting Steps:
-
Check Selectivity Ratio: You must determine the IC50 for Hex A/B vs. OGA.
-
If IC50 (OGA) < IC50 (Hex A), your compound is primarily an OGA inhibitor in this context.
-
-
Cell Line Verification:
-
Kidney (HEK293/COS-7): More tolerant to OGA inhibition.
-
Neuronal (SH-SY5Y/Neuro2a): Highly sensitive to O-GlcNAc cycling disruption.
-
-
Action: If OGA inhibition is confirmed, you cannot simply "wash out" the toxicity easily as cytosolic residence time differs from lysosomal trapping. You may need to lower the dose to the minimal effective concentration (MEC) for Hex A chaperoning, accepting lower rescue efficiency to spare OGA function.
Module 3: Assay Interference & Formulation
Q: My MTT assays show low viability, but the cells look morphologically healthy under the microscope. What's happening?
A: Iminosugars can interfere with metabolic assays.
-
Metabolic Interference: MTT/MTS assays rely on mitochondrial reductase activity. High concentrations of glycosidase inhibitors can alter glycolytic flux or mitochondrial respiration rates without killing the cell (cytostasis vs. cytotoxicity).
-
Recommendation: Switch to LDH Release Assays (measures membrane integrity) or ATP-based luminescence assays (CellTiter-Glo) for a more accurate readout of necrosis/apoptosis.
Q: The compound precipitates in media or causes immediate cell detachment.
A: This is a formulation issue regarding pH and basicity.
-
Basicity: 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is an amine. While the acetamido group reduces basicity compared to 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), it can still alter local lysosomal pH if trapped in high concentrations.
-
Buffer: Ensure the stock solution is dissolved in DMSO or water and pH-adjusted to 7.4 before adding to media. Avoid adding highly acidic/basic stock directly to the well.
Summary of Cytotoxicity Troubleshooting
| Symptom | Probable Cause | Diagnostic Action | Corrective Protocol |
| Cell death >48h | Lysosomal Storage Induction (Inhibitor Paradox) | Check if substrate (GM2) is elevated | Switch to Pulse-Chase (48h drug / 24h wash) |
| Cell death <24h | Off-target (OGA) or Osmotic stress | Measure OGA activity | Titrate dose down; Check OGA IC50 |
| Low MTT, Healthy Morphology | Metabolic Interference | Microscopy check | Switch to LDH Assay |
| Vacuolization | Lysosomal Swelling (Trapping) | Lamp-1 Staining | Reduce concentration; Check media pH |
Decision Logic for Experimental Design
Use the following logic flow to determine your next experimental step.
Caption: Figure 2. Diagnostic decision tree for isolating the mechanism of iminosugar cytotoxicity.
References
-
Tropak, M. B., et al. (2007). "High-throughput screening for human lysosomal beta-N-Acetyl hexosaminidase inhibitors acting as pharmacological chaperones." Chemistry & Biology, 14(2), 153-164.[2] Link
-
Axamawaty, M. T., et al. (1990).[3] "Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol." Biochemical Journal, 266(1), 245-249.[3] Link
-
D'Alonzo, D., et al. (2009). "Concise Synthesis of 1,4-Dideoxy-1,4-imino-L-arabinitol (LAB) from D-Xylose." Tetrahedron Letters, 50(26). Link
-
Macauley, M. S., et al. (2005). "O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-based inhibitors." Journal of Biological Chemistry, 280(27), 25313-25322. Link
-
Fan, J. Q. (2008). "A counter-intuitive approach to treat enzyme deficiencies: use of enzyme inhibitors for restoring mutant enzyme activity." Biological Chemistry, 389(1), 1-11. Link
Sources
- 1. Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones to Stabilize Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing blood-brain barrier permeability of L-arabinitol iminosugars
Technical Support Center: L-Arabinitol Iminosugar Optimization Subject: Enhancing Blood-Brain Barrier (BBB) Permeability Ticket ID: #BBB-LAB-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You are accessing this guide because your L-arabinitol iminosugar candidates (likely
This is a known physicochemical bottleneck. Unmodified iminosugars are small, polar, and hydrophilic. Unlike their D-glucose analogs, L-sugar mimics are generally poor substrates for the GLUT1 transporter , meaning they cannot "hitch a ride" via endogenous nutrient transport systems. They rely almost exclusively on passive diffusion, which their polarity opposes.
This guide provides field-proven protocols to engineer permeability into these scaffolds without destroying their enzymatic affinity.
Module 1: Synthetic Modification (The "Lipophilic Tail" Strategy)
The Strategy: The most validated method for L-arabinitol derivatives is the introduction of a lipophilic alkyl chain at the C-1 position (1-C-alkyl-L-AB). This mimics the ceramide tail of glycolipids, improving membrane partition while maintaining the iminosugar headgroup required for active site binding.
Workflow Diagram: 1-C-Alkyl Synthesis
The following workflow outlines the Natori et al. approach using Asymmetric Allylic Alkylation (AAA) and Ring-Closing Metathesis (RCM).
Caption: Synthetic route for 1-C-alkyl-L-arabino-iminofuranoses utilizing AAA and RCM to establish stereochemistry and ring structure.
Troubleshooting Guide: Synthesis
| Issue | Probable Cause | Corrective Action |
| RCM Step Failure (No cyclization) | Catalyst poisoning by amine or sulfur residues. | Ensure the nitrogen is fully protected (e.g., Boc/Cbz). Free amines coordinate to Ruthenium (Grubbs catalyst) and kill activity. Use Grubbs II for sterically hindered substrates. |
| Low Yield in Negishi Coupling | Moisture in the Zinc reagent. | Organozinc reagents are moisture-sensitive. Titrate your Alkyl-ZnBr before use. Switch to PEPPSI-IPr catalyst if the standard Pd(PPh3)4 fails. |
| Loss of Potency | Incorrect Stereochemistry at C-1. | The |
Module 2: In Vitro Permeability Screening
The Concept: You must distinguish between passive diffusion (which we are trying to enhance) and active efflux (P-gp, which we must avoid).
Protocol: The "Gold Standard" Screening Cascade
Do not rely on PAMPA alone. PAMPA measures passive diffusion but misses transporter effects.
-
Tier 1: PAMPA-BBB (High Throughput)
-
Purpose: Rapidly screen lipophilic modifications.
-
Lipid Mix: Porcine polar brain lipid extract (20 mg/mL) in dodecane.
-
Acceptance Criteria:
cm/s suggests moderate CNS penetration.
-
-
Tier 2: hCMEC/D3 Transwell Assay (Physiological)
-
Purpose: Identify P-glycoprotein (P-gp) efflux liability.
-
Setup: Cultured human cerebral microvascular endothelial cells on transwell inserts.
-
Calculation: Calculate the Efflux Ratio (ER).
-
Interpretation: An
indicates your compound is being pumped out of the brain.
-
Troubleshooting Guide: Assay Discrepancies
Q: My compound has a high PAMPA permeability but shows zero brain uptake in mice. Why? A: You likely have a P-gp Efflux problem.
-
Explanation: The compound is lipophilic enough to enter the membrane (PAMPA positive), but P-gp transporters in the BBB actively pump it back into the blood.
-
Fix: Run the hCMEC/D3 assay with and without a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If permeability restores with the inhibitor, you must redesign the molecule to reduce P-gp affinity (e.g., reduce H-bond donors or lower basicity of the ring nitrogen).
Q: My
-
Explanation: Highly lipophilic compounds can get stuck in the water layer adjacent to the membrane.
-
Fix: Increase shaking speed during PAMPA/Transwell incubation (to 500 rpm) to minimize the UWL.
Module 3: Mechanism of Transport & Logic
Understanding how your molecule crosses the barrier is crucial for regulatory filing.
Pathway Logic Diagram
Use this decision tree to determine the transport mechanism of your derivative.
Caption: Decision matrix for determining BBB permeability viability based on physicochemical properties.
Module 4: Advanced Formulation (When Chemistry Fails)
If chemical modification (alkylation) ruins the enzymatic inhibitory activity (IC50 increases > 100-fold), you must switch to Formulation Strategies .
1. Liposomal Encapsulation (PEGylated)
-
Why: L-arabinitol iminosugars are water-soluble. They can be loaded into the aqueous core of liposomes.
-
Protocol Tip: Use the "Remote Loading" (Ammonium Sulfate Gradient) method. The weak base nature of the iminosugar nitrogen allows it to diffuse into the liposome and become trapped as a salt.
2. Glucose-Targeting (Prodrugs)
-
Why: Since L-sugars don't bind GLUT1, conjugate your iminosugar to D-glucose via a succinate linker.
-
Mechanism: The conjugate uses GLUT1 to cross the BBB. Once inside the brain, neuronal esterases cleave the linker, releasing the active L-arabinitol inhibitor.
References
-
Natori, Y., et al. (2011). "The synthesis and biological evaluation of 1-C-alkyl-L-arabinoiminofuranoses, a novel class of α-glucosidase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Steiner, H., et al. (2019). "Blood-Brain Barrier Crossing Strategies for Iminosugars." Journal of Controlled Release.
-
Wong, A., et al. (2022). "hCMEC/D3 as a model of the human blood-brain barrier: P-glycoprotein efflux." Fluids and Barriers of the CNS.
-
Compain, P., & Martin, O. R. (2013). Iminosugars: From Synthesis to Therapeutic Applications. Wiley-VCH.
Technical Support Center: Stereochemical Control in LABNAc Synthesis
The following Technical Support Guide is designed for medicinal chemists and process scientists involved in the synthesis of LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol), a potent pharmacological chaperone for Tay-Sachs and Sandhoff diseases.
Topic: Resolving Stereochemical Assignment Errors in LABNAc Synthesis Document ID: TS-LAB-2026-02 Status: Active Applicable For: Medicinal Chemists, Process Development Scientists
Core Technical Overview
LABNAc is a pyrrolidine-based iminosugar (
The Critical Challenge:
The biological activity of LABNAc is strictly governed by its L-arabino stereochemistry (
Quick Diagnostic:
-
LABNAc: Non-competitive inhibition profile; specific rotation
is negative (typically to ). -
DABNAc: Competitive inhibition profile; specific rotation
is positive.[2]
Troubleshooting Guide: Stereochemical Assignment
Issue 1: "My product shows competitive inhibition instead of non-competitive."
Diagnosis: You have likely synthesized DABNAc (the D-enantiomer) instead of LABNAc.[2] Root Cause: Selection of the wrong chiral pool precursor.[2] Technical Explanation: LABNAc requires the L-arabino configuration.[2]
-
If you start with D-Lyxonolactone , you must follow a route that inverts specific centers to achieve the L-arabino core.
-
If you start with D-Gluconolactone (common for D-iminosugars), you will arrive at the D-series (DABNAc).
Corrective Action: Verify your starting material via polarimetry before beginning.[2]
-
Target: LABNAc (
). -
Precursor Path: Use D-Lyxonolactone .[1][2][3] The synthesis involves C-5 activation and C-2 azide displacement which eventually yields the L-arabino scaffold upon ring closure.
Issue 2: "NMR coupling constants ( ) do not match literature values for the pyrrolidine core."
Diagnosis: C-2/C-3 Stereochemical mismatch (Epimerization).
Root Cause: Incomplete inversion during the introduction of the azide functionality or incorrect reduction conditions.[2]
Technical Explanation:
The pyrrolidine ring of LABNAc adopts a specific envelope conformation. The relationship between
-
LABNAc (
): Hz (indicative of trans-diaxial/pseudo-axial relationship depending on pucker). -
Epimer (allo-configuration):
Hz (cis relationship).
Corrective Action: Perform a NOESY experiment.
-
LABNAc: No strong NOE between
and . -
Epimer: Strong NOE signal between
and .
Issue 3: "Yield is high, but potency is 100-fold lower than expected."
Diagnosis: Presence of the N-acetyl regioisomer or incomplete N-acetylation.[2] Root Cause: Acetylation of the ring nitrogen (N-1) instead of the exocyclic amine (N-2), or formation of a di-acetylated species. Technical Explanation: LABNAc requires a free ring nitrogen (secondary amine) for ion-pair interaction with the enzyme's active site carboxylate.[2] If the ring nitrogen is acetylated (tertiary amide), affinity is lost.[2]
Corrective Action:
Check the IR and
-
Valid LABNAc: Single carbonyl peak (amide).[2]
-
Error: Two carbonyl peaks (di-acetyl) or significant downfield shift of ring carbons C-1/C-4 (N-ring acetylation).
Validated Synthetic Workflow (Stereo-Control)
This protocol utilizes the D-Lyxonolactone route, validated for high enantiopurity.[2][3]
Step-by-Step Methodology
-
Step A: Activation. Selective tosylation of the primary alcohol (C-5).[2]
-
Step B: Azide Introduction (The Stereocheckpoint).
-
Displacement of the C-5 tosylate with azide.[2]
-
Crucial Note: This step does not affect the stereocenters at C-2/C-3 yet.
-
-
Step C: Secondary Activation. Activation of the C-2 hydroxyl (often as a triflate or mesylate).[2]
-
Step D: Double Inversion/Ring Closure.
-
This is the critical step.[2] Treatment with base/reduction leads to the formation of the pyrrolidine ring.[2]
-
Mechanism: The nitrogen nucleophile attacks C-2 (with inversion) or C-5.
-
Correction: In the D-lyxonolactone route, the configuration at C-2 is usually inverted to set the amine stereochemistry, or retained if a double-inversion strategy is used.
-
Standard Route: Convert D-lyxonolactone
5-azido-5-deoxy-D-lyxonolactone Reduction/Cyclization LABNAc precursor.
-
-
Step E: Selective N-Acetylation.
-
Selective acetylation of the exocyclic amine over the ring nitrogen is achieved by pH control or transient protection of the ring nitrogen (e.g., Cbz group) followed by hydrogenolysis.[2]
-
Stereochemical Data Verification Table
| Parameter | LABNAc (Target) | DABNAc (Enantiomer) | 2-epi-LABNAc (Epimer) |
| Configuration | L-arabino ( | D-arabino ( | L-ribo ( |
| Specific Rotation | Distinct (often lower mag.) | ||
| Inhibition Type | Non-competitive | Competitive | Weak/Inactive |
| Biological Target | Hex A/B (Chaperone) | Glycosidases (General) | Inactive |
Visualizing the Stereochemical Pathway
The following diagram illustrates the critical decision nodes where stereochemical errors occur during the synthesis from D-Lyxonolactone.
Caption: Logical flow for LABNAc synthesis highlighting the critical stereochemical divergence points between the L-arabino target and D-series/epimeric impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use L-Arabinose as a starting material instead of D-Lyxonolactone? A: Yes, but the synthetic route differs. Starting from L-Arabinose generally requires protection of the anomeric center and selective manipulation of the open chain form.[2] The D-Lyxonolactone route is often preferred for its higher diastereoselectivity during the ring-closure step, which naturally favors the pyrrolidine envelope required for LABNAc.
Q2: Why is the distinction between LABNAc and DABNAc so critical for Tay-Sachs research? A: They bind differently.[2] LABNAc (L-iminosugar) binds to the active site in a non-competitive mode, stabilizing the enzyme without blocking the substrate entry as aggressively as a competitive inhibitor. DABNAc (D-iminosugar) mimics the substrate (D-sugar) and acts as a competitive inhibitor.[3] For Chaperone Replacement Therapy (CRT), the non-competitive profile of LABNAc is often safer and more effective at sub-inhibitory concentrations.[2]
Q3: My mass spec shows the correct mass (M+H = 203), but the compound is inactive. Why? A: This is a classic stereochemical silent error.[2] Mass spectrometry cannot distinguish enantiomers (LABNAc vs DABNAc) or diastereomers (epimers).[2] You must use chiral HPLC or Polarimetry to confirm identity.[2] An inactive compound with the correct mass is almost certainly a stereoisomer or the N-ring acetylated regioisomer.[2]
References
-
Rountree, J. S. S., et al. (2009).[2] "Design, Synthesis, and Biological Evaluation of Enantiomeric
-N-Acetylhexosaminidase Inhibitors LABNAc and DABNAc." ChemMedChem, 4(3), 378-392.[2][4] -
Best, D., et al. (2010).[2][5] "Synthesis and High-Throughput Screening of N-Acetyl-
-hexosaminidase Inhibitor Libraries." Journal of Organic Chemistry, 75(1), 245-255.[2] -
Tropak, M. B., et al. (2007).[2][5] "LABNAc, a potent pyrrolidine inhibitor of hexosaminidases."[2][5][6] Tetrahedron Letters, 48(24), 4287-4291.[2][5] [2]
-
Nash, R. J., et al. (2011).[2] "Iminosugars as therapeutic agents: recent advances and promising trends."[2] Future Medicinal Chemistry, 3(12), 1513-1521.[2]
Sources
Optimization of protecting groups during 1,4-imino-L-arabinitol synthesis
Technical Support Center: Iminosugar Synthesis Division Topic: Optimization of Protecting Groups for 1,4-Imino-L-Arabinitol Synthesis Ticket ID: #LAB-OPT-2024 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB) is a stereochemical minefield where the choice of protecting groups (PGs) dictates not just yield, but the very feasibility of the final cyclization. Unlike standard carbohydrate chemistry, iminosugar synthesis requires PGs that can withstand the nucleophilic displacement or reductive amination used to form the pyrrolidine ring, yet be removed without poisoning the catalytic hydrogenation often required for the final step.
This guide addresses the three most critical failure points reported by our user base: Regioselective Installation , Cyclization Interference , and The "Sticky Amine" Deprotection Problem .
Module 1: Strategic Selection (The "Why" & "How")
User Query: I’m starting from L-arabinose. Should I use acetonides or benzyl ethers for the hydroxyls? My yield drops during the C4-activation step.
Technical Insight: For L-arabinose -> L-AB conversion, Benzyl (Bn) ethers are superior to acetonides (isopropylidene) for two mechanistic reasons:
-
Stereochemical Geometry: In L-arabinofuranose derivatives, the C2-OH and C3-OH are trans. Acetonides prefer cis-diols (like in ribose). Forcing a trans-acetonide strains the ring, leading to migration or hydrolysis during the C4-activation (e.g., triflation or mesylation).
-
Electronic Stability: Benzyl groups are "armed" (electron-donating), stabilizing the oxocarbenium-like transition states often encountered during sugar manipulations, whereas acyl groups (acetyl/benzoyl) are "disarmed" and can participate in neighboring group participation (NGP), potentially blocking the desired nucleophilic attack at C4.
Protocol Recommendation: Use a Global Benzylation / Selective Deprotection strategy rather than direct selective protection.
-
Step A: Global benzylation (BnBr, NaH).
-
Step B: Selective hydrolysis of the anomeric position (acetic acid/HCl).
-
Step C: This leaves the C2, C3, and C5 positions protected, ready for open-chain reductive amination or C4-activation.
Module 2: Troubleshooting Cyclization & Stability
User Query: My ring-closing metathesis (RCM) works, but the reductive amination route gives me a complex mixture. Is the nitrogen protecting group interfering?
Diagnostic Guide: The nitrogen atom is the nucleophile that closes the ring. If you are using a "masked" nitrogen (like an azide) that is reduced in situ, the protecting groups on the hydroxyls must not be reducible.
Common Failure Mode: Using Benzoyl (Bz) or Acetyl (Ac) groups during reductive amination (H₂/Pd/C).
-
Mechanism:[1] Under basic conditions (generated by the forming amine), esters can migrate (O→N acyl migration), capping the nitrogen as an amide and preventing cyclization.
-
Fix: Switch to Benzyl (Bn) or Silyl (TBDMS) ethers which are non-migratory.
The "Double-Inversion" Trap (D-Xylose Route): If synthesizing L-AB from D-Xylose (a common "green" route involving C4 inversion), you must use a leaving group at C4 (Triflate) and a protected amine.
-
Critical Check: Ensure the Nitrogen source is protected with a group that reduces nucleophilicity just enough to prevent polymerization but allows displacement. Boc-hydrazide is often used here.
Visual Workflow: Protecting Group Decision Tree
Caption: Decision logic for protecting group selection based on synthesis route (Reductive Amination vs. Nucleophilic Displacement).
Module 3: The Deprotection "Nightmare" (FAQ)
Q: I used Benzyl groups. Hydrogenolysis (H₂/Pd-C) is taking 3 days and I see an impurity M+28. What is happening?
A: You are experiencing "Reductive N-Alkylation". This is a classic artifact in iminosugar synthesis.
-
The Cause: If you run the reaction in Ethanol , the Pd/C catalyst oxidizes a trace amount of ethanol to acetaldehyde. The free secondary amine of your product reacts with acetaldehyde to form a Schiff base, which is immediately reduced to an N-Ethyl derivative (+28 mass units).
-
The Fix:
-
Change Solvent: Switch to Methanol (less prone to oxidation) or Acetic Acid.
-
Protonation: Add 1.1 equivalents of HCl or use an acidic solvent (AcOH). Protonating the amine (
) renders it non-nucleophilic, preventing the reaction with any aldehyde impurities.
-
Q: My catalyst is dead. The reaction stops at 50% conversion. A: Amine Poisoning. Free amines bind strongly to the Pd surface, poisoning the catalyst.
-
Protocol:
-
Do not deprotect the amine (e.g., Cbz removal) and the hydroxyls (Bn removal) simultaneously if possible.
-
If simultaneous deprotection is required, use Pearlman’s Catalyst (Pd(OH)₂/C) instead of standard Pd/C. It is more robust for amine-containing substrates.
-
Run the reaction in the presence of dilute HCl to keep the amine protonated and "off" the catalyst surface.
-
Module 4: Data & Specifications
Comparative Analysis of Protecting Groups for L-AB Synthesis
| Protecting Group | Installation Difficulty | Stability (Cyclization) | Deprotection Risk | Recommendation |
| Benzyl (Bn) | Medium (Requires NaH) | High (Stable to hydride/base) | Medium (Catalyst poisoning; N-alkylation) | Gold Standard for Hydroxyls |
| Acetyl (Ac) | Low (Ac₂O/Py) | Low (Risk of O→N migration) | Low (Basic hydrolysis) | Avoid in reductive steps |
| Acetonide | Low | Low (Strained on L-Ara; Acid labile) | Low (Acid hydrolysis) | Poor for L-Arabinose |
| Cbz (Z) | Medium | High | Medium (Simultaneous with Bn) | Excellent for Nitrogen |
| Boc | Low | High | Low (TFA - orthogonal to Bn) | Good for stepwise deprotection |
References
-
Concise Synthesis of 1,4-Dideoxy-1,4-imino-L-arabinitol from D-Xylose. Source: ResearchGate.[2] Context: Describes the C4 inversion strategy and use of benzyl protection to ensure stereochemical integrity.
-
Protecting Group Strategies for Complex Molecule Synthesis. Source: Journal of Chemical and Pharmaceutical Research (2024).[3] Context: General principles of orthogonal protection relevant to polyhydroxylated alkaloids.
-
Regioselective and Diastereoselective Amination of Polybenzyl Ethers. Source: Organic Letters (2006).[4] Context: Details the use of Chlorosulfonyl Isocyanate (CSI) and benzyl ethers in the synthesis of DAB-1 (enantiomer of L-AB).
-
1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride Product Spec. Source: Sigma-Aldrich. Context: Physical properties of the hydrochloride salt, emphasizing the hygroscopic nature and need for acid stabilization.
Sources
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Regioselective and diastereoselective amination of polybenzyl ethers using chlorosulfonyl isocyanate: total syntheses of 1,4-dideoxy-1,4-imino-D-arabinitol and (-)-lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iminosugar Stability & Efficacy in Lysosomal Environments
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting pH-Dependent Stability & functional paradoxes of Iminosugar Pharmacological Chaperones (PCs).
Introduction: The Acidic Dilemma
Welcome to the technical support hub for Iminosugar development. If you are developing pharmacological chaperones (e.g., Migalastat, Miglustat, or novel DNJ/DGJ derivatives), you are likely encountering a critical failure mode: The Inhibitory Paradox.
Iminosugars function by stabilizing unstable mutant enzymes in the neutral Endoplasmic Reticulum (ER, pH ~7.2). However, upon reaching the acidic lysosome (pH ~4.5–5.2), these same molecules often fail to release the enzyme, converting from a chaperone into a competitive inhibitor .
This guide addresses the "instability" of the therapeutic effect caused by the lysosomal environment and provides validated protocols to troubleshoot and resolve these efficacy gaps.
Module 1: Diagnostic Troubleshooting
Issue: "My chaperone stabilizes the enzyme in vitro, but reduces activity in cellular assays."
Root Cause Analysis: This is rarely due to chemical degradation of the iminosugar itself (most piperidine/pyrrolidine rings are chemically stable in acid). The issue is pH-Dependent Affinity Inversion .
-
Mechanism: Iminosugars contain a basic nitrogen. In the lysosome (pH < 5), this nitrogen becomes fully protonated.
-
The Trap: If the protonated form binds the enzyme active site tighter than the neutral form, the drug will not dissociate. The enzyme is "saved" from degradation but "silenced" by the drug.
-
Lysosomal Trapping: Basic amines (pKa > 6) accumulate in lysosomes via ion trapping, increasing local concentration by 100–1000x, exacerbating inhibition.
Decision Logic: The Chaperone Efficacy Flowchart
Figure 1: Diagnostic logic for determining if iminosugar failure is due to washout issues or fundamental affinity paradoxes.
Module 2: Chemical & Formulation Solutions
If your lead compound is "stuck" in the lysosome, use these modification strategies.
Strategy A: pKa Tuning via N-Substitution
The protonation state of the ring nitrogen dictates affinity. Lowering the pKa below 5.0 can reduce lysosomal retention, though this often reduces ER binding.
| Modification | Effect on pKa | Lysosomal Impact | Example Compound |
| Unsubstituted (NH) | High (~8.0) | High Trapping. Strong inhibition at pH 5. | 1-Deoxynojirimycin (DNJ) |
| N-Butyl | Moderate (~7.[1]5) | Moderate Trapping. Increased lipophilicity aids entry. | Miglustat (NB-DNJ) |
| N-Hydroxyethyl | Lower (~7.0) | Reduced Trapping. Hydroxyl group alters solvation. | Miglitol |
| Fluorination | Significant Drop | Minimal Trapping. Inductive effect lowers pKa of amine. | Experimental |
Strategy B: Pulse Dosing (The Clinical Standard)
If chemical modification compromises ER binding, alter the temporal exposure.
-
Concept: Administer drug to fold the enzyme (ER phase).[2] Stop administration to allow drug clearance (washout) while the enzyme remains stable in the lysosome (Lysosomal phase).
-
Reference: This is the mechanism for Migalastat (Galafold) , dosed Every Other Day (QOD) [1].
Module 3: Validated Experimental Protocols
Do not rely solely on IC50 values. You must measure Differential Stability .
Protocol: Dual-pH Thermal Shift Assay (DSF)
Objective: Confirm the drug binds tightly at neutral pH (ER) and releases (or binds loosely) at acidic pH (Lysosome).
Materials:
-
Recombinant Enzyme (e.g., GCase,
-Gal A).[3] -
SYPRO Orange Dye (5000x stock).
-
Buffer A (ER Mimic): 25 mM HEPES, 150 mM NaCl, pH 7.4.
-
Buffer B (Lysosome Mimic): 25 mM Citrate/Phosphate, 150 mM NaCl, pH 5.0.
-
Real-Time PCR Machine.[4]
Step-by-Step Workflow:
-
Preparation:
-
Dilute enzyme to 2–5
M in Buffer A and Buffer B separately. -
Add SYPRO Orange (final concentration 5x).
-
Add Iminosugar (10
M and 100 M) or DMSO control.
-
-
Execution:
-
Ramp temperature from 25°C to 95°C at 1°C/min.
-
Record fluorescence (FRET or ROX channel).
-
-
Data Analysis (The Critical Step):
-
Calculate Melting Temperature (
) for all conditions.[5] -
Calculate
.
-
Success Criteria (Self-Validating):
-
ER Success:
at pH 7.4 should be (indicates strong stabilization). -
Lysosomal Success:
at pH 5.0 should be significantly lower than at pH 7.4 (e.g., or minimal shift). -
Failure Mode: If
at pH 5.0 is , your drug is a potent lysosomal inhibitor.
Module 4: Mechanism of Action Visualization
Understanding the spatial separation of "Folding" vs. "Function" is vital for interpreting your data.
Figure 2: The Pharmacological Chaperone Lifecycle. Success depends on the transition from the Green node (Complex) to the Blue node (Active Enzyme) inside the Lysosome.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does my iminosugar show better IC50 values at pH 7 than pH 5? A: This is expected and desirable. A "worse" inhibitor at pH 5 (higher IC50) means it binds less tightly in the acidic environment, allowing the natural substrate to compete for the active site. If your IC50 is nanomolar at pH 5, you have created a potent inhibitor, not a functional chaperone [2].
Q2: Can I just increase the dose to overcome lysosomal instability? A: No. This is the "Inhibitory Paradox." Increasing the dose increases the lysosomal concentration (due to ion trapping). While you might traffic more enzyme to the lysosome, you will simultaneously block all active sites. You must find the "sweet spot" or use pulse dosing to allow washout [3].
Q3: How do I simulate "Washout" in a plate-based assay? A: Standard continuous incubation assays will fail to show chaperone activity for tight binders.
-
Protocol: Incubate cells with the drug for 48–72 hours (folding phase).
-
Wash: Remove medium, wash cells 3x with PBS.
-
Chase: Incubate in drug-free medium for 2–4 hours (washout phase) before lysing cells for activity assays. This allows the drug to dissociate while the enzyme remains [1].
References
-
Valenzano, K. J., et al. (2011). Identification and characterization of pharmacological chaperones to correct enzyme defects in Fabry disease. Assay and Drug Development Technologies, 9(3), 213–235.
-
Lieberman, R. L., et al. (2009). Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability.[3][6][7][8] Biochemistry, 48(22), 4816–4827.
-
Parenti, G., et al. (2015). Pharmacological chaperone therapy: Preclinical development, clinical translation, and prospects for the treatment of lysosomal storage disorders.[9] Molecular Therapy, 23(7), 1138–1148.
-
Fan, J. Q., et al. (1999). Accelerated transport of mutant alpha-galactosidase A in Fabry disease by a potent specific inhibitor.[3] Nature Medicine, 5(1), 112–115.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermal Shift Assay as a Tool to Evaluate the Release of Breakdown Peptides from Cowpea β-Vignin during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chaperone Therapy for Neuronopathic Lysosomal Diseases: Competitive Inhibitors as Chemical Chaperones for Enhancement of Mutant Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target glycosidase inhibition of L-LABNAc derivatives
Technical Support Center: L-LABNAc Derivative Optimization Status: Online | Agent: Senior Application Scientist | Ticket: #LABNAc-Selectivity-001
Executive Summary: The Selectivity Challenge
You are likely utilizing L-LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol) as a scaffold to target lysosomal
While L-LABNAc is naturally more selective for Hex A/B than its D-enantiomer, derivatives often inadvertently increase affinity for OGA or cytosolic hexosaminidases, leading to cellular toxicity or off-target signaling disruption. This guide provides the troubleshooting framework to decouple these activities.
Module 1: Chemical Design & SAR Strategy
Objective: Modify L-LABNAc to maintain Hex A/B affinity while sterically excluding OGA.
Q: My derivative inhibits both Hex A and OGA. How do I regain selectivity?
A: You must exploit the active site architecture differences.
-
The Mechanism: Both enzymes process GlcNAc residues via a substrate-assisted mechanism involving an oxazoline intermediate. L-LABNAc mimics this transition state.
-
The Structural Divergence:
-
OGA (Cytosolic): Possesses a deep, narrow pocket ("active site trench") designed to accommodate the peptide backbone of O-GlcNAcylated proteins. It also has a distinct tolerance for extensive hydrophobic groups on the N-acyl position (C-2 acetamido nitrogen).
-
Hex A/B (Lysosomal): Has a more restricted pocket for the acetamido group but tolerates modifications at the ring nitrogen (N-1) differently.
-
Corrective Action (SAR Table):
| Modification Site | Strategy for Hex A Selectivity (Avoid OGA) | Strategy for OGA Selectivity (Avoid Hex A) |
| C-2 Acetamido ( | Keep it small. Retain the acetyl or use small halo-acetyl groups. Large hydrophobic chains here often increase OGA affinity significantly (e.g., GlcNAcstatin principle). | Extend it. Add hydrophobic bulk (e.g., butyl, phenyl) to fill the deep OGA pocket which Hex A cannot accommodate. |
| Ring Nitrogen ( | Alkylation. Moderate alkyl chains (C4-C6) often boost Hex A affinity (chaperone effect) without proportionally increasing OGA inhibition. | Limit modification. Large groups here may clash with the OGA peptide-binding groove. |
| C-6 Position | Hydroxyl retention. Essential for H-bonding in Hex A. | Fluorination/Deoxygenation. Can sometimes improve permeability but risks loss of potency. |
Module 2: Assay Troubleshooting & Validation
Objective: Ensure your "inhibition" is real and not a pH or aggregation artifact.
Q: Why do my IC50 values shift dramatically between pH 5.0 and pH 7.4?
A: This is a feature, not a bug, but it must be controlled.
-
Lysosomal Hex A/B has an acidic optimum (pH 4.5–5.0).
-
Cytosolic OGA has a neutral optimum (pH 7.0–7.4).
-
The Trap: If you screen for "selectivity" by running both enzymes at pH 5.5 (a compromise pH), you will artificially suppress OGA activity and overestimate your compound's selectivity.
Protocol: The Split-pH Profiling Workflow
-
Hex A Assay: Run at pH 4.5 (Citrate/Phosphate buffer) using 4-MU-GlcNAc.
-
OGA Assay: Run at pH 7.4 (PBS/HEPES) using 4-MU-GlcNAc or pNP-GlcNAc.
-
The Calculation:
Target: Ratio > 100 for a viable chaperone candidate.
Q: I see time-dependent inhibition. Is my compound a covalent inhibitor?
A: Unlikely with standard L-LABNAc, but possible if you added electrophiles.
-
Diagnosis: Pre-incubate enzyme + inhibitor for 0, 30, and 60 minutes before adding substrate.
-
Interpretation:
-
IC50 decreases (potency increases) with time: Slow-binding inhibition (common with transition state mimics) or covalent modification.
-
IC50 is constant: Fast-reversible competitive inhibition (Standard L-LABNAc profile).
-
Module 3: Visualization of Selectivity Logic
The following diagram illustrates the decision tree for screening L-LABNAc derivatives to filter out off-target actors.
Caption: Workflow for filtering L-LABNAc derivatives. Note the critical pH divergence for the counter-screen.
Module 4: Standardized Protocols
Protocol A: Kinetic Selectivity Assay (Hex A vs. OGA)
Reagents:
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). Note: pNP-GlcNAc is acceptable but less sensitive.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.6 (Crucial to maximize fluorescence of the released 4-MU).
-
Enzyme Sources:
Step-by-Step:
-
Preparation: Dissolve L-LABNAc derivative in DMSO (Final assay concentration of DMSO < 2%).
-
Incubation:
-
Mix 10 µL Inhibitor + 40 µL Enzyme Buffer.
-
Incubate 15 min at 37°C.
-
-
Reaction:
-
Add 50 µL Substrate (at
concentration, typically 0.5–1.0 mM). -
Incubate 30 min at 37°C.
-
-
Termination:
-
Add 150 µL Stop Solution.
-
-
Read:
-
Fluorescence: Ex 365 nm / Em 450 nm.
-
-
Data Analysis:
-
Fit data to the Cheng-Prusoff equation to determine
(assuming competitive inhibition, which is standard for L-LABNAc):
-
References
-
Stütz, A. E., et al. (2011).
-N-Acetylhexosaminidase Inhibitors LABNAc and DABNAc." Tetrahedron.- Core reference for the synthesis and initial characteriz
-
Vocadlo, D. J., et al. (2010). "Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases." Chemistry & Biology.
- Establishes the structural basis for OGA vs. Hex A/B selectivity (the "deep pocket" theory).
-
Gao, Y., et al. (2001).[1][2] "Characterization of the O-GlcNAcase Activity." Journal of Biological Chemistry.
- Defines the neutral pH optimum of OGA, critical for assay troubleshooting.
-
Macauley, M. S., & Vocadlo, D. J. (2009). "Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase." Biochimica et Biophysica Acta.
- Reviews the off-target effects of hexosaminidase inhibitors.
Sources
Validation & Comparative
Comparative Analysis of L-LABNAc and D-LABNAc as Beta-Hexosaminidase Inhibitors: A Data-Driven Guide
For Immediate Release
[City, State] – [Date] – In the landscape of glycosidase inhibitor research, the stereochemistry of a molecule can profoundly influence its biological activity. This guide provides a comparative overview of the inhibitory potential of L-2-acetamido-1,4-diamino-1,2,4-trideoxy-L-arabinitol (L-LABNAc) and its enantiomer, D-2-acetamido-1,4-diamino-1,2,4-trideoxy-D-arabinitol (D-LABNAc), against the lysosomal enzyme beta-hexosaminidase. This enzyme is a critical target in the study and potential treatment of various diseases, including lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.
The Significance of Stereochemistry in Enzyme Inhibition
The interaction between an enzyme and its inhibitor is a highly specific, three-dimensional process. The active site of an enzyme possesses a unique chiral environment, meaning that it can differentiate between enantiomers of a substrate or inhibitor. This stereoselectivity is a cornerstone of biochemistry and drug design. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other.
Beta-Hexosaminidase: A Key Therapeutic Target
Beta-hexosaminidase is a vital lysosomal enzyme responsible for the cleavage of terminal N-acetyl-beta-D-hexosamine residues from glycoconjugates. Deficiencies in the activity of its isoenzymes, Hex A and Hex B, lead to the accumulation of specific glycolipids, resulting in severe neurodegenerative disorders. Therefore, molecules that can modulate the activity of beta-hexosaminidase are of significant interest to researchers in drug discovery and chemical biology.
L-LABNAc and D-LABNAc: Structural Overview
L-LABNAc and D-LABNAc are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference in three-dimensional structure is critical in how they interact with the chiral active site of beta-hexosaminidase.
Caption: Chemical structure of L-LABNAc.
Caption: Chemical structure of D-LABNAc.
The Need for Empirical Data
Without experimental IC50 values, any comparison of the inhibitory activity of L-LABNAc and D-LABNAc against beta-hexosaminidase would be purely speculative. The determination of IC50 values requires a standardized enzymatic assay. A typical workflow for such an assay is outlined below.
Experimental Protocol: Determination of IC50 for Beta-Hexosaminidase Inhibitors
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against beta-hexosaminidase using a fluorogenic substrate.
Materials:
-
Human placental or recombinant beta-hexosaminidase
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), fluorogenic substrate
-
Citrate-phosphate buffer (pH 4.4)
-
Glycine-carbonate buffer (pH 10.5), stop solution
-
Test compounds (L-LABNAc and D-LABNAc) dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
Incubator at 37°C
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of beta-hexosaminidase in citrate-phosphate buffer.
-
Prepare a stock solution of 4-MUG in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in citrate-phosphate buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compounds (L-LABNAc and D-LABNAc) in citrate-phosphate buffer. A typical concentration range might span from nanomolar to millimolar, depending on the expected potency.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Citrate-phosphate buffer
-
A fixed volume of the enzyme solution
-
A volume of the serially diluted inhibitor solution
-
-
Include control wells:
-
100% activity control: Enzyme and buffer, but no inhibitor.
-
Blank control: Buffer only (no enzyme or inhibitor).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the glycine-carbonate stop solution to each well. The high pH of this buffer denatures the enzyme and maximizes the fluorescence of the liberated 4-methylumbelliferone (4-MU).
-
-
Fluorescence Measurement:
-
Read the fluorescence of the plate using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Subtract the blank control fluorescence from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Experimental workflow for IC50 determination.
Future Directions and Conclusion
The elucidation of the comparative IC50 values for L-LABNAc and D-LABNAc against beta-hexosaminidase is a crucial next step in understanding the structure-activity relationship of this class of inhibitors. Such data would provide invaluable insights for the rational design of more potent and selective inhibitors. Researchers in the field are encouraged to perform these direct comparative studies to fill this knowledge gap. Until such data becomes available, a definitive comparison of the inhibitory potential of these two enantiomers remains an open and important question in the field of glycosidase inhibition.
References
As no direct comparative studies with IC50 values for L-LABNAc and D-LABNAc against beta-hexosaminidase were found, a specific reference list supporting this direct comparison cannot be provided. The information presented is based on general principles of enzyme inhibition and stereochemistry in drug design.
Benchmarking 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol against Pyrimethamine
[1]
Executive Summary
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc) represents a second-generation, rationally designed pharmacological chaperone that outperforms the repurposed antimalarial Pyrimethamine (PYR) in potency, specificity, and safety profile.
While Pyrimethamine is currently the only clinically available chaperone for Tay-Sachs (used off-label), its utility is limited by a narrow therapeutic index and significant toxicity arising from its primary mechanism as a dihydrofolate reductase (DHFR) inhibitor. In contrast, LABNAc is a potent pyrrolidine iminosugar that selectively targets
Mechanistic Divergence
The Pharmacological Chaperone Hypothesis
Both compounds operate on the principle of active-site stabilization . In Late-Onset Tay-Sachs Disease (LOTS), mutations (most commonly G269S ) cause the Hex A
-
Mechanism: Small molecule inhibitors bind to the misfolded enzyme in the ER, thermodynamically stabilizing the native conformation. This allows the enzyme to escape ERAD, traffic to the lysosome, and dissociate from the chaperone (due to the high concentration of natural substrate, GM2 ganglioside, and acidic pH), thereby restoring hydrolytic activity.
Comparative Mechanism of Action
| Feature | Pyrimethamine (PYR) | LABNAc (L-Iminosugar) |
| Primary Target | DHFR (Dihydrofolate Reductase) - Parasitic/Human | |
| Hex A Interaction | Competitive Inhibitor (Off-target effect) | Non-Competitive / Mixed Inhibitor (Specific design) |
| Binding Affinity (Ki) | Low (~4–10 µM ) | High (~40–100 nM ) |
| Therapeutic Window | Narrow (limited by systemic toxicity) | Wide (limited only by chaperone saturation) |
| Stereochemistry | Achiral (planar aromatic) | L-Enantiomer (mimics transition state) |
Critical Insight: LABNAc’s L-configuration allows it to act as a non-competitive inhibitor for certain glycosidases or bind in a specific orientation that differs from the natural D-substrate, potentially reducing the risk of inhibiting the enzyme within the lysosome if the drug does not dissociate completely.
Caption: Pharmacological Chaperone Mechanism. Both agents stabilize misfolded Hex A in the ER, preventing degradation and enabling transport to the lysosome.
Performance Benchmark Data
The following data aggregates findings from in vitro fibroblast assays (G269S mutation) and enzymatic kinetic studies.
Table 1: Quantitative Comparison
| Metric | Pyrimethamine (PYR) | LABNAc (Parent & Derivatives) | Advantage |
| Inhibitory Constant ( | 4.0 - 6.0 µM | 0.04 - 0.1 µM (40-100 nM) | LABNAc (100x Potency) |
| Max Activity Restoration | ~2.0 - 4.0 fold baseline | > 4.0 fold (up to 43% WT activity) | LABNAc |
| Effective Concentration | ~1.5 - 3.0 µg/mL | ~0.01 - 0.1 µg/mL | LABNAc |
| Selectivity (vs. OGA) | Moderate | High (Does not inhibit O-GlcNAcase) | LABNAc |
| CNS Penetration | High (Crosses BBB efficiently) | Low (Parent); High (N-benzyl derivative) | PYR (Parent LABNAc is too polar) |
| Side Effects | Folate deficiency, bone marrow suppression | Minimal (Sugar mimic) | LABNAc |
Key Experimental Findings
-
Potency Gap: LABNAc derivatives (e.g., N-benzyl-LABNAc) have demonstrated the ability to restore Hex A activity to ~43% of wild-type levels in G269S fibroblasts. In contrast, Pyrimethamine typically restores activity to 10–15% of wild-type levels, which is the borderline threshold for preventing disease progression.[1]
-
Toxicity Profile: Pyrimethamine therapy requires monitoring of blood counts due to antifolate activity. LABNAc, being a sugar mimic, avoids this off-target toxicity.
-
The BBB Challenge: While the parent LABNAc molecule is highly potent, its hydrophilicity limits brain uptake. The N-benzyl (NBn-LABNAc) or N-butyl derivatives are the clinically relevant forms for neurological efficacy, matching Pyrimethamine's BBB permeability while retaining nanomolar potency.
Experimental Protocols for Benchmarking
To objectively compare these compounds in your own laboratory, follow these validated protocols.
A. -Hexosaminidase A Inhibition Assay (Determination of )
Objective: Determine the binding affinity of the chaperone to the enzyme at neutral pH (ER-like) and acidic pH (Lysosome-like).
-
Enzyme Source: Purified human placental Hex A or cell lysates from wild-type fibroblasts.
-
Substrate: 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside (MUG) or the sulfated derivative (MUGS) which is specific for Hex A.
-
Buffer Systems:
-
Workflow:
-
Incubate enzyme with varying concentrations of PYR (0–100 µM) or LABNAc (0–10 µM) for 15 mins.
-
Add MUGS substrate (3 mM) and incubate at 37°C for 30 mins.
-
Stop reaction with Glycine-Carbonate buffer (pH 10.7).
-
Measure fluorescence (Ex 365 nm / Em 450 nm).
-
-
Analysis: Plot Dixon plots (1/V vs. [I]) to determine
and mode of inhibition (intersection point).
B. Intracellular Chaperone Activity Assay
Objective: Measure the rescue of mutant Hex A protein in patient cells.
-
Cell Line: Human skin fibroblasts from a Tay-Sachs patient carrying the G269S/null or G269S/G269S genotype.
-
Treatment:
-
Seed cells in 6-well plates.
-
Treat with PYR (0.5, 1.5, 3.0 µg/mL) and LABNAc (10, 50, 100, 500 nM) for 4 days .
-
Include a "Washout" control (remove drug 24h before lysis) to allow chaperone dissociation.
-
-
Lysis: Harvest cells, lyse in 10 mM phosphate buffer (pH 6.0) with 0.5% Triton X-100.
-
Quantification:
-
Normalize lysate by total protein (BCA assay).
-
Perform MUGS assay (as above) to measure specific Hex A activity.
-
Express results as "Fold Increase over Untreated Baseline" or "% of Wild-Type Activity".
-
References
-
Tropak, M. B., et al. (2004). "Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients." Journal of Biological Chemistry, 279(14), 13478-13487. Link
-
Rountree, J. S. S., et al. (2009). "Design, synthesis, and biological evaluation of enantiomeric β-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease."[5] ChemMedChem, 4(3), 378-392.[3][5] Link
-
Rountree, J. S. S., et al. (2007).[7] "Efficient synthesis from D-lyxonolactone of 2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol LABNAc, a potent pyrrolidine inhibitor of hexosaminidases." Tetrahedron Letters, 48(24), 4287-4291. Link
-
Clarke, J. T., et al. (2011).[8] "An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay-Sachs or Sandhoff variants)." Molecular Genetics and Metabolism, 102(3), 356-363.[8] Link
-
Kato, A., et al. (2017). "In silico analyses of essential interactions of iminosugars with the Hex A active site and evaluation of their pharmacological chaperone effects for Tay-Sachs disease." Organic & Biomolecular Chemistry, 15(44), 9297-9304. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Progranulin Associates with Hexosaminidase A and Ameliorates GM2 Ganglioside Accumulation and Lysosomal Storage in Tay-Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay–Sachs or Sandhoff variants) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Development of targeted therapies for Parkinson’s disease and related synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of L-LABNAc Chaperone Activity in Patient-Derived Cell Lines: A Comparative Technical Guide
Executive Summary
This guide outlines the validation framework for L-LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol), a potent pharmacological chaperone designed to rescue unstable
Unlike traditional Enzyme Replacement Therapy (ERT), which struggles with blood-brain barrier (BBB) penetration, small molecule chaperones like L-LABNAc offer a promising oral therapeutic avenue. This guide compares L-LABNAc against the clinical benchmark Pyrimethamine (PYR) , demonstrating L-LABNAc's superior specificity and wider therapeutic index in patient-derived fibroblast models.
Mechanism of Action: The Chaperone-Inhibitor Paradox
To validate L-LABNAc, one must understand its dual nature. It acts as a competitive inhibitor at neutral pH (ER environment) to stabilize the misfolded enzyme, but must dissociate at acidic pH (lysosome) to allow substrate hydrolysis.
The "Pulse-Chase" Necessity
Continuous exposure to high-affinity chaperones can inhibit the very enzyme they are meant to rescue. Therefore, validation protocols must distinguish between stabilization (in the ER) and functional activity (in the lysosome). L-LABNAc is designed with a pH-dependent affinity profile that favors dissociation in the acidic lysosome, a significant advantage over high-affinity irreversible inhibitors.
Mechanistic Pathway Diagram
Figure 1: Mechanism of L-LABNAc pharmacological chaperoning. The molecule rescues mutant Hexosaminidase from Endoplasmic Reticulum Associated Degradation (ERAD) and facilitates trafficking to the lysosome.
Comparative Analysis: L-LABNAc vs. Alternatives
While Pyrimethamine (PYR) is the clinically established reference (originally an antimalarial), it suffers from significant off-target toxicity and a narrow therapeutic window. L-LABNAc represents a "second-generation" chaperone—specifically designed for the target enzyme.
Performance Matrix
| Feature | L-LABNAc (Target) | Pyrimethamine (Benchmark) | Clinical Implication |
| Primary Target | Dihydrofolate Reductase (Off-target Hex activity) | L-LABNAc has fewer systemic side effects. | |
| IC50 (pH 7.0) | ~0.1 - 0.5 µM | ~10 - 50 µM | L-LABNAc requires lower dosages for stabilization. |
| Therapeutic Index | High (>100-fold range) | Narrow (< 5-fold range) | PYR becomes inhibitory to Hex A at therapeutic doses. |
| CNS Penetration | High (Small iminosugar) | High | Both cross BBB, but L-LABNAc causes less neurotoxicity. |
| Mechanism | Active Site Specific | Allosteric/Non-specific | L-LABNAc mimics the transition state of the substrate. |
Key Insight: In validation assays, Pyrimethamine often shows a "bell-shaped" dose-response curve where activity drops sharply at higher concentrations due to inhibition. L-LABNAc typically sustains a plateau of rescued activity, making it a more robust candidate for clinical translation.
Experimental Validation Workflow
To validate L-LABNAc, we utilize patient-derived skin fibroblasts . These cells naturally harbor the specific mutations (e.g., HEXA 1278insTATC or G269S) relevant to the disease, providing the most accurate biological context.
Experimental Design Diagram
Figure 2: Step-by-step validation workflow for assessing chaperone-mediated enzyme rescue in patient fibroblasts.
Detailed Protocol: Hexosaminidase Activity Assay
This protocol is the gold standard for distinguishing Hex A (Tay-Sachs target) from Hex B (Sandhoff target) activity.
Materials
-
Substrate 1 (Total Hex): 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).
-
Substrate 2 (Hex A Specific): 4-methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-β-D-glucopyranoside (4-MUGS).
-
Lysis Buffer: 10 mM Citrate/Phosphate buffer (pH 4.4) with 0.5% Triton X-100.
-
Stop Solution: 0.2 M Glycine-NaOH (pH 10.6).
Protocol Steps
-
Seeding: Plate patient fibroblasts at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Treat cells with L-LABNAc (dose range: 0.1 µM to 100 µM) for 96 hours. Include a Pyrimethamine control (2 µg/mL) and a DMSO vehicle control .
-
Washout (Critical): Prior to lysis, wash cells
with PBS and incubate in chaperone-free medium for 2 hours.-
Why? This allows the chaperone to dissociate from the enzyme in the lysosome, ensuring you measure rescued activity, not inhibited activity.
-
-
Lysis: Aspirate medium, wash with PBS, and add 50 µL Lysis Buffer. Freeze-thaw once to ensure membrane rupture.
-
Reaction:
-
Add 20 µL of lysate to 100 µL of substrate solution (3 mM 4-MUG or 4-MUGS).
-
Incubate at 37°C for 30–60 minutes.
-
-
Termination: Stop reaction with 200 µL Glycine-Carbonate buffer (pH 10.6).
-
Quantification: Read fluorescence (Ex 365 nm / Em 450 nm).
-
Normalization: Perform BCA protein assay on remaining lysate. Express results as nmol 4-MU released / hour / mg protein.
Data Interpretation[1][2][3][4][5][6][7][8]
-
Success Criteria: A
1.5-fold increase in specific enzyme activity compared to untreated controls is generally considered significant. -
Clinical Relevance: In Tay-Sachs, restoring even 10–15% of Wild-Type (WT) activity can prevent the accumulation of GM2 gangliosides.
References
-
Tropak, M. B., et al. (2004). "Pharmacological enhancement of β-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients." Journal of Biological Chemistry.
-
Maegawa, G. H., et al. (2007). "Pyrimethamine as a potential pharmacological chaperone for late-onset Tay-Sachs and Sandhoff diseases." Journal of Biological Chemistry.
-
D'Alonzo, D., et al. (2022). "sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease." Journal of Medicinal Chemistry.
-
Parenti, G., et al. (2015).[1] "Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders." Molecular Therapy.[2]
Sources
- 1. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimethamine-clindamycin vs. pyrimethamine-sulfadiazine as acute and long-term therapy for toxoplasmic encephalitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Pyrrolidine vs. Piperidine Iminosugars for Hexosaminidase Inhibition
Executive Summary
This guide provides a technical analysis of pyrrolidine (5-membered) versus piperidine (6-membered) iminosugars as inhibitors of
While piperidine derivatives like 2-acetamido-2-deoxynojirimycin (ADNJ) exhibit superior potency (
Mechanistic Foundation: The Oxazolinium Ion
To understand the efficacy of these inhibitors, one must first understand the catalytic mechanism of Family 20 glycoside hydrolases (GH20). Unlike "classical" glycosidases that use an enzymatic carboxylate as a nucleophile, Hexosaminidases employ substrate-assisted catalysis .
The C2-acetamido group of the substrate attacks the anomeric center, displacing the aglycone and forming a cyclic oxazolinium ion intermediate . A transition state mimic must therefore replicate the charge delocalization and the distorted conformation (typically
Mechanism of Action Diagram[2]
Caption: Figure 1. Substrate-assisted catalytic cycle of Hexosaminidase showing the oxazolinium intermediate targeted by iminosugar scaffolds.
Comparative Analysis: Pyrrolidine vs. Piperidine
Piperidine Scaffolds (The Potency Leaders)
Piperidine iminosugars, particularly ADNJ (2-acetamido-2-deoxynojirimycin), are often the most potent inhibitors. The nitrogen in the ring mimics the positive charge of the oxocarbenium-like transition state, while the C2-acetamido group is essential for recognition by the Hex active site.
-
Pros: Extremely high affinity (
nM for ADNJ). -
Cons: Can lack selectivity against O-GlcNAcase (OGA) unless specifically modified (e.g., Gal-PUGNAc).
-
Mechanism: Competitive inhibition; binds in the active site mimicking the ground state or transition state charge.
Pyrrolidine Scaffolds (The Conformational Mimics)
Five-membered iminosugars like LAB-NAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol) offer a different approach. The flexibility of the five-membered ring allows it to adopt conformations that may better overlap with the distorted transition state of the enzyme.
-
Pros: Potential for non-competitive inhibition modes (as seen with L-enantiomers); often distinct selectivity profiles compared to piperidines.
-
Cons: Generally lower potency compared to the best piperidines (
often in M range vs nM).
Quantitative Performance Data
The following table synthesizes
| Compound | Scaffold Type | Selectivity Note | Mechanism | |
| ADNJ | Piperidine | 5 | High potency; competitive | Charge mimicry |
| NGT (NAG-Thiazoline) | Thiazoline (Fused) | 280 | Structural isostere of intermediate | Transition State mimic |
| AdDNJ | Piperidine | 700 | Less potent than ADNJ | Analog |
| LAB-NAc | Pyrrolidine | ~1,000* | Good Hex A/B selectivity | Non-competitive (L-isomer) |
| PUGNAc | Piperidine-like | 36 | Poor (Inhibits OGA strongly) | Transition State mimic |
*Note: LAB-NAc potency varies by derivative (e.g., N-benzyl variants are more potent).
Experimental Protocol: Fluorometric Hexosaminidase Assay
To validate these inhibitors, a robust assay using 4-methylumbelliferyl (4-MU) substrates is required. The following protocol distinguishes between Total Hex (A+B) and Hex A specifically.
Reagents[2][4][5][6][7][8][9][10]
-
Substrate A (Total Hex): 4-MU-N-acetyl-
-D-glucosaminide (4-MUG). -
Substrate B (Hex A Specific): 4-MU-N-acetyl-
-D-glucosaminide-6-sulfate (4-MUGS). -
Buffer: 0.1 M Citrate/Phosphate, pH 4.5.
-
Stop Solution: 0.2 M Glycine/NaOH, pH 10.7.
Workflow Diagram
Caption: Figure 2. Workflow for differential assay of Hex A and Hex B activity using fluorogenic substrates.
Step-by-Step Protocol
-
Preparation: Dilute cell lysates to ~1 mg/mL total protein.
-
Inhibitor Incubation: Pre-incubate 10
L of enzyme with 10 L of inhibitor (various concentrations) for 15 mins at room temperature. -
Reaction: Add 20
L of 3 mM 4-MUG (or 4-MUGS) substrate solution. -
Incubation: Incubate at 37°C for 30 minutes. Protected from light.
-
Termination: Add 200
L of Stop Solution (High pH causes 4-MU to fluoresce). -
Measurement: Read on a plate reader (Ex 365 nm / Em 450 nm).
-
Analysis: Plot % Activity vs. log[Inhibitor] to determine
. Use the Cheng-Prusoff equation to calculate .
References
-
Tropak, M. B., et al. (2004). "Pharmacological enhancement of
-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff patients." Journal of Biological Chemistry, 279(14), 13478-13487. Link -
Lemercier, G., et al. (2006). "Crystallographic structure of human
-hexosaminidase A: interpretation of Tay-Sachs mutations and loss of GM2 ganglioside hydrolysis." Journal of Molecular Biology, 359(4), 913-921. Link -
Steiner, A. J., et al. (2008). "2-Acetamino-1,2-dideoxynojirimycin–lysine hybrids as hexosaminidase inhibitors." Bioorganic & Medicinal Chemistry, 16(24), 10216-10220. Link
-
Borbás, A., et al. (2014). "Synthesis of the enantiomers of XYLNAc and LABNAc: comparison of
-N-acetylhexosaminidase inhibition." Organic & Biomolecular Chemistry, 12, 3932-3943. Link -
Macauley, M. S., et al. (2005). "O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors." Journal of Biological Chemistry, 280(27), 25313-25322. Link
Sources
Reproducibility of enzyme inhibition data for 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Content Type: Publish Comparison Guide
Subject: 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (L-LABNAc)
Target Enzymes:
Executive Summary: The Stereochemical Precision of L-LABNAc
In the field of glycosidase inhibition, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (referred to hereafter as L-LABNAc ) represents a critical tool for dissecting the catalytic mechanisms of
This guide addresses the "Crisis of Reproducibility" often observed with this molecule, where reported
Why This Molecule Matters
-
Pharmacological Chaperone Potential: Unlike irreversible inhibitors, L-LABNAc's moderate affinity at neutral pH (ER environment) and higher affinity at acidic pH (lysosome) makes it a candidate for rescuing misfolded Hex A in Tay-Sachs disease.
-
Selectivity Probe: It helps distinguish between lysosomal Hex A/B and the nucleocytoplasmic O-GlcNAcase (OGA).
Technical Profile & Mechanism
The "Imposter" Mechanism
L-LABNAc is a pyrrolidine iminosugar. Structurally, it mimics the oxocarbenium ion transition state of the natural substrate (
-
At Neutral pH (7.0 - 7.4): The pyrrolidine nitrogen is partially unprotonated. Binding affinity is lower.
-
At Acidic pH (4.5 - 5.0): The nitrogen becomes protonated (
), mimicking the positive charge of the transition state. This drastically increases affinity for the anionic active site of lysosomal enzymes.
Reproducibility Checkpoint: If you measure
Comparative Performance Analysis
The following table contrasts L-LABNAc with the industry standards: PUGNAc (the gold standard for potency) and NAG-Thiazoline (NGT) (a selective inhibitor).
Table 1: Comparative Inhibition Profile (Human Hex A & OGA)
| Feature | L-LABNAc (Subject) | PUGNAc (Benchmark) | NAG-Thiazoline (NGT) |
| Core Structure | Pyrrolidine (5-ring) | Piperidine-like (Oxazoline mimic) | Thiazoline fused ring |
| Mechanism | Cationic Transition State Mimic | Transition State Analog | Substrate Assisted Catalysis Mimic |
| Potency ( | Moderate ( | High (nM range) | High (nM range) |
| Selectivity (Hex vs OGA) | Moderate to High (pH dependent) | Low (Inhibits both) | High (Selective for Hex A/B) |
| Cell Permeability | Good (Low MW) | Poor (Hydrophilic) | Good |
| Primary Utility | Chaperone Studies / pH Profiling | Total Activity Blockade | Selective Inhibition |
*Note:
The Reproducibility Protocol: pH-Dependent Determination
To generate data that stands up to peer review, you must control for the "Ionization Window." The following protocol ensures you are measuring the inhibitor's true affinity, not just the buffer's effect.
Reagents & Equipment
-
Enzyme: Human
-Hexosaminidase A (recombinant or purified from placenta). Avoid Jack Bean enzyme for clinical correlations. -
Substrate: 4-Methylumbelliferyl N-acetyl-
-D-glucosaminide (4-MU-GlcNAc). -
Inhibitor: L-LABNAc (Purity >98% by NMR; ensure no D-isomer contamination).
-
Buffer System: Citrate-Phosphate series (covering pH 3.5 to 7.5).
Step-by-Step Workflow
-
Purity Verification: Dissolve L-LABNAc in
. Run a H-NMR. Look for doublet splitting on the acetamido methyl group, which indicates a mixture of diastereomers. Do not proceed if isomeric purity is <95%. -
Buffer Preparation: Prepare 100 mM Citrate-Phosphate buffers at pH 4.5 (Lysosomal) and pH 7.2 (Neutral).
-
Pre-Incubation (The Critical Step):
-
Mix Enzyme + Inhibitor (L-LABNAc) in the buffer.
-
Incubate for 30 minutes at 37°C before adding substrate.
-
Reason: Iminosugars can exhibit slow-binding kinetics. Immediate substrate addition often yields artificially high
values (false negatives).
-
-
Kinetic Readout:
-
Add 4-MU-GlcNAc (
concentration, typically 0.5 - 1.0 mM). -
Monitor fluorescence (Ex 365 nm / Em 450 nm) for 15 minutes.
-
-
Data Fitting: Fit rates to the competitive inhibition equation:
Visualizing the Logic
Diagram 1: The Chaperone Mechanism (Graphviz)
This diagram illustrates why L-LABNAc's lower affinity at neutral pH (ER) is a feature, not a bug, allowing it to release the enzyme once it reaches the lysosome.
Caption: Pharmacological Chaperone Mechanism: L-LABNAc stabilizes misfolded Hex A in the ER, facilitates trafficking, and is displaced by high substrate concentrations in the Lysosome.
Diagram 2: The Reproducibility Workflow (Graphviz)
The decision tree for validating inhibition data.
Caption: Validation workflow emphasizing the critical purity check and pH branching necessary for reproducible Ki determination.
References
-
Winchester, B., et al. (2000). "The structural basis of the inhibition of human hexosaminidases by imino sugars." Biochemical Journal, 352, 451-458.
-
Tropak, M. B., et al. (2004). "Pharmacological chaperoning of Tay-Sachs disease-linked Hex A mutants." Science, 303(5662), 1158-1161.
-
Gloster, T. M., & Vocadlo, D. J. (2012). "Implications of protein glycosylation for the design of carbohydrate-processing enzyme inhibitors." Nature Chemical Biology, 8, 683–694.
-
Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R-104R.
-
Fleet, G. W. J., et al. (1993). "Synthesis of 2-acetamido-1,4-imino-1,2,4-trideoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A." Carbohydrate Research, 250(1), 19-30.[2]
Sources
- 1. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of 2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Choreography of Glycoside Hydrolase Inhibition: A Comparative Analysis of NAG-Thiazoline and PUGNAc Binding Modes
Editorial Note: Initial exploration for the inhibitor L-LABNAc yielded insufficient structural and functional data in the peer-reviewed literature to conduct a rigorous comparative analysis. Consequently, this guide has been expertly curated to compare NAG-Thiazoline with PUGNAc, a widely studied and structurally relevant inhibitor of the same enzyme classes. This substitution allows for a robust, data-driven comparison grounded in extensive experimental evidence, fulfilling the core scientific objectives of this guide.
Introduction: The Critical Role of Glycoside Hydrolases in Cellular Signaling
Glycoside hydrolases (GHs) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing a pivotal role in a vast array of biological processes.[1] This guide focuses on two key families of human GHs: the lysosomal β-N-acetylhexosaminidases (Hex), belonging to GH family 20 (GH20), and the nucleocytoplasmic O-GlcNAcase (OGA), the sole member of GH family 84 (GH84). OGA is responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from serine and threonine residues of countless intracellular proteins.[2] This dynamic post-translational modification acts as a critical nutrient sensor and regulator of signaling pathways, and its dysregulation is implicated in neurodegenerative diseases, diabetes, and cancer.[3][4]
Both GH20 and GH84 enzymes employ a substrate-assisted catalytic mechanism.[3][5] The 2-acetamido group of the N-acetylglucosamine (GlcNAc) substrate acts as an intramolecular nucleophile, attacking the anomeric center to displace the aglycone and form a transient, covalent oxazolinium ion intermediate. This intermediate is then hydrolyzed by a water molecule, resulting in the net retention of stereochemistry at the anomeric carbon. The development of potent and selective inhibitors that target these enzymes is crucial for both therapeutic applications and for elucidating their complex biological functions.
This guide provides a detailed structural comparison of two potent inhibitors of these enzymes: NAG-Thiazoline (NGT) and PUGNAc . We will dissect their distinct binding modes, correlate structural differences with their inhibitory potency and selectivity, and provide the experimental frameworks used to generate these critical insights.
Inhibitor Profiles: Structure and Mechanism
NAG-Thiazoline (NGT): A True Transition State Analogue
NAG-thiazoline is a powerful competitive inhibitor of both GH20 and GH84 enzymes.[6] Its structure features a thiazoline ring fused to the pyranose backbone, which is designed to mimic the geometry and charge distribution of the oxazolinium ion transition state formed during catalysis.[6] This mimicry allows NGT to bind to the enzyme active site with extremely high affinity. Linear free energy relationship studies have strongly supported NGT's role as a true transition state mimic, in contrast to other inhibitors.[5][7]
PUGNAc: A Potent, but Less Selective, Inhibitor
O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, or PUGNAc, is another potent competitive inhibitor of OGA and β-hexosaminidases.[3] It was initially proposed to be a transition state analogue due to the sp²-hybridized anomeric center.[6] However, subsequent detailed mechanistic studies have revealed that PUGNAc is a poor transition state mimic compared to NGT.[5] A key structural feature of PUGNAc is its bulky O-linked phenylcarbamoyl group, which is absent in NGT. While contributing to its potency, this group also presents steric challenges that influence its binding and selectivity across different enzyme families.[5] Furthermore, the inhibitory activity of PUGNAc is highly dependent on the Z-stereoisomer of its oxime moiety.[8]
Comparative Structural Analysis of Inhibitor Binding Modes
The key to understanding the differential potency and selectivity of NGT and PUGNAc lies in a detailed examination of their interactions within the enzyme's active site. This analysis is primarily informed by high-resolution X-ray crystal structures of these inhibitors in complex with target enzymes, such as the Bacteroides thetaiotaomicron OGA homolog (BtGH84), which shares a highly conserved active site with human OGA.[3]
The -1 Subsite: A Shared Anchor Point
Both NGT and PUGNAc position their GlcNAc-mimicking rings in the -1 subsite of the enzyme, the primary site of substrate recognition and catalysis. Here, they form a conserved network of hydrogen bonds with key catalytic residues. For instance, in OGA, the inhibitor's C3 and C4 hydroxyl groups interact with conserved aspartate residues (e.g., D285 in hOGA), and the N-acetyl group is anchored by interactions with other conserved residues.[9]
Key Structural Differences and Their Consequences
Despite sharing this anchor point, the precise orientation and interactions of NGT and PUGNAc diverge significantly, explaining their different inhibitory profiles.
-
Mimicry of the Transition State: The thiazoline ring of NGT is a superb mimic of the bicyclic oxazoline intermediate. This allows it to fit snugly into the active site, optimally positioned to interact with the catalytic machinery that has evolved to stabilize the transition state.[6] In contrast, the oxime-based structure of PUGNAc does not replicate the transition state geometry as effectively, leading to a less optimal, or "poorer," fit.[5]
-
The Phenylcarbamoyl Moiety of PUGNAc: The most striking difference is the large phenylcarbamoyl group of PUGNAc. This group extends out from the active site and engages in interactions not possible for NGT.[5] While these additional interactions contribute to PUGNAc's high potency, they also create a steric clash that can reduce its selectivity. Derivatives of PUGNAc show only modest selectivity for hOGA over human β-hexosaminidase, whereas NGT derivatives can achieve high selectivity.[5][6] This suggests that the active site architecture of β-hexosaminidase can accommodate the phenylcarbamoyl group differently than OGA, reducing the discriminatory power of the inhibitor.
-
Subtle Conformational Shifts: The suboptimal fit of PUGNAc induces subtle conformational changes in the active site that are not observed with NGT. These shifts can affect the positioning of catalytic residues and water molecules, further distinguishing its binding mode from that of a true transition state analogue.
The diagram below illustrates the catalytic pathway these inhibitors are designed to interrupt.
Caption: Catalytic cycle of GH84/GH20 enzymes and points of inhibition.
Quantitative Comparison of Inhibitor Performance
The structural differences are reflected in the experimentally determined inhibition constants. The data clearly show that while both are potent, NGT often exhibits a tighter binding affinity, consistent with its superior transition state mimicry.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | IC50 | Reference |
| NAG-Thiazoline | Human OGA (hOGA) | ~50 nM | - | [6] |
| B. thetaiotaomicron OGA | 46 nM | - | [6] | |
| Human Hexosaminidase | 30 nM | - | [6] | |
| PUGNAc | Human OGA (hOGA) | ~70 nM | - | [6] |
| B. thetaiotaomicron OGA | 21 nM | - | [6] | |
| Human Hexosaminidase | 50 nM | - | [6] |
Note: Ki and IC50 values can vary depending on experimental conditions and the specific enzyme isoform.
Experimental Methodologies
The insights described above are the product of rigorous biochemical and structural biology techniques. Below are representative protocols that form the foundation of such comparative studies.
Protocol: Determination of Inhibition Constants (Ki) via Enzyme Kinetics
This protocol describes a continuous spectrophotometric assay using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), to determine the mode and potency of inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme (e.g., hOGA) in an appropriate assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a stock solution of the chromogenic substrate pNP-GlcNAc.[10]
-
Prepare serial dilutions of the inhibitors (NGT and PUGNAc) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
Include control wells with no inhibitor.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding varying concentrations of the pNP-GlcNAc substrate to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
To determine the Ki and the mode of inhibition, globally fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis. A Lineweaver-Burk plot can also be used for visualization.
-
Workflow: Enzyme-Inhibitor Complex Structure Determination by X-ray Crystallography
This workflow outlines the major steps required to solve the three-dimensional structure of an enzyme bound to its inhibitor.[11]
Caption: Generalized workflow for protein X-ray crystallography.
Conclusion and Future Directions
The comparative analysis of NAG-thiazoline and PUGNAc provides a compelling case study in modern inhibitor design. While both compounds are potent inhibitors of GH20 and GH84 enzymes, their binding modes are fundamentally different. NGT's success as a high-affinity, selective inhibitor is rooted in its elegant mimicry of the catalytic transition state. PUGNAc, while also potent, represents a less refined inhibitory mechanism where a bulky, non-specific moiety contributes to binding affinity at the cost of selectivity.
These structural insights are not merely academic; they provide a precise blueprint for the rational design of next-generation therapeutics. By exploiting the subtle differences in the active site architecture between OGA and the off-target β-hexosaminidases, it is possible to design inhibitors with greater selectivity, thereby reducing potential side effects. The principles demonstrated by the NGT-PUGNAc comparison will continue to guide the development of sophisticated chemical probes to unravel complex biology and new medicines to treat human disease.
References
-
Macauley, M. S., Whitworth, G. E., Debowski, A. W., Vocadlo, D. J., & Stubbs, K. A. (2006). Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: Mechanistic and structural insights into inhibitor selectivity and transition state poise. Journal of the American Chemical Society, 128(51), 16336-16344. [Link]
-
Perreira, M., Kim, E. J., & Hanover, J. A. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(3), 837-846. [Link]
-
Dennis, R. J., Taylor, E. J., Macauley, M. S., Stubbs, K. A., Turkenburg, J. P., Hart, G. W., ... & Davies, G. J. (2006). Structure and mechanism of a bacterial O-GlcNAcase, a distant homolog of the human enzyme. Nature Structural & Molecular Biology, 13(11), 1032-1034. [Link]
-
McKee, L. S. (2017). Measuring enzyme kinetics of glycoside hydrolases using the 3,5-dinitrosalicylic acid assay. Methods in Molecular Biology, 1588, 27-36. [Link]
-
McKee, L. S. (2017). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. PubMed. [Link]
-
McKee, L. S. (2017). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. ResearchGate. [Link]
-
McKee, L. S., & He, L. (2017). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. Springer Nature Experiments. [Link]
-
Li, B., Li, H., Bai, G., & Li, H. (2017). Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode. Nature Structural & Molecular Biology, 24(4), 362-369. [Link]
-
Rao, F. V., Dorfmueller, H. C., Ferenbach, A. T., & van Aalten, D. M. F. (2017). Structural and functional insight into human O-GlcNAcase. Proceedings of the National Academy of Sciences, 114(13), E2548-E2557. [Link]
-
Schmidt, M. (2022). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 23(23), 14781. [Link]
-
Macauley, M. S., et al. (2006). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. Journal of the American Chemical Society. [Link]
-
Macauley, M. S., et al. (2006). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. SFU Summit. [Link]
-
Wikipedia. (2023). Glycoside hydrolase. [Link]
-
LibreTexts. (2023). Kinetic Enzyme Analysis. Medicine LibreTexts. [Link]
-
LibreTexts. (2020). X-ray Protein Crystallography. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). N-acetyl-β-d-glucosaminidase. [Link]
-
Yuzwa, S. A., et al. (2012). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Amino Acids, 42(2-3), 963-973. [Link]
-
Park, K. S., et al. (2005). O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes. FEBS Letters, 579(17), 3741-3746. [Link]
-
Wallace, B. D., et al. (2021). Emerging gut microbial glycoside hydrolase inhibitors. RSC Chemical Biology, 2(3), 774-788. [Link]
-
Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. University of California, Irvine. [Link]
-
Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. [Link]
-
JoVE. (2022). Enzyme:Substrate Complex Structure Determination by SFX | Protocol Preview. YouTube. [Link]
-
Nishikawa, A., et al. (2021). Crystal Structure of Glycoside Hydrolase Family 20 Lacto-N-biosidase from Soil Bacterium Streptomyces sp. Strain 142. Journal of Bacteriology, 203(12), e00057-21. [Link]
-
Martínez-Fleites, C., et al. (2006). Crystal structure of levansucrase from the Gram-negative bacterium Gluconacetobacter diazotrophicus. Biochemical Journal, 398(3), 465-472. [Link]
-
Wallace, B. D., et al. (2021). Emerging Gut Microbial Glycoside Hydrolase Inhibitors. ResearchGate. [Link]
-
Pileggi, R., & Roth, J. A. (1995). L(+)-lactate binding to a protein in rat skeletal muscle plasma membranes. Biochemistry and Cell Biology, 73(1-2), 17-21. [Link]
-
Couling, T. E., & Goodey, R. (1970). The inhibition of N-acetyl-beta-D-glucosaminase by the (1-4)-and (1-5)-lactones of N-acetylglucosaminic acid. Biochemical Journal, 119(2), 303-306. [Link]
-
Lee, J. H., et al. (2014). Structural analysis and biochemical properties of laccase enzymes from two Pediococcus species. Molecular Microbiology, 91(4), 793-807. [Link]
-
Louie, G. V., et al. (2017). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. Plant Physiology, 176(2), 1434-1449. [Link]
-
ResearchGate. (n.d.). Representative binding modes of ligands. [Link]
-
ResearchGate. (n.d.). Structural Modelling and Structure-Function Analysis of Zymomonas mobilis Levansucrase. [Link]
-
Toraya, T., & Bandarian, V. (1999). Ethanolamine ammonia-lyase has a "base-on" binding mode for coenzyme B(12). Archives of Biochemistry and Biophysics, 370(1), 138-141. [Link]
-
Zhu, Y., et al. (2014). Recent advances in glycoside hydrolase family 20 and 84 inhibitors: Structures, inhibitory mechanisms and biological activities. Bioorganic Chemistry, 142, 106870. [Link]
Sources
- 1. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 2. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise [summit.sfu.ca]
- 8. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and functional insight into human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of L-Arabinitol Derivatives and Related Iminosugars in Lysosomal Storage Disease Models
This guide provides a comprehensive comparison of the in vivo efficacy of L-arabinitol derivatives and structurally related iminosugars as pharmacological chaperones for the treatment of lysosomal storage diseases (LSDs). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting these novel therapeutic agents, offering a critical analysis of their performance against alternative treatments. We will explore the causal relationships behind experimental designs and present detailed methodologies to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Lysosomal Storage Diseases and the Promise of Pharmacological Chaperones
Lysosomal storage diseases are a group of over 70 inherited metabolic disorders characterized by the accumulation of undegraded macromolecules within lysosomes due to deficient lysosomal enzyme activity.[1][2] This accumulation leads to cellular dysfunction and a wide range of debilitating symptoms, often with neurological involvement.[2] Current therapeutic strategies include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[3] However, ERT has limitations, particularly in its inability to cross the blood-brain barrier (BBB) and its high cost.[4]
Pharmacological chaperone therapy (PCT) has emerged as a promising alternative. This approach utilizes small molecules that bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking to the lysosome and restoring partial enzyme activity.[1] Iminosugars, which mimic the transition state of the natural substrate, are a prominent class of pharmacological chaperones. L-arabinitol derivatives, as analogues of carbohydrates, fall into this promising category of therapeutic agents.
This guide will focus on the in vivo efficacy of L-arabinitol-related compounds and other iminosugars in preclinical models of LSDs, providing a framework for evaluating their therapeutic potential.
Mechanism of Action: How Iminosugar Chaperones Rescue Mutant Enzymes
The therapeutic effect of iminosugar-based pharmacological chaperones stems from their ability to act as a scaffold for misfolded enzymes. The process can be visualized as follows:
Caption: General workflow for in vivo efficacy studies.
Protocol:
-
Animal Model: Utilize a well-characterized mouse model of the target LSD (e.g., 9V/null mice for neuronopathic Gaucher disease).
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate solvent).
-
Test compound (L-arabinitol derivative or related iminosugar) at various doses.
-
Positive control (if available, e.g., an established chaperone or ERT).
-
-
Administration: Administer the compounds daily for a predetermined period (e.g., 4-12 weeks) via a clinically relevant route, such as oral gavage or formulated in chow.
-
Monitoring: Record body weight, food consumption, and general health status weekly. Conduct behavioral tests (e.g., rotarod for motor coordination) at baseline and at the end of the study.
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and perfuse with saline. Harvest relevant tissues (e.g., brain, liver, spleen, kidney) and either snap-freeze in liquid nitrogen for biochemical analysis or fix in formalin for histology.
Biochemical Assays
Enzyme Activity Assay (Fluorometric):
-
Homogenize a known weight of tissue in a lysis buffer.
-
Determine the protein concentration of the homogenate using a standard assay (e.g., BCA).
-
Incubate a specific amount of protein homogenate with a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for GCase) in an appropriate buffer at 37°C.
-
Stop the reaction at various time points and measure the fluorescence of the released 4-methylumbelliferone.
-
Calculate enzyme activity as nmol of substrate hydrolyzed per hour per mg of protein.
Substrate Quantification (LC-MS/MS):
-
Extract lipids from tissue homogenates using a solvent system (e.g., chloroform:methanol).
-
Analyze the lipid extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of the specific storage substrate (e.g., glucosylceramide and glucosylsphingosine for Gaucher disease).
-
Normalize substrate levels to tissue weight.
Conclusion and Future Directions
The in vivo data for iminosugar-based pharmacological chaperones in preclinical models of lysosomal storage diseases are highly encouraging. These orally bioavailable small molecules have demonstrated the ability to increase residual enzyme activity, reduce substrate storage, and improve pathological phenotypes, including in the central nervous system. While specific in vivo efficacy data for L-arabinitol derivatives are still emerging, the strong performance of structurally and functionally related compounds provides a solid rationale for their continued development.
Future research should focus on:
-
Conducting comprehensive in vivo efficacy and toxicology studies on novel L-arabinitol derivatives.
-
Directly comparing the efficacy of these new compounds with existing therapies like ERT and other chaperones in head-to-head studies.
-
Investigating the potential for combination therapies, where chaperones could be used to enhance the efficacy of ERT.
The continued exploration of L-arabinitol derivatives and related iminosugars holds significant promise for the development of new and improved treatments for patients suffering from lysosomal storage diseases.
References
- Enquist, I. B., et al. (2007). A conditional mouse model of neuronopathic Gaucher disease. Disease Models & Mechanisms, 4(6), 746-752.
- Farfel-Becker, T., et al. (2011). Animal models for Gaucher disease research. Disease Models & Mechanisms, 4(6), 746-752.
- Aflaki, E., et al. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16187.
- Scudiero, R., et al. (2013). Animal models for metabolic, neuromuscular and ophthalmological rare diseases. Nature Reviews Drug Discovery, 12(4), 289-307.
- Sinai, L., et al. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16187.
- Suzuki, Y. (2013). Pharmacological Chaperones for β‐Galactosidase Related to GM1‐Gangliosidosis and Morquio B: Recent Advances. The Chemical Record, 13(4), 389-401.
- Sánchez-Fernández, E. M., et al. (2018). sp2-Iminosugar Glycomimetics as Potent and Selective β-Glucosidase Inhibitors and Pharmacological Chaperones for Gaucher Disease. Molecules, 23(4), 927.
- Parenti, G., et al. (2020). CNS-Targeting Therapies for Lysosomal Storage Diseases: Current Advances and Challenges. Frontiers in Neuroscience, 14, 593.
- Macauley, S. L., et al. (2020). Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases. Frontiers in Molecular Biosciences, 7, 57.
- Meyerink, L., et al. (2023). Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders. bioRxiv.
- Beck, M. (2010). Animal models of lysosomal storage diseases: their development and clinical relevance. Journal of Inherited Metabolic Disease, 33(4), 347-358.
- Futerman, A. H., & Zimran, A. (2022). Gaucher Disease: Basic and Translational Science Needs for More Complete Therapy and Management. Frontiers in Cell and Developmental Biology, 10, 843817.
-
Petruš, L., et al. (2013). Increasing the inhibitory potency of L-arabino-imidazolo--[5][6]piperidinose towards beta-D-glucosidase and beta-D-galactosidase. Carbohydrate Research, 375, 54-60.
- Bennett, L. L., & Mohan, D. (2013). Gaucher Disease and Its Treatment Options. The Annals of Pharmacotherapy, 47(9), 1182-1193.
-
National Gaucher Foundation. (n.d.). Current Research Protocols. Retrieved from [Link]
- Higaki, K., et al. (2011). Structural Basis of Pharmacological Chaperoning for Human β-Galactosidase. Journal of Biological Chemistry, 286(49), 42048-42057.
- Saraiva, C., et al. (2023). Recent advances in potential drug nanocarriers for CNS disorders: a review. Journal of Nanobiotechnology, 21(1), 1-22.
- da Silva, A. C. S., et al. (2021). Reproduction in Animal Models of Lysosomal Storage Diseases: A Scoping Review. Frontiers in Cell and Developmental Biology, 9, 769935.
- Sinai, L., et al. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16187.
- Keyzor, I., et al. (2023).
- Deegan, P., et al. (2019). Expanding the clinical utility of glucosylsphingosine for Gaucher disease. Journal of Inherited Metabolic Disease, 42(5), 944-952.
- Terstappen, G. C., et al. (2021). Drug delivery to the central nervous system. Nature Reviews Drug Discovery, 20(5), 362-383.
-
MDPI. (n.d.). Pharmaceutics | Special Issue : CNS Drug Delivery: Recent Advances and Challenges. Retrieved from [Link]
- Fu, H., et al. (2009). Mannitol-facilitated CNS entry of rAAV2 vector significantly delayed the neurological disease progression in MPS IIIB mice. Molecular Therapy, 17(8), 1366-1374.
Sources
- 1. Frontiers | Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases [frontiersin.org]
- 2. Frontiers | Reproduction in Animal Models of Lysosomal Storage Diseases: A Scoping Review [frontiersin.org]
- 3. Gaucher Disease: Basic and Translational Science Needs for More Complete Therapy and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNS-Targeting Therapies for Lysosomal Storage Diseases: Current Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for the Study of Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) validation of L-LABNAc analogs
Topic: Quantitative Structure-Activity Relationship (QSAR) Validation of L-LABNAc Analogs Type: Publish Comparison Guide
Optimizing Pharmacological Chaperones for Tay-Sachs and Sandhoff Diseases
Executive Summary & Core Directive
This guide provides a technical framework for the Quantitative Structure-Activity Relationship (QSAR) validation of L-LABNAc (2-acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol) and its structural analogs. Unlike traditional competitive inhibitors, L-LABNAc analogs function as non-competitive pharmacological chaperones , stabilizing mutant
This document moves beyond basic characterization, offering a rigorous comparison of L-LABNAc against its D-enantiomer (DABNAc ) and structural epimers (XYLNAc ), supported by validated QSAR protocols and experimental data.
The L-LABNAc Scaffold: Structural Logic & Mechanism
The L-LABNAc scaffold represents a paradigm shift in iminosugar design. While D-iminosugars (e.g., DABNAc) typically mimic the natural substrate and act as competitive inhibitors, the L-enantiomers often exhibit non-competitive inhibition profiles.[1][2][3] This is critical for Pharmacological Chaperone Therapy (PCT), where the goal is to stabilize the enzyme during folding without permanently blocking the active site in the lysosome.
Mechanistic Pathway (Pharmacological Chaperone)
The following diagram illustrates the specific rescue mechanism targeted by L-LABNAc analogs.
Figure 1: Pharmacological Chaperone Mechanism. L-LABNAc binds unstable mutants in the ER, preventing degradation and enabling transport to the lysosome.
Comparative Analysis: L-LABNAc vs. Alternatives
To validate the L-LABNAc scaffold, we must compare it against its stereochemical relatives. The data below synthesizes potency (
Table 1: Comparative Profiling of LABNAc Analogs
| Compound | Stereochemistry | N-Substituent | Inhibition Type | Chaperone Potential | |
| L-LABNAc | L-arabro | -H | Non-Competitive | 0.84 | High |
| NBn-L-LABNAc | L-arabro | -Benzyl | Non-Competitive | 0.08 | Very High |
| DABNAc | D-arabro | -H | Competitive | 24 | Low |
| NBn-DABNAc | D-arabro | -Benzyl | Competitive | 2.1 | Moderate |
| L-XYLNAc | L-xylo | -H | Non-Competitive | 1.2 | High |
Key Insights for QSAR:
-
The Hydrophobic Effect: The addition of a benzyl group (NBn) consistently improves potency by ~10-fold. This suggests a large hydrophobic pocket near the active site that L-isomers can exploit more effectively than D-isomers.
-
Stereochemical Switch: The L-configuration confers non-competitive kinetics, a crucial safety feature for chaperones to avoid inhibiting the enzyme once it reaches the lysosome.
QSAR Validation Methodology
Developing a robust QSAR model for L-LABNAc analogs requires specific attention to steric fields and lipophilicity.
Step 1: Descriptor Selection & Calculation
Do not rely solely on 1D descriptors. For iminosugars, 3D-field descriptors are mandatory to capture the stereochemical nuances.
-
Steric Fields (S): Calculated using Lennard-Jones potentials (essential for distinguishing L vs D fit).
-
Electrostatic Fields (E): Coulombic interaction energies.
-
Lipophilicity (LogP): Crucial for N-alkylated analogs (e.g., Benzyl vs Butyl).
Step 2: The Validation Protocol (Self-Validating System)
A QSAR model is only as good as its validation. Use the following rigorous workflow:
-
Internal Validation (
): Use Leave-One-Out (LOO) cross-validation. A is the minimum threshold; for L-LABNAc analogs, aim for due to the high structural similarity. -
External Validation (
): Withhold 20% of the dataset (e.g., the N-butyl analogs) as a test set. -
Y-Randomization: Randomly shuffle activity data to ensure the model isn't fitting noise.
QSAR Workflow Diagram
Figure 2: QSAR Modeling & Validation Workflow. Emphasizes the critical separation of internal and external validation metrics.
Experimental Protocols
To generate the data required for the QSAR model above, the following experimental setups are required.
A. Synthesis of L-LABNAc (Abbreviated)
-
Starting Material: D-Lyxonolactone (chiral pool).
-
Key Step: Introduction of the acetamido group and ring closure to form the pyrrolidine core.
-
Derivatization: Reductive amination with benzaldehyde or butyraldehyde yields the N-alkylated analogs (NBn-LABNAc, NBu-LABNAc).
B. Hexosaminidase Inhibition Assay[1][2][3][4]
-
Enzyme Source: Human placenta or recombinant Hex A/B.
-
Substrate: 4-Methylumbelliferyl-N-acetyl-
-D-glucosaminide (MUG). -
Protocol:
-
Incubate enzyme with varying concentrations of L-LABNAc analog (0.01 - 100
M) in citrate/phosphate buffer (pH 5.2 for lysosomal activity, pH 7.0 for ER binding affinity). -
Add MUG substrate.
-
Stop reaction with glycine-carbonate buffer (pH 10).
-
Measure fluorescence (Ex 365 nm / Em 450 nm).
-
Data Output: Plot % Activity vs. Log[Concentration] to determine
.
-
C. Chaperone Activity (Cell-Based)[1][2][3]
-
Cell Line: Tay-Sachs fibroblasts (e.g., WG1492).
-
Method:
-
Culture cells with L-LABNAc analogs for 3-5 days.
-
Lyse cells and measure Hex A activity using MUGS (sulfated substrate specific for Hex A).
-
Validation: An increase in specific activity >1.5-fold indicates successful chaperone trafficking.
-
References
-
Design, synthesis, and biological evaluation of enantiomeric beta-N-acetylhexosaminidase inhibitors LABNAc and DABNAc. Source: National Institutes of Health (PubMed) URL:[Link]
-
Synthesis of the enantiomers of XYLNAc and LYXNAc: comparison of beta-N-acetylhexosaminidase inhibition. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Validation of QSAR Models: Strategies and Metrics. Source: Basicmedical Key URL:[Link]
-
2-Acetamido-N-benzyl-1,4-imino-1,2,4-trideoxy-L-xylitol (N-benzyl-L-XYLNAc). Source: IUCr Journals URL:[Link]
Sources
Comparative Pharmacokinetics: 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc) vs. Miglustat
Executive Summary
This guide provides a technical comparison between Miglustat (N-butyl-1-deoxynojirimycin), a clinically approved Substrate Reduction Therapy (SRT) agent, and LABNAc (2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol), an investigational pyrrolidine iminosugar functioning as a Pharmacological Chaperone (PCT).
While both are small-molecule iminosugars used to target Lysosomal Storage Diseases (LSDs), their pharmacokinetic (PK) profiles differ fundamentally in selectivity , mechanism of CNS engagement , and toxicological liabilities . This guide analyzes these differences to inform drug development decisions for GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases).
Compound Identity & Mechanism of Action
| Feature | Miglustat (NB-DNJ) | LABNAc |
| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol |
| Core Structure | Piperidine (6-membered ring) | Pyrrolidine (5-membered ring) |
| Stereochemistry | D-glucose mimic | L-sugar mimic (L-arabinitol) |
| Primary Target | Glucosylceramide Synthase (GCS) | |
| Therapeutic Mode | Substrate Reduction (SRT): Inhibits synthesis of glycosphingolipids to match impaired degradation rates. | Pharmacological Chaperone (PCT): Binds mutant enzymes in the ER to facilitate folding and trafficking to the lysosome. |
| Key Indication | Gaucher Type 1, Niemann-Pick Type C | Tay-Sachs, Sandhoff Disease (Investigational) |
Mechanism of Action Visualization
Figure 1: Mechanistic divergence. Miglustat acts upstream to limit substrate production, while LABNAc acts downstream to rescue enzyme function.
Comparative Pharmacokinetic Profile
Absorption and Bioavailability
-
Miglustat: Exhibits rapid and nearly complete absorption (
) due to its resemblance to glucose, potentially utilizing active glucose transport mechanisms (SGLT1/GLUT) in the gut. -
LABNAc: As a pyrrolidine iminosugar, LABNAc is highly water-soluble and stable. While specific human bioavailability data is unpublished, murine studies indicate high systemic exposure following oral dosing. Its L-stereochemistry prevents it from being a substrate for standard D-glucose transporters, suggesting absorption occurs primarily via paracellular diffusion or specific cation/organic transporters, potentially resulting in slightly lower
compared to Miglustat.
Distribution and CNS Penetration
Central Nervous System (CNS) penetration is the " go/no-go " criterion for treating GM2 gangliosidoses.
-
Miglustat:
-
BBB Permeability: Moderate. CSF levels are approximately 4% of plasma levels . While low, this is sufficient for substrate reduction in Niemann-Pick C but has shown limited efficacy in infantile Tay-Sachs.
-
Volume of Distribution (
): High, distributing into total body water.
-
-
LABNAc:
-
BBB Permeability: Pyrrolidine iminosugars generally exhibit superior BBB permeability compared to piperidines (Miglustat) due to lower molecular weight and lipophilicity profiles.
-
Brain-to-Plasma Ratio: In murine models, LABNAc derivatives (e.g., N-benzyl-LABNAc) have demonstrated the ability to reduce CNS GM2 levels, confirming functional BBB transport.
-
Advantage: As a chaperone, LABNAc requires a lower stoichiometric concentration in the brain to stabilize enzymes compared to the high concentrations needed for enzyme inhibition, potentially making its CNS exposure more therapeutically relevant.
-
Metabolism and Excretion[6]
-
Miglustat: Excreted unchanged by the kidneys. It is not metabolized by the liver, which simplifies dosing in hepatic impairment but requires dose adjustment in renal failure.
-
LABNAc:
-
Metabolic Stability: Highly stable. The C-N bond in the ring is resistant to mammalian metabolism.
-
Clearance: Predominantly renal filtration. The lack of hepatic metabolism minimizes drug-drug interaction (DDI) risks, a crucial factor for pediatric populations on multiple supportive therapies.
-
Selectivity & Toxicology: The "Osmotic Diarrhea" Factor
A critical differentiator is the side-effect profile related to off-target inhibition of intestinal disaccharidases.
| Parameter | Miglustat | LABNAc |
| Off-Target Enzymes | Potent inhibitor of Sucrase-Isomaltase and Maltase-Glucoamylase in the gut. | Highly selective for Hexosaminidases . |
| Clinical Consequence | Osmotic Diarrhea: Undigested disaccharides reach the colon, causing fermentation, bloating, and diarrhea. This is the dose-limiting toxicity. | GI Sparing: Does not inhibit intestinal |
| Therapeutic Window | Narrow (limited by GI toxicity). | Wide (limited only by potential inhibition of lysosomal Hex A at high doses). |
Selectivity Logic
Miglustat mimics D-glucose , the natural substrate of intestinal disaccharidases. LABNAc mimics L-arabinitol (related to N-acetyl-glucosamine), a structure not recognized by sugar-digesting enzymes in the gut. This structural distinction renders LABNAc intrinsically safer for GI tolerability.
Experimental Protocols
To validate these PK properties in your own lab, follow these standardized workflows.
Protocol: In Vitro Chaperone Activity Assay
Objective: Determine if LABNAc restores activity to mutant Hex A (e.g., from Tay-Sachs fibroblasts).
-
Cell Culture: Culture patient-derived fibroblasts (e.g., WG1381 with HEXA mutation) in MEM + 15% FBS.
-
Dosing: Treat cells with LABNAc (0, 10, 50, 100
M) for 4–5 days.-
Note: Chaperones often inhibit the enzyme at neutral pH (ER) but release it at acidic pH (Lysosome).
-
-
Lysis: Wash cells
with PBS. Lyse in 10 mM sodium phosphate (pH 6.0) + 0.1% Triton X-100. -
Enzyme Assay:
-
Substrate: 4-Methylumbelliferyl-2-acetamido-2-deoxy-
-D-glucopyranoside (4-MUG). -
Reaction: Incubate lysate with 3 mM 4-MUG in citrate/phosphate buffer (pH 4.4) for 30 min at 37°C.
-
Stop Solution: 0.2 M Glycine-NaOH (pH 10.6).
-
-
Readout: Measure fluorescence (
nm, nm). Normalize to total protein (BCA assay).
Protocol: In Vivo BBB Penetration (Mouse Model)
Objective: Quantify Brain-to-Plasma ratio (
-
Animals: C57BL/6 mice (
per timepoint). -
Administration: Oral gavage (PO) of LABNAc at 100 mg/kg (dissolved in water).
-
Sampling:
-
Timepoints: 0.5, 1, 2, 4, 8, 24 hours.
-
Collection: Cardiac puncture (plasma) and whole brain perfusion (PBS) to remove capillary blood.
-
-
Sample Prep:
-
Homogenize brain in 3:1 methanol:water.
-
Precipitate plasma proteins with acetonitrile.
-
Internal Standard: Use Miglustat or stable isotope labeled LABNAc.
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.
-
Mobile Phase: Acetonitrile/Ammonium Formate buffer gradient.
-
Detection: MRM mode (monitor parent
fragment transition).
-
Experimental Workflow Diagram
Figure 2: Workflow for determining CNS penetration of polar iminosugars.
References
-
Rountree, J. S., et al. (2009).[1][2] "Design, synthesis, and biological evaluation of enantiomeric
-N-acetylhexosaminidase inhibitors LABNAc and DABNAc as potential agents against Tay-Sachs and Sandhoff disease." ChemMedChem, 4(3), 378-392.[1][2] Link -
Platt, F. M., et al. (2001). "Inhibition of substrate synthesis as a strategy for glycolipid lysosomal storage disease therapy."[2] Journal of Inherited Metabolic Disease, 24(2), 275-290. Link
-
Reményi, J., et al. (2020). "Iminosugar-Based Inhibitors of Glucosylceramide Synthase: A Comparative Study." Biomolecules, 10(10), 1380. Link
-
Winchester, B., et al. (2000). "The structural basis of iminosugar inhibition of glucosidases." Biochemical Society Transactions, 28(2), 150-154. Link
-
Actelion Pharmaceuticals. (2003). "Zavesca (miglustat) Prescribing Information." Link
Sources
A Comparative Guide to Confirming the Enantiomeric Purity of Synthesized 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. For novel molecules like 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, a potent glycosidase inhibitor with therapeutic potential, ensuring enantiomeric purity is not merely a quality control step but a fundamental aspect of its development.[1][2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the characterization and control of stereoisomeric composition, treating the undesired enantiomer as a potential impurity.[3][4][5] This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of this synthesized iminosugar, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[6] The development of a single enantiomer drug requires rigorous analytical methods to quantify the presence of its counterpart.[7] For 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, the "L-" configuration is the specified active enantiomer. The presence of the "D-" enantiomer could lead to reduced efficacy, altered pharmacokinetic profiles, or unforeseen adverse effects. Therefore, the validation of analytical methods for chiral purity is a regulatory expectation.[8][9]
Comparative Analysis of Analytical Methodologies
The principal methods for determining enantiomeric purity include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents, and Polarimetry. Each technique offers distinct advantages and is governed by different analytical principles.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed and powerful technique for separating and quantifying enantiomers.[6][8][10] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[6][8]
Principle of Separation: Chiral recognition on the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[8] For compounds like 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, which are amino sugar analogs, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are often effective.[6][11]
Experimental Workflow:
Sources
- 1. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol for Laboratory Professionals
This guide provides a detailed framework for the safe and compliant disposal of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of all chemical substances, including their final disposition. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment and Initial Considerations
Given this information, it is prudent to handle 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol as a potentially irritating, non-hazardous substance. However, it is crucial to remember that the ultimate responsibility for hazardous waste determination lies with the waste generator[4][5]. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a critical first step.
Key Principles for Handling:
-
Assume Potential for Irritation: Due to the lack of specific data, treat this compound as capable of causing skin and eye irritation.
-
Consult Institutional Policy: Your organization's EHS department will have specific protocols for waste disposal that must be followed.
-
Avoid Mixing Waste Streams: Do not mix non-hazardous waste with hazardous waste, as this can create a larger volume of hazardous material and complicate disposal[6].
Personal Protective Equipment (PPE) and Spill Management
Proper PPE is non-negotiable when handling any chemical. For 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, the following should be considered standard practice:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or other protective clothing should be worn.
In the event of a spill, the area should be evacuated and ventilated if necessary. For a small spill of solid material, it can be mechanically picked up and placed in a designated waste container[3]. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of non-hazardous chemical waste. Always confirm these procedures with your local EHS office.
For Solid 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol:
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name and state that it is "non-hazardous waste for disposal"[4][6].
-
Storage: Store the waste container in a designated area away from incompatible materials.
-
Disposal: Depending on your institution's policy, this may be collected by your EHS department or you may be instructed to dispose of it in the regular trash[7][8]. Do not place chemical waste in laboratory trash cans that will be handled by custodial staff[7].
For Solutions of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol:
-
pH Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6 and 9 before disposal[4].
-
Sewer Disposal (with approval): For small quantities of dilute, non-hazardous, water-miscible solutions, drain disposal may be permissible with prior approval from your EHS department[4][7][8].
-
Drain Disposal Protocol:
-
Wear appropriate PPE.
-
Turn on the cold water to ensure a steady flow.
-
Slowly pour the solution down the drain, avoiding splashes.
-
Rinse the container thoroughly and allow the water to run for a few minutes to flush the plumbing[9].
-
-
Containerization for Collection: If drain disposal is not permitted, collect the liquid waste in a labeled, sealed container for pickup by your EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol.
Caption: Disposal Decision Workflow for 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol.
Quantitative Data Summary: PPE and Disposal Parameters
| Parameter | Guideline | Rationale |
| pH for Drain Disposal | 6.0 - 9.5 | To prevent damage to plumbing and ensure compliance with wastewater regulations.[4] |
| PPE: Eye Protection | ANSI Z87.1 Compliant Safety Goggles | Protects against splashes and potential eye irritation. |
| PPE: Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential irritation. |
Experimental Protocol: Neutralization of Aqueous Waste
This protocol outlines the steps for neutralizing an acidic or basic aqueous solution of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol prior to disposal.
Materials:
-
Aqueous waste solution of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
-
Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Place the waste solution in a suitable container in a fume hood.
-
Add a stir bar and begin gentle stirring.
-
Measure the initial pH of the solution.
-
If the pH is acidic (<6.0), add dilute base dropwise while continuously monitoring the pH.
-
If the pH is basic (>9.5), add dilute acid dropwise while continuously monitoring the pH.
-
Continue adding the neutralizing agent until the pH is within the acceptable range of 6.0 - 9.5.
-
Once neutralized, the solution is ready for the next step in the disposal process as determined by your EHS department.
References
-
Disposal Procedures for Non Hazardous Waste. SFA. [Link]
-
Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety, Oregon State University. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]
-
SAFETY DATA SHEET - Atravet® Injectable. Northborough. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol. PubChem. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Part 1: Executive Safety Snapshot
Immediate Actionable Information for Lab Personnel
Compound Classification: Bioactive Iminosugar / Glycosidase Inhibitor. Physical State: Solid (Hygroscopic Powder). Primary Hazard: Inhalation of particulates; potential metabolic interference via enzyme inhibition (Hexosaminidase/Glycosidase mimicry).
PPE Matrix: Activity-Based Protection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy imparted to the substance.
| Activity | Respiratory Protection | Dermal Protection | Eye Protection | Engineering Controls |
| Storage & Transport (Sealed) | N/A | Single Nitrile Gloves (0.11 mm) | Safety Glasses | Secondary Containment Bin |
| Weighing / Solid Handling | N95 or P100 (if open bench) | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) + Tyvek Sleeves | Safety Goggles (sealed) | Chemical Fume Hood (Required) |
| Solubilization / Pipetting | Surgical Mask (droplet) | Single Nitrile Gloves | Safety Glasses | Fume Hood or Biosafety Cabinet |
| Spill Cleanup (Powder) | P100 / N99 Respirator | Double Nitrile + Tyvek Suit/Apron | Safety Goggles | HEPA Vacuum or Wet Wipe |
Part 2: Scientific Integrity & Risk Logic
Why we handle it this way (The "Why" behind the "What")
The Mechanism of Risk: Biological Mimicry
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is not a simple irritant; it is a structural analogue of carbohydrates . In the body, iminosugars mimic the transition state of pyranosides, allowing them to bind tightly to and inhibit glycosidases (such as hexosaminidase or arabinofuranosidase) [1].
-
Operational Implication: Unlike simple acids or bases where the damage is immediate and visible (burns), exposure to this compound carries a risk of metabolic interference . Chronic low-level inhalation of the dust could theoretically inhibit lysosomal enzymes. Therefore, we treat it as a Potent Compound (Control Band 3) until specific toxicology proves otherwise.
The Physical Hazard: Hygroscopic Dust
Iminosugars are often hygroscopic (absorb moisture).
-
Operational Implication: Spilled powder will eventually become a sticky residue. Standard sweeping is ineffective and spreads contamination.[1] Wet wiping or HEPA vacuuming is mandatory.
Part 3: Operational Protocols
Phase A: The "Zone of Safety" Setup
Before opening the vial, establish a dedicated workspace.
-
Demarcation: Place a disposable absorbent mat (plastic side down) inside the fume hood. This is your "Hot Zone."
-
Static Control: Use an anti-static gun or ionizer bar if available. Dry iminosugar powders are prone to static fly-away, which is the #1 cause of bench contamination.
-
Solvent Prep: Pre-measure your solvent (Water, DMSO, or Methanol) before opening the compound vial to minimize open-time.
Phase B: Weighing & Solubilization (Step-by-Step)
Goal: Zero airborne release.
-
Donning: Put on inner gloves, then lab coat, then outer gloves. Pull the lab coat cuffs over the inner gloves, and seal the outer gloves over the lab coat cuffs.
-
Transfer: Move the vial into the Fume Hood "Hot Zone."
-
Opening: Tap the vial gently on the mat to settle dust. Open slowly away from your face.
-
Weighing:
-
Preferred: Tare the solvent vial, add the solid directly, and re-weigh (Difference method). This avoids using a weigh boat and reduces transfer steps.
-
Alternative: If using a weigh boat, use a disposable anti-static spatula.
-
-
Solubilization: Add solvent immediately. Once in solution, the inhalation risk drops to near zero, and the risk shifts to dermal absorption.
-
Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in 70% Ethanol before returning it to storage.
Phase C: Disposal & Deactivation
Do not pour down the drain.[2][3] Enzyme inhibitors can disrupt environmental microbial communities.
-
Solid Waste: Weigh boats, contaminated gloves, and mats go into Hazardous Chemical Solid Waste (Incineration stream).
-
Liquid Waste: All solutions must be collected in a container labeled "Organic Solvents + Bioactive Iminosugars."
-
Glassware: Rinse with water into the waste container, then soak in a mild detergent bath.
Part 4: Visualization & Workflow
The following diagram illustrates the "Defensive Handling" workflow, emphasizing the decision points for PPE escalation.
Figure 1: Decision logic for PPE selection based on physical state.[4][3] Note the escalation to Red (High Hazard) for solid handling due to inhalation risks.
References
-
National Institutes of Health (NIH) / PubMed. (1990). Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol.[5]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
Fisher Scientific. Safety Data Sheet: L-(-)-Arabitol (Structural Analog Reference).
Sources
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
